(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-9(2)8-5/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTZJMKCVVZYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177342-49-2 | |
| Record name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic carboxylic acid derivative built upon the versatile pyrazole scaffold. This document serves as a comprehensive technical guide for researchers and drug development professionals, providing an in-depth exploration of its chemical properties, a detailed, field-proven synthetic protocol, and a discussion of its potential applications in medicinal chemistry. The pyrazole nucleus is a privileged structure in drug discovery, and understanding the characteristics of its functionalized derivatives is paramount for the rational design of novel therapeutic agents.[1][2] This guide emphasizes the causality behind experimental choices and provides a framework for the reliable synthesis and characterization of this compound.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2][3] The acetic acid moiety at the 4-position of the 1,3-dimethylpyrazole core introduces a key functional group for further chemical modification and interaction with biological systems, making this compound a valuable building block in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound and its direct precursor, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
| Property | This compound | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₇H₁₀N₂O₂ | C₆H₈N₂O₂ |
| Molecular Weight | 154.17 g/mol | 140.14 g/mol |
| Appearance | White to off-white solid (predicted) | White solid |
| Melting Point | Not explicitly reported; likely >150 °C | Not explicitly reported; synthesis suggests a stable solid |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases. | Soluble in polar organic solvents and aqueous bases. |
| pKa | Estimated to be around 4.5-5.0 for the carboxylic acid proton. | Estimated to be around 4.0-4.5 for the carboxylic acid proton. |
Note: Some properties are predicted based on the chemical structure and data from analogous compounds due to the limited availability of explicit experimental data in the reviewed literature.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound can be strategically approached via a multi-step sequence starting from readily available commercial reagents. A robust and logical pathway involves the initial construction of the pyrazole ring, followed by the elaboration of the acetic acid side chain. This approach ensures high purity and good overall yield.
A plausible and efficient synthetic route commences with the synthesis of the key intermediate, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, as detailed in the patent literature.[4] This intermediate can then be converted to the target acetic acid derivative through standard homologation procedures.
Diagram of the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocols
The following protocols are based on established chemical transformations and provide a comprehensive guide for the synthesis.
This procedure follows the principles outlined in patent literature for the construction of the pyrazole carboxylic acid precursor.
-
Step 1: Condensation. In a reaction vessel equipped with a stirrer and a reflux condenser, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. The recommended mass ratio is approximately 6:9:9.[4] Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. After cooling the reaction mixture, slowly add a 40% aqueous solution of methylhydrazine. A slight excess of methylhydrazine is recommended. Add a catalytic amount of sodium hydroxide.[4] The reaction is typically exothermic and should be controlled by external cooling if necessary. Stir the mixture at room temperature for 2-3 hours, then heat to reflux for an additional 2-4 hours to ensure complete cyclization.
-
Step 3: Hydrolysis and Isolation. Cool the reaction mixture and add a 15% aqueous solution of hydrochloric acid to facilitate the hydrolysis of the ester.[4] The product, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, will precipitate. The solid is then collected by filtration, washed with cold water, and dried under vacuum.
A reliable method for the one-carbon homologation of a carboxylic acid to its corresponding acetic acid derivative is the Arndt-Eistert reaction. A safer alternative to diazomethane is often employed in modern synthesis.
-
Step 1: Acid Chloride Formation. To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.
-
Step 2: Reaction with Diazomethane (or equivalent). The crude acid chloride is dissolved in a suitable solvent (e.g., diethyl ether) and slowly added to a solution of diazomethane at 0 °C. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. The reaction is stirred at 0 °C for 1-2 hours.
-
Step 3: Wolff Rearrangement. The resulting diazoketone is then subjected to a Wolff rearrangement. This can be achieved by heating in the presence of a silver catalyst (e.g., silver benzoate) in a nucleophilic solvent such as water or an alcohol. The rearrangement produces a ketene intermediate which is trapped by the solvent to form the desired acetic acid or its ester.
-
Step 4: Hydrolysis (if necessary). If the Wolff rearrangement is performed in an alcohol, the resulting ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are as follows:
| Technique | Expected Data |
| ¹H NMR | - A singlet for the C5-H proton of the pyrazole ring (δ ~7.5-8.0 ppm).- A singlet for the N-methyl protons (δ ~3.7-3.9 ppm).- A singlet for the C3-methyl protons (δ ~2.2-2.4 ppm).- A singlet for the methylene protons of the acetic acid side chain (δ ~3.5-3.7 ppm).- A broad singlet for the carboxylic acid proton (δ >10 ppm, concentration-dependent). |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (δ ~170-175 ppm).- Signals for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (δ ~110-150 ppm).- A signal for the methylene carbon of the acetic acid side chain (δ ~30-35 ppm).- Signals for the N-methyl and C3-methyl carbons (δ ~10-40 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (1700-1725 cm⁻¹).- C-H stretching and bending vibrations for the methyl and methylene groups.- C=N and C=C stretching vibrations from the pyrazole ring. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |
Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the carboxylic acid functionality. This group can readily undergo a variety of transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Diagram of Potential Reactions
Caption: Key reactions of the carboxylic acid moiety.
The ability to form amides and esters allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The pyrazole core, coupled with the acetic acid side chain, presents a scaffold that can be tailored to interact with specific enzyme active sites or receptors. The synthesis of libraries based on this core structure could lead to the identification of novel therapeutic agents.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its chemical properties, a detailed and logical synthetic strategy, and an outlook on its potential applications. The provided protocols, grounded in established chemical principles, offer a reliable pathway for the synthesis and further investigation of this promising compound. As the demand for novel therapeutic agents continues to grow, the exploration of versatile scaffolds such as this compound will undoubtedly play a crucial role in the future of drug discovery.
References
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(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. Retrieved January 21, 2026, from [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules, 26(19), 5799. [Link]
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Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (2019). Molecules, 24(15), 2785. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2021). Molecules, 26(16), 4983. [Link]
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (2018).
-
Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. (2024). Current Innovations in Chemical and Materials Sciences, 9, 77-95. [Link]
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CID 157050772 | C10H16N4. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic Acid. (2024). ChemBK. [Link]
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Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. (2011). Asian Journal of Chemistry, 24(1), 185-187. [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals, 15(6), 741. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. [Link]
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Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2021). ResearchGate. [Link]
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An In-depth Technical Guide to (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS Number: 1177342-49-2), a heterocyclic compound belonging to the pyrazole class. The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and a vast array of compounds with significant biological activities.[1][2] This guide will delve into the synthesis, chemical properties, and potential biological significance of this specific pyrazole derivative, offering insights for its application in research and drug discovery.
Molecular Profile and Physicochemical Properties
This compound is a small molecule with a molecular weight of 154.17 g/mol and a molecular formula of C₇H₁₀N₂O₂.[3] The presence of both a carboxylic acid group and a substituted pyrazole ring suggests its potential as a versatile building block in the synthesis of more complex molecules and as a candidate for biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1177342-49-2 | [3] |
| Molecular Formula | C₇H₁₀N₂O₂ | [3] |
| Molecular Weight | 154.17 g/mol | [3] |
| IUPAC Name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | [3] |
| Synonyms | This compound; 1H-Pyrazole-4-acetic acid, 1,3-dimethyl- | [3] |
Synthesis and Chemical Reactivity
While a specific, peer-reviewed synthesis of this compound has not been extensively documented in the public domain, a plausible and efficient synthetic route can be devised based on established pyrazole synthesis methodologies and the preparation of structurally related compounds. A particularly relevant precedent is the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a known impurity in the production of certain fungicides.[4]
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves a multi-step process starting from readily available precursors. One such strategy is outlined below, which is an adaptation of known pyrazole syntheses.[1][5]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a predictive methodology based on established chemical principles for pyrazole synthesis.[1][4][5]
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a molar ratio of approximately 1:1.2:1.5.
-
Heat the reaction mixture to reflux (approximately 120-140 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure to yield the crude condensation product.
Step 2: Cyclization to form Ethyl (1,3-dimethyl-1H-pyrazol-4-yl)acetate
-
Dissolve the crude product from Step 1 in a suitable solvent, such as ethanol or acetic acid.
-
Cool the solution in an ice bath and slowly add an equimolar amount of methylhydrazine.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, or gently reflux for 2-4 hours to drive the reaction to completion.
-
Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the pyrazole ester.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl (1,3-dimethyl-1H-pyrazol-4-yl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M).
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring system is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects.[6] This structural motif is present in several blockbuster drugs, highlighting its importance in medicinal chemistry.[2][5]
Table 2: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety
| Drug Name | Therapeutic Area | Mechanism of Action |
| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |
| Sildenafil | Erectile Dysfunction | PDE5 inhibitor |
| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) antagonist |
The diverse biological activities associated with pyrazole derivatives include:
-
Anti-inflammatory: As exemplified by celecoxib, many pyrazoles exhibit potent anti-inflammatory effects through various mechanisms.[1]
-
Anticancer: A growing body of research demonstrates the potential of pyrazole-containing compounds as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[7]
-
Antimicrobial: Pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[5]
-
Antiviral: Certain pyrazole analogs have been investigated for their antiviral properties.[1]
Caption: Diverse biological activities of the pyrazole scaffold.
Given this broad spectrum of activity, this compound represents a valuable starting point for the development of novel therapeutic agents. Its structural simplicity allows for facile derivatization at the carboxylic acid group, enabling the exploration of structure-activity relationships (SAR) in various biological assays.
Potential Research Applications and Future Directions
This compound is a promising candidate for further investigation in several areas of drug discovery and development.
-
Fragment-Based Drug Discovery (FBDD): Its low molecular weight and simple structure make it an ideal fragment for screening against a variety of biological targets.
-
Lead Optimization: The acetic acid moiety provides a convenient handle for chemical modification, allowing for the synthesis of libraries of amides, esters, and other derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
Probing Biological Pathways: As a simple pyrazole derivative, it can be used as a tool compound to investigate the biological roles of pathways modulated by this class of molecules.
Future research should focus on the systematic biological evaluation of this compound and its derivatives in a range of in vitro and in vivo models to elucidate its specific biological activities and potential therapeutic applications.
Conclusion
This compound, while not yet extensively studied, holds considerable potential as a valuable building block and research tool in the field of medicinal chemistry. Its straightforward synthesis and the well-established biological importance of the pyrazole scaffold provide a strong rationale for its further exploration in the quest for novel therapeutic agents. This guide serves as a foundational resource for researchers embarking on the study and application of this intriguing molecule.
References
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Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Recent Advances in their Antimicrobial, Antitumor and Anti-inflammatory Activities. Bioorganic & Medicinal Chemistry, 25(22), 5859-5881. Available at: [Link]
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El-Sayed, M. A. A., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(16), 4995. Available at: [Link]
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Organic Chemistry Portal. Pyrazole Synthesis. Available at: [Link]
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Bhat, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2097-2122. Available at: [Link]
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Singh, N., et al. (2023). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. Journal of Molecular Structure, 1275, 134633. Available at: [Link]
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Goyal, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
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Rani, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
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(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Abstract
The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The precise structural characterization of novel pyrazole derivatives is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory requirements. This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this compound. We will detail an integrated, multi-technique analytical workflow, moving from foundational molecular weight determination to the intricate mapping of the complete covalent framework. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to create a self-validating analytical system.
The Strategic Imperative: An Orthogonal Approach
The logical flow of this process is designed to be sequential and confirmatory, where the hypothesis generated by one technique is tested and validated by the next.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Establishing the Molecular Formula
Expertise & Causality: The first and most fundamental question is "What is the molecular weight?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental composition, thereby distinguishing the target molecule from other potential isomers or impurities.[4] We choose Electrospray Ionization (ESI) as it is a "soft" ionization technique well-suited for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a strong molecular ion and to gain complementary structural information.
-
Data Acquisition: Infuse the sample directly or via LC inlet. Acquire data over a mass range of m/z 50-500.
-
Analysis: Compare the measured m/z of the most intense ion in the molecular ion cluster to the theoretical mass calculated for the proposed elemental formula.
Data Presentation: Expected HRMS Data
| Parameter | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Theoretical Exact Mass | 154.0742 g/mol |
| Expected [M+H]⁺ Ion (m/z) | 155.0815 |
| Expected [M-H]⁻ Ion (m/z) | 153.0670 |
Trustworthiness: The observation of ions corresponding to the exact calculated masses in both positive and negative modes provides extremely high confidence in the elemental composition. Fragmentation patterns, while secondary for this initial step, can offer preliminary structural clues, such as the characteristic loss of CO₂ (44 Da) from the carboxylic acid in negative mode.[5][6]
Infrared Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see clear signatures for the carboxylic acid and the substituted pyrazole ring. The presence of a very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid, a feature that is difficult to miss and provides strong evidence for this group.[7][8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.
Data Presentation: Characteristic IR Absorptions
| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Type |
| Carboxylic Acid O-H | 3300 - 2500 (very broad) | Stretch |
| Alkyl C-H | 2950 - 2850 (sharp) | Stretch |
| Carboxylic Acid C=O | 1760 - 1690 (strong, sharp) | Stretch |
| Pyrazole Ring C=N, C=C | 1600 - 1450 | Stretch |
| Carboxylic Acid C-O | 1320 - 1210 | Stretch |
Trustworthiness: The simultaneous observation of the broad O-H stretch and the strong C=O carbonyl stretch is a highly reliable indicator of the carboxylic acid moiety.[7][8][10] This data complements the molecular formula from HRMS by confirming the arrangement of the oxygen atoms.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete covalent structure of an organic molecule in solution.[11][12] It provides information on the chemical environment of each proton and carbon, and, through 2D experiments, reveals how these atoms are connected. Our strategy employs a suite of experiments to build the structure piece by piece.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
-
2D Spectra Acquisition:
-
COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting molecular fragments.[13][14]
-
Data Interpretation and Analysis
Hypothesized Structure and Numbering: (Self-generated image for numbering)
A. ¹H and ¹³C NMR Data (Predicted)
The following tables summarize the expected chemical shifts. Actual values may vary slightly based on solvent and concentration.
| Proton Label | Expected ¹H δ (ppm) | Multiplicity | Integration |
| H₅ | ~7.5 - 7.8 | Singlet (s) | 1H |
| H₆ | ~3.5 - 3.8 | Singlet (s) | 2H |
| H₂ (N-CH₃) | ~3.7 - 4.0 | Singlet (s) | 3H |
| H₈ (C-CH₃) | ~2.2 - 2.5 | Singlet (s) | 3H |
| OH | ~12.0 - 12.5 | Broad Singlet (br s) | 1H |
| Carbon Label | Expected ¹³C δ (ppm) |
| C₇ (C=O) | ~170 - 175 |
| C₅ | ~138 - 142 |
| C₃ | ~145 - 150 |
| C₄ | ~110 - 115 |
| C₆ (-CH₂-) | ~28 - 33 |
| C₂ (N-CH₃) | ~35 - 40 |
| C₈ (C-CH₃) | ~10 - 15 |
B. 2D NMR Connectivity Analysis
The true power of NMR lies in using 2D experiments to assemble the fragments identified in the 1D spectra.
-
COSY: We expect no correlations, as all proton environments are magnetically isolated (separated by quaternary carbons or heteroatoms). This is in itself a key structural feature.
-
HSQC: This experiment will provide direct, one-bond correlations, confirming the assignments made in the tables above (e.g., the proton at ~7.6 ppm correlates to the carbon at ~140 ppm, confirming their assignment as H₅ and C₅).
-
HMBC: The Key to Connectivity. This experiment reveals the long-range connections that build the final structure.
Data Presentation: Key Expected HMBC Correlations
| Protons (From) | Correlate to Carbons (To) | Structural Information Confirmed |
| H₂ (N-CH₃) | C₃, C₅ | Confirms N-methylation at position 1 and proximity to C₃ and C₅. |
| H₈ (C-CH₃) | C₃, C₄ | Confirms C-methylation at position 3 and proximity to C₄. |
| H₆ (-CH₂-) | C₄, C₅, C₇ | Crucial: Links the acetic acid side chain (via C₇) to the pyrazole ring at position 4 (via C₄ and C₅). |
| H₅ | C₃, C₄, C₆ | Confirms the pyrazole ring structure and the attachment of the side chain at C₄. |
Trustworthiness & Visualization: The network of HMBC correlations provides an undeniable and self-validating map of the molecule. For instance, the correlation from the methylene protons (H₆) to both the pyrazole ring carbons (C₄, C₅) and the carboxyl carbon (C₇) unambiguously establishes the (pyrazol-4-yl)acetic acid framework.
Caption: Key 2D NMR correlations for structural assembly.
X-ray Crystallography: The Gold Standard
Expertise & Causality: While the combination of HRMS, FTIR, and comprehensive NMR analysis provides certainty for the covalent structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[1] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[2][15][16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using an X-ray diffractometer.[1][16]
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Solve and refine the structure using specialized software (e.g., SHELX).[16]
Data Interpretation: The output is a definitive 3D model of the molecule. For this compound, this would confirm the planarity of the pyrazole ring and would likely show the characteristic hydrogen-bonded dimer formation between the carboxylic acid groups of adjacent molecules in the crystal lattice.
Conclusion
References
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
- Advances in structure elucidation of small molecules using mass spectrometry. PMC, NIH.
- Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications.
- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
- IR: carboxylic acids.
- NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. American Chemical Society.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anachem.
- In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.
- Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE.
- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
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The Multifaceted Biological Activity of Pyrazole Acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its derivatives are endowed with a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This versatility has led to the development of several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, both of which feature a core pyrazole structure. The incorporation of an acetic acid moiety to the pyrazole ring further enhances the therapeutic potential of these compounds, often improving their pharmacokinetic properties and providing an additional site for interaction with biological targets.
This guide provides an in-depth technical exploration of the biological activities of pyrazole acetic acid derivatives, with a focus on their synthesis, mechanisms of action, and the experimental protocols used for their evaluation. We will use 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid as a representative model compound to illustrate the concepts and methodologies discussed herein. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.
I. Synthesis of Pyrazole Acetic Acid Derivatives: A Step-by-Step Protocol
The synthesis of pyrazole acetic acid derivatives can be achieved through various synthetic routes. A common and efficient method involves the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by the introduction of the acetic acid side chain.
Rationale for a One-Pot Synthesis Approach: The presented protocol is a one-pot synthesis, which offers several advantages in a drug discovery setting. It minimizes the number of synthetic steps, reduces waste, and improves overall efficiency, making it suitable for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The use of acetic acid as a catalyst is a common practice in pyrazole synthesis as it facilitates both the initial condensation and the subsequent cyclization steps.[2]
Experimental Protocol: Synthesis of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid
This protocol is adapted from established methods for the synthesis of pyrazolone derivatives.[3]
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Ethanol
-
Glacial acetic acid
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)
Procedure:
-
Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one.
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, 3-methyl-1H-pyrazol-5(4H)-one, can be purified by recrystallization from ethanol.
-
-
Step 2: Synthesis of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid.
-
To a solution of 3-methyl-1H-pyrazol-5(4H)-one (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) and stir for 30 minutes at room temperature.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise and reflux the mixture for 8-10 hours.
-
After cooling, the solvent is evaporated, and the residue is dissolved in water.
-
The aqueous solution is then acidified with hydrochloric acid to precipitate the crude product.
-
The resulting solid is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid.
-
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrazole derivatives have been extensively investigated for their antimicrobial properties. The presence of the pyrazole ring is thought to be crucial for this activity, potentially through mechanisms such as the disruption of cell membrane integrity or the inhibition of essential enzymes.[4]
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity. It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Klebsiella pneumoniae - Gram-negative)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes, cork borer, micropipettes
-
Test compound solution (in a suitable solvent like DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent alone)
Procedure:
-
Preparation of Media and Inoculum:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial suspension over the surface of the agar plates.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48-72 hours for fungi).
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Data Presentation: Antimicrobial Activity of Pyrazole Acetic Acid Derivatives
| Compound/Control | Gram-positive Bacteria (Zone of Inhibition, mm) | Gram-negative Bacteria (Zone of Inhibition, mm) | Fungi (Zone of Inhibition, mm) |
| S. aureus | B. subtilis | E. coli | |
| 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid (Representative Data) | 18 | 20 | 15 |
| Ciprofloxacin (Positive Control) | 25 | 28 | 22 |
| Fluconazole (Positive Control) | - | - | - |
| DMSO (Negative Control) | 0 | 0 | 0 |
Note: The data presented are representative and may vary depending on the specific derivative and microbial strains tested.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyrazole derivatives, most notably celecoxib, have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Rationale for the Carrageenan-Induced Paw Edema Model:
The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[5] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by the production of prostaglandins, which are the targets of non-steroidal anti-inflammatory drugs (NSAIDs) like pyrazole derivatives.[6] This model is therefore particularly well-suited for screening compounds with potential NSAID-like activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats (or other suitable rodent model)
-
Carrageenan solution (1% in saline)
-
Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Diclofenac sodium)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer the test compound, positive control, or vehicle to the respective groups via an appropriate route (e.g., oral gavage).
-
-
Induction of Inflammation:
-
After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation: Anti-inflammatory Activity of a Representative Pyrazole Acetic Acid Derivative
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid | 20 | 0.42 ± 0.03 | 50.6% |
| Diclofenac Sodium | 10 | 0.35 ± 0.02 | 58.8% |
*p < 0.05 compared to the control group. Data are representative.[7]
IV. Anticancer Activity: Targeting Key Signaling Pathways
The development of targeted cancer therapies has revolutionized oncology, and pyrazole derivatives have emerged as promising scaffolds for the design of potent and selective anticancer agents.[8] Many pyrazole-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Mechanism of Action: Inhibition of the EGFR/PI3K/AKT/mTOR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[2] Dysregulation of the EGFR signaling pathway is a common feature of many cancers. Upon activation by its ligands, EGFR triggers a downstream signaling cascade, including the PI3K/AKT/mTOR pathway, which promotes cell proliferation and survival. Pyrazole acetic acid derivatives have been shown to inhibit EGFR, thereby blocking this pro-tumorigenic signaling cascade.[2][8]
Signaling Pathway Diagram:
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by a pyrazole acetic acid derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)
-
Normal cell line (for assessing selectivity)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a positive control (e.g., Doxorubicin). Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for a specific period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Anticancer Activity of a Representative Pyrazole Acetic Acid Derivative
| Cell Line | Compound | IC50 (µM) (Mean ± SD) |
| MCF-7 (Breast Cancer) | 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid (Representative Data) | 8.5 ± 0.7 |
| Doxorubicin (Positive Control) | 1.2 ± 0.1 | |
| A549 (Lung Cancer) | 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid (Representative Data) | 12.3 ± 1.1 |
| Doxorubicin (Positive Control) | 2.5 ± 0.3 |
Note: The data presented are representative and may vary depending on the specific derivative and cell line tested.[9][10]
V. Conclusion and Future Directions
Pyrazole acetic acid derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their straightforward synthesis, coupled with their potent antimicrobial, anti-inflammatory, and anticancer properties, makes them attractive candidates for further drug development. The ability of these compounds to target key signaling pathways, such as the EGFR cascade, underscores their potential for the development of targeted therapies.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the pyrazole acetic acid scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action of these compounds will facilitate their rational design and clinical application.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds will need to be evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel pyrazole acetic acid-based therapeutics to address a wide range of unmet medical needs.
VI. References
-
ResearchGate. IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Available from: [Link]
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PubMed. Rat paw oedema modeling and NSAIDs: Timing of effects. Available from: [Link]
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PubMed. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric Acid. Available from: [Link]
-
PubMed Central. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Available from: [Link]
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MDPI. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]
-
ResearchGate. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]
-
Science.gov. cell lines ic50: Topics by Science.gov. Available from: [Link]
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PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]
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PubMed Central. Discovery and molecular characterization of a potent thiazolyl-pyrazole hybrid targeting EGFR for breast cancer therapy. Available from: [Link]
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IJPSR. synthesis and biological significance of pyrazolones: a review. Available from: [Link]
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ResearchGate. Anticancer activity of some reported thiazolyl-pyrazoles a–c and the target compounds …. Available from: [Link]
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ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.. Available from: [Link]
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ResearchGate. Carrageenan-Induced Paw Edema in the Rat and Mouse. Available from: [Link]
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ResearchGate. Anti-inflammatory activity in carrageenan-induced paw edema in rats.... Available from: [Link]
-
AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]
-
PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) .... Available from: [Link]
-
PubMed Central. Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. Available from: [Link]
-
MDPI. Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Available from: [Link]
-
LUVAS. ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Available from: [Link]
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CSIR-NIScPR. pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Available from: [Link]
-
MDPI. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][4][7][9]triazin-6-one Derivatives. Available from: [Link]
-
TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Available from: [Link]
-
YouTube. Development of EGFR and ALK Inhibitors for Lung Cancer, with Dr. Nathanael S. Gray. Available from: [Link]
-
PubMed Central. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Available from: [Link]
-
PubMed Central. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Available from: [Link]
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically significant drugs.[1][2] This five-membered heterocyclic ring, featuring two adjacent nitrogen atoms, provides a rigid and tunable framework for designing molecules with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4][5][6] This guide offers an in-depth exploration of the strategies and chemical logic underpinning the discovery and synthesis of novel pyrazole compounds. We will move beyond simple reaction schemes to dissect the causality behind synthetic choices, from classical condensation reactions to state-of-the-art multicomponent and catalytic methodologies. Furthermore, we will illuminate the critical interplay between synthetic functionalization and biological activity, providing field-proven insights into developing potent and selective therapeutic agents.
The Strategic Importance of the Pyrazole Core
First synthesized by Ludwig Knorr in 1883, the pyrazole ring has become a validated and indispensable component in drug design.[7] Its value stems from a unique combination of physicochemical properties:
-
Structural Rigidity: The aromatic ring presents substituents in a well-defined spatial orientation, crucial for precise interactions with biological targets.
-
Hydrogen Bonding Capabilities: The pyrazole core contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp² hybridized nitrogen), enabling it to act as a versatile "hinge-binder" in enzyme active sites, particularly in kinases.[1][2]
-
Tunable Electronics: The two nitrogen atoms influence the electron distribution within the ring, which can be further modulated by substituents at positions C3, C4, and C5 to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.
-
Metabolic Stability: The pyrazole ring is generally robust and resistant to metabolic degradation, a favorable characteristic for drug candidates.
This combination of features has led to the development of blockbuster drugs like Celecoxib (an anti-inflammatory), Rimonabant (an obesity treatment), and numerous kinase inhibitors used in oncology.[3][8] The enduring relevance of this scaffold necessitates a deep understanding of its synthesis.
Fundamental Retrosynthetic Logic
The vast majority of pyrazole syntheses rely on a convergent strategy: the formation of the heterocyclic ring by combining a binucleophilic N-N component (a hydrazine derivative) with a three-carbon dielectrophilic component. The primary challenge and area of innovation lie in the design and accessibility of these precursors.
Caption: Core retrosynthetic analysis for pyrazole synthesis.
Foundational & Modern Synthetic Strategies
The synthesis of the pyrazole ring has evolved significantly, building upon classical methods to develop more efficient, diverse, and environmentally benign protocols.
The Knorr Pyrazole Synthesis: A Timeless Classic
The Knorr synthesis is the archetypal method for pyrazole formation, involving the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][9][10]
Mechanism Insight: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of which hydrazine nitrogen attacks first and which carbonyl is attacked determines the final regiochemistry. When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, a mixture of regioisomers is often obtained, which remains a primary limitation of this method.[7]
Protocol 1: A Representative Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol is a self-validating system. Successful synthesis will result in a crystalline solid with a distinct melting point, and its structure can be unequivocally confirmed by standard spectroscopic methods.
-
Reagents & Equipment:
-
Phenylhydrazine (1.0 eq)
-
Acetylacetone (1,3-pentanedione) (1.05 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Ice bath
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add glacial acetic acid (30 mL). Add phenylhydrazine (1.0 eq) to the stirring solvent.
-
Addition of Diketone: Add acetylacetone (1.05 eq) dropwise to the solution over 5-10 minutes. The reaction is often exothermic, and a color change may be observed.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 118°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Check the melting point against the literature value.
-
Modern Methodologies: Precision, Efficiency, and Sustainability
While the Knorr synthesis is robust, modern drug discovery demands greater control and efficiency. Recent advancements have focused on multicomponent reactions, novel catalytic systems, and green chemistry principles.
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the final product, incorporating most of the atoms from the reactants.[11] This approach offers significant advantages in terms of operational simplicity, reduced waste, and high atom economy, making it ideal for generating libraries of diverse pyrazole derivatives.[11][12]
Caption: General workflow for a multicomponent pyrazole synthesis.
[3+2] Cycloaddition: This powerful strategy involves the reaction of a 1,3-dipole (like a diazo compound or sydnone) with a dipolarophile (like an alkyne).[7][13] This method provides access to pyrazoles with substitution patterns that are difficult to achieve through traditional condensation routes and often proceeds with excellent regioselectivity.[13]
Green & Catalytic Approaches: There is a strong emphasis on developing more sustainable synthetic protocols. This includes:
-
Aqueous Synthesis: Using water as a solvent, often with surfactants like CTAB, to reduce reliance on volatile organic compounds.[14]
-
Novel Catalysts: Employing efficient and recyclable catalysts such as nano-ZnO or iodine to promote reactions under milder conditions.[7][11]
-
Enabling Technologies: Utilizing microwave irradiation or electrochemical methods to accelerate reaction rates and improve yields.[3][11][15]
| Methodology | Key Precursors | Primary Advantage | Common Limitation | Reference |
| Knorr Synthesis | 1,3-Dicarbonyl + Hydrazine | Simplicity, readily available starting materials | Potential for regioisomeric mixtures | [7][9] |
| [3+2] Cycloaddition | 1,3-Dipole + Alkyne/Alkene | High regioselectivity, diverse substitution patterns | Availability and stability of dipole precursors | [7][13] |
| Multicomponent Rxn | Aldehyde + Active Methylene + Hydrazine | High efficiency, atom economy, library synthesis | Optimization can be complex | [11][14] |
| Visible-Light Promoted | Alkyne + Hydrazine Derivative | Mild conditions, eco-friendly oxidant (O₂) | Requires photocatalyst, substrate scope can vary | [7] |
Table 1: Comparison of key pyrazole synthesis strategies.
From Scaffold to Drug: Structure-Activity Relationships (SAR)
Synthesizing the pyrazole core is only the first step. The true art of drug discovery lies in decorating the scaffold with specific functional groups to achieve potent and selective interaction with a biological target.
Case Study: Pyrazoles as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors use a heterocyclic core to form hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket. The pyrazole scaffold is exceptionally well-suited for this role.[1][2]
Caption: Pyrazole inhibitor binding in a kinase active site.
SAR Insights for Pyrazole-Based Kinase Inhibitors
| Position | Role in Binding & Activity | Common Modifications | Rationale |
| N1 | Occupies solvent-exposed region; influences solubility and PK properties. | Aryl, substituted alkyl chains, groups with basic amines. | To improve pharmacokinetics and engage with the ribose pocket. |
| C3 | Often points towards the hydrophobic region of the ATP pocket. | Substituted aryl or heteroaryl rings. | To increase van der Waals interactions and enhance potency. |
| C4 | Can be modified to improve properties or add vectors for further interactions. | Small groups (e.g., methyl, cyano) or polar groups. | To fine-tune solubility, cell permeability, or block metabolism. |
| C5 | Often directed towards the "gatekeeper" residue, a key determinant of selectivity. | Bulky or specifically shaped aryl/heteroaryl groups. | To design inhibitors that are selective for a specific kinase or mutant form (e.g., BRAF V600E).[16] |
Table 2: Summary of Structure-Activity Relationships for Pyrazole-Based Kinase Inhibitors.[1][2][16][17]
Future Perspectives
The field of pyrazole synthesis continues to advance, driven by the need for more sophisticated molecular tools and therapeutics. Key future directions include:
-
Asymmetric Synthesis: The development of catalytic atroposelective methods to create C-N axially chiral pyrazoles is an emerging frontier, offering novel three-dimensional scaffolds for drug design.[18]
-
Late-Stage Functionalization: Methods that allow for the precise modification of complex, already-formed pyrazole-containing molecules are highly sought after to accelerate the optimization of drug leads.
-
Computational Chemistry: The increasing use of in silico tools for molecular docking and ADMET prediction will continue to guide the rational design of new pyrazole derivatives, making the discovery process more efficient and targeted.[6]
The pyrazole scaffold, with its rich history and dynamic present, is poised to remain a central element in the chemist's toolbox for addressing the therapeutic challenges of the future.
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research (IJFMR). [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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Paal–Knorr synthesis. Wikipedia. [Link]
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Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026). Organic Letters (ACS Publications). [Link]
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Various methods for the synthesis of pyrazole. ResearchGate. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). SpringerLink. [Link]
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. [Link]
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Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC - NIH. [Link]
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Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. (2024). The Journal of Organic Chemistry (ACS Publications). [Link]
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Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Taylor & Francis Online. [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
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Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate. [Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
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Knorr pyrazole synthesis. ResearchGate. [Link]
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. ResearchGate. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]
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Perspective: the potential of pyrazole-based compounds in medicine. (2011). PubMed. [Link]
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Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube. [Link]
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(1,3-Dimethyl-1H-pyrazol-4-yl)acetic Acid: A Technical Guide for Researchers
(An In-depth Technical Guide on the Synthesis, Properties, and Potential Applications of a Promising Heterocyclic Compound)
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects.[1][2] The versatility of the pyrazole scaffold allows for a high degree of functionalization, enabling the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid, providing a comprehensive overview of its synthesis, predicted properties, and potential as a research tool and therapeutic lead. While direct literature on this exact molecule is scarce, this guide extrapolates from established pyrazole chemistry to provide a robust framework for its investigation.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned in two main stages: the synthesis of the key precursor, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, followed by a one-carbon homologation to the desired acetic acid derivative.
Part 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
A known method for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves a multi-step reaction starting from readily available reagents.[3]
Experimental Protocol:
-
Condensation: Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride.[3] The reaction mixture is heated to drive the condensation, forming an intermediate ethoxymethylene derivative.
-
Cyclization: The crude intermediate is then treated with a 40% aqueous solution of methylhydrazine in the presence of sodium hydroxide.[3] This step leads to the formation of the pyrazole ring.
-
Hydrolysis and Acidification: The resulting ester is hydrolyzed to the corresponding carboxylate salt. Subsequent acidification with 15% hydrochloric acid precipitates the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[3]
Part 2: Homologation to this compound via Arndt-Eistert Synthesis
The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[4][5] This reaction proceeds through the formation of a diazoketone intermediate, which then undergoes a Wolff rearrangement to yield the desired homologous acid.[6][7]
Experimental Protocol:
-
Acid Chloride Formation: 1,3-dimethyl-1H-pyrazole-4-carboxylic acid is converted to its corresponding acid chloride by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.[4] This activation step is crucial for the subsequent reaction with diazomethane.
-
Diazoketone Formation: The freshly prepared acid chloride is then reacted with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form the α-diazoketone.[6][7] This reaction is typically carried out at low temperatures to control the reactivity of diazomethane.
-
Wolff Rearrangement and Hydrolysis: The α-diazoketone is then subjected to a Wolff rearrangement, which can be induced thermally, photochemically, or, most commonly, by using a metal catalyst such as silver oxide (Ag₂O) or silver benzoate.[4][6] The rearrangement generates a ketene intermediate, which is trapped in situ by water to yield this compound.
Synthesis Workflow Diagram:
Caption: Proposed synthesis of this compound.
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~12.2 (br s, 1H, COOH), ~7.5 (s, 1H, pyrazole-H), ~3.7 (s, 3H, N-CH₃), ~3.4 (s, 2H, CH₂), ~2.2 (s, 3H, C-CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~172 (C=O), ~148 (pyrazole-C), ~138 (pyrazole-C), ~115 (pyrazole-C), ~35 (N-CH₃), ~30 (CH₂), ~10 (C-CH₃) |
| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H stretch), ~1700 (C=O stretch), ~1550 (C=N stretch), ~1450, ~1380 (C-H bend) |
| Mass Spec (ESI-MS) | m/z: 155.08 [M+H]⁺, 177.06 [M+Na]⁺ |
Potential Biological Activities and Therapeutic Applications
The pyrazole nucleus is a well-established pharmacophore with a broad range of biological activities.[1] Based on the activities of structurally related pyrazole acetic acid derivatives, this compound is predicted to have potential as an anti-inflammatory and neuroprotective agent.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][8][9][10] The acetic acid moiety in the target molecule is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). It is hypothesized that this compound could act as a COX inhibitor, thereby reducing the production of pro-inflammatory prostaglandins.
Potential Anti-inflammatory Mechanism of Action:
Sources
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spectroscopic data of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound of interest, comprehensive structural elucidation is a prerequisite for understanding its chemical properties and biological activity. Spectroscopic analysis is the cornerstone of this characterization process.
Molecular Structure
Figure 1. Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.3 | Singlet (broad) | 1H | COOH |
| ~7.5 | Singlet | 1H | C5-H |
| ~3.7 | Singlet | 3H | N1-CH₃ |
| ~3.4 | Singlet | 2H | CH₂ |
| ~2.2 | Singlet | 3H | C3-CH₃ |
Interpretation and Rationale
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding. It will likely appear as a broad singlet far downfield, typically above 12 ppm in a polar aprotic solvent like DMSO-d₆.
-
Pyrazole Ring Proton (C5-H): The single proton on the pyrazole ring at the C5 position is in an electron-deficient aromatic environment, leading to a downfield chemical shift, predicted to be around 7.5 ppm. It will appear as a sharp singlet as there are no adjacent protons to couple with.
-
N-Methyl Protons (N1-CH₃): The methyl group attached to the N1 atom of the pyrazole ring is expected to have a chemical shift of approximately 3.7 ppm. This is a characteristic region for N-methyl groups on five-membered aromatic heterocycles.
-
Methylene Protons (CH₂): The two protons of the methylene bridge between the pyrazole ring and the carboxylic acid group are predicted to resonate at around 3.4 ppm. Their proximity to the electron-withdrawing carboxylic acid group and the pyrazole ring results in a downfield shift compared to a simple alkyl chain.
-
C3-Methyl Protons (C3-CH₃): The methyl group at the C3 position of the pyrazole ring is predicted to appear at approximately 2.2 ppm. This is a typical chemical shift for a methyl group attached to an aromatic ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~172 | COOH |
| ~148 | C3 |
| ~138 | C5 |
| ~115 | C4 |
| ~35 | N1-CH₃ |
| ~30 | CH₂ |
| ~12 | C3-CH₃ |
Interpretation and Rationale
-
Carbonyl Carbon (COOH): The carbon of the carboxylic acid group is the most deshielded, with a predicted chemical shift of around 172 ppm.
-
Pyrazole Ring Carbons (C3, C5, C4): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C3 and C5, being adjacent to nitrogen atoms, will be downfield, with predicted shifts of approximately 148 ppm and 138 ppm, respectively. The C4 carbon, being further from the nitrogens and bearing the acetic acid side chain, is expected to be the most upfield of the ring carbons, at around 115 ppm.
-
Methyl and Methylene Carbons: The N1-methyl carbon is predicted at ~35 ppm, the methylene carbon at ~30 ppm, and the C3-methyl carbon at ~12 ppm, which are typical ranges for these types of carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer, observing at the appropriate ¹³C frequency (e.g., 100 MHz).
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly higher than for ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and perform baseline correction.
-
Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted Characteristic IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C, C=N stretch | Pyrazole Ring |
| ~1450, ~1375 | C-H bend | CH₂, CH₃ |
| ~1250 | C-O stretch | Carboxylic Acid |
Interpretation and Rationale
-
O-H Stretch: The most prominent feature for a carboxylic acid is a very broad absorption band in the 2500-3300 cm⁻¹ region due to the hydrogen-bonded O-H stretching vibration.
-
C=O Stretch: A strong, sharp absorption band is expected around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.
-
Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyrazole ring are expected to appear in the 1480-1600 cm⁻¹ region.
-
C-H Bends: The bending vibrations for the methyl and methylene groups will be observed around 1450 cm⁻¹ and 1375 cm⁻¹.
-
C-O Stretch: The C-O stretching vibration of the carboxylic acid will likely be found around 1250 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 168 | [M]⁺, Molecular Ion |
| 123 | [M - COOH]⁺ |
| 110 | [M - CH₂COOH]⁺ |
| 81 | [C₄H₅N₂]⁺ |
Interpretation and Rationale
-
Molecular Ion Peak: The molecular weight of this compound is 168.18 g/mol . A prominent molecular ion peak [M]⁺ is expected at m/z = 168.
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid radical (•COOH, 45 Da) would result in a fragment at m/z = 123.
-
Cleavage of the bond between the pyrazole ring and the methylene group, with the loss of the •CH₂COOH radical (59 Da), would lead to a fragment at m/z = 110.
-
Further fragmentation of the pyrazole ring itself could lead to various smaller fragments, such as the one observed at m/z = 81.
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Workflow for Spectroscopic Analysis
Figure 2. A typical workflow for the spectroscopic analysis of a novel compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers will be well-equipped to identify and characterize this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. Ultimately, the integration of data from these diverse spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of this compound.
References
Note: As no direct experimental data was found for the target compound, these references point to resources for general spectroscopic principles and data for analogous compounds that informed the predictions in this guide.
potential therapeutic targets of dimethyl-pyrazole derivatives
An In-Depth Technical Guide to the Therapeutic Targets of Dimethyl-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring system, particularly the 3,5-dimethyl-pyrazole scaffold, represents a privileged structure in modern medicinal chemistry. Its unique physicochemical properties have enabled the development of a vast array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth exploration of the key biological targets of dimethyl-pyrazole derivatives, moving beyond a simple catalog of compounds to an analysis of the mechanistic rationale and experimental validation underpinning their therapeutic potential. We will dissect the molecular interactions and signaling pathways central to their efficacy in inflammation, oncology, and neurodegenerative disorders, offering field-proven insights for drug development professionals. Key targets discussed include cyclooxygenase (COX) enzymes, a host of protein kinases crucial to oncogenesis (EGFR, VEGFR, PI3K, CDKs), phosphodiesterases (PDEs) governing second messenger systems, and a variety of other enzymes implicated in a range of pathologies. This guide integrates detailed experimental protocols, quantitative data summaries, and pathway diagrams to provide a comprehensive resource for the rational design and development of next-generation pyrazole-based therapeutics.
Part 1: The Dimethyl-Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, has long been a focal point for synthetic and medicinal chemists.[1] Its journey from a laboratory curiosity to a cornerstone of FDA-approved drugs is a testament to its structural and functional versatility.[1][2] The dimethyl-pyrazole variant, in particular, offers a synthetically tractable and metabolically stable core that can be readily functionalized to achieve high-affinity and selective interactions with a diverse range of biological targets.
The value of the pyrazole moiety lies in its unique electronic and steric properties. The two nitrogen atoms provide both hydrogen bond donor (N-1) and acceptor (N-2) capabilities, allowing for critical interactions within protein active sites.[2] This bioisosteric versatility enables the pyrazole ring to mimic other chemical groups, facilitating the optimization of pharmacokinetic and pharmacodynamic profiles.[2] The historical success of pyrazole-based drugs, from early analgesics like antipyrine to the blockbuster COX-2 inhibitor Celecoxib, has cemented its status as a "privileged scaffold" and continues to inspire the development of novel chemical entities.[3][4]
Part 2: Cyclooxygenase (COX) Enzymes: The Cornerstone of Anti-Inflammatory Activity
The most prominent therapeutic application of pyrazole derivatives is in the realm of anti-inflammatory medicine, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6] While traditional NSAIDs inhibit both isoforms, this often leads to gastrointestinal side effects due to the inhibition of the constitutively expressed, cytoprotective COX-1 enzyme.[3][7]
Mechanism: Selective COX-2 Inhibition
Dimethyl-pyrazole derivatives were at the forefront of developing selective COX-2 inhibitors. The diaryl-substituted pyrazole structure, exemplified by Celecoxib (Celebrex®), is a hallmark of this class.[6] The structural basis for this selectivity lies in a subtle difference in the active sites of the two enzyme isoforms. The COX-2 active site possesses a larger, more accommodating side pocket. The specific substitution pattern on the pyrazole scaffold allows the molecule to access and bind within this side pocket, leading to potent and selective inhibition of COX-2 while sparing COX-1.[7][8] This targeted approach provides anti-inflammatory and analgesic effects comparable to non-selective NSAIDs but with a significantly improved gastrointestinal safety profile.[8][9]
Beyond direct COX inhibition, some pyrazole derivatives also modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10]
Data Presentation: COX Inhibition by Pyrazole Derivatives
The following table summarizes the inhibitory potency and selectivity of representative pyrazole compounds against COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 4.5 | 0.02 | 225 | [3] |
| Pyrazole-Thiazole Hybrid | >100 | 0.12 | >833 | [3] |
| Pyrazolo-Pyrimidine | >100 | 0.015 | >6667 | [3] |
| Pyridazine Hybrid 38a | >100 | 0.387 | 258.3 | [11] |
| Pyridazine Hybrid 38b | >100 | 0.336 | 297.9 | [11] |
Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood)
This protocol outlines a common method for assessing the COX-1 and COX-2 inhibitory activity of test compounds.
-
Objective: To determine the IC50 values of dimethyl-pyrazole derivatives against COX-1 and COX-2.
-
Materials:
-
Heparinized whole blood from healthy volunteers.
-
Test compounds (dimethyl-pyrazole derivatives) dissolved in DMSO.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid (AA) as the substrate.
-
Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits.
-
-
Methodology:
-
COX-2 Assay:
-
Aliquots of heparinized whole blood are incubated with a vehicle or various concentrations of the test compound for 1 hour at 37°C.
-
LPS (10 µg/mL) is added to induce COX-2 expression and incubated for 24 hours at 37°C.
-
The production of PGE2 (a primary product of COX-2) is measured in the plasma using a competitive ELISA kit.
-
-
COX-1 Assay:
-
Aliquots of heparinized whole blood are incubated with a vehicle or various concentrations of the test compound for 1 hour at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C to induce COX-1 activity.
-
The production of TXB2 (a primary product of COX-1 in platelets) is measured in the serum using a competitive ELISA kit.
-
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
-
Self-Validation: The protocol includes positive controls (known selective and non-selective inhibitors like Celecoxib and Indomethacin) and negative controls (vehicle only) to ensure the assay is performing correctly. The use of specific end-product measurements (PGE2 for induced COX-2, TXB2 for constitutive COX-1) provides inherent selectivity in the readout.
Visualization: COX Pathway and NSAID Action
Caption: Arachidonic acid pathway and sites of inhibition.
Part 3: Protein Kinases: High-Value Targets in Oncology
The pyrazole scaffold is a cornerstone in the development of small-molecule kinase inhibitors for cancer therapy.[12] Kinases are enzymes that regulate the majority of cellular pathways, and their dysregulation is a frequent driver of cancer cell proliferation, survival, and metastasis.[12] Pyrazole derivatives have been successfully designed to target the ATP-binding pocket of numerous kinases, acting as competitive inhibitors.[13][14]
Key Kinase Targets
-
EGFR/VEGFR: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are critical tyrosine kinases involved in tumor growth and angiogenesis.[15] Several fused pyrazole derivatives have been developed as potent dual inhibitors of both EGFR and VEGFR-2, offering a synergistic approach to cancer treatment by simultaneously blocking tumor cell proliferation and the formation of new blood vessels that supply the tumor.[14][15]
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that promotes cell survival and proliferation. Pyrazole derivatives have been identified as potent inhibitors of PI3 Kinase (PI3K), a key node in this pathway.[13] For instance, one derivative demonstrated an IC50 of 0.25 µM against MCF7 breast cancer cells by targeting PI3K.[13] Fused pyrazolyl-s-triazine derivatives have also been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade.[16]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle. Inhibiting CDKs can halt the uncontrolled division of cancer cells. Pyrazole-based compounds have shown significant inhibitory activity against CDK2, inducing cell cycle arrest and apoptosis.[13][14]
Data Presentation: Kinase and Cell Line Inhibition
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 / GI50 | Reference |
| Pyrazole Carbaldehyde | PI3 Kinase | MCF-7 | 0.25 µM | [13] |
| Pyrazolyl-s-triazine (4f) | EGFR | HCT-116 | 0.50 µM | [16] |
| Pyrazolyl-s-triazine (5c) | EGFR | MCF-7 | 2.29 µM | [16] |
| Fused Pyrazole (50) | EGFR / VEGFR-2 | HepG2 | 0.71 µM | [14] |
| Indole-Pyrazole (33) | CDK2 | - | 0.074 µM | [14] |
| Pyrazole (5b) | Tubulin Polymerization | K562 | 0.021 µM | [17] |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a robust, high-throughput method for measuring kinase inhibition.
-
Objective: To quantify the inhibitory effect of dimethyl-pyrazole derivatives on a specific protein kinase (e.g., EGFR).
-
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated product is detected by a specific antibody labeled with a fluorescent acceptor (e.g., d2) and streptavidin labeled with a fluorescent donor (e.g., Europium cryptate). When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET). An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
-
Methodology:
-
Add the test compound (pyrazole derivative) at various concentrations to the wells of a low-volume 384-well plate.
-
Add the target kinase and the biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the product by adding a solution containing the Eu-cryptate-labeled antibody and d2-labeled streptavidin.
-
Incubate for 60 minutes to allow for antibody-antigen binding.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals and express it as a percentage of the uninhibited control.
-
Determine IC50 values by fitting the data to a four-parameter logistic model.
-
-
Causality and Validation: This method directly measures the enzymatic activity of the kinase, establishing a clear causal link between the compound and the inhibition of the target. The use of a specific anti-phospho-substrate antibody ensures that only the desired phosphorylation event is detected. Controls, including a no-enzyme well and a no-ATP well, validate the results.
Visualization: EGFR-PI3K-Akt Signaling Pathway
Caption: Inhibition of the EGFR/PI3K/Akt pathway.
Part 4: Phosphodiesterases (PDEs): Modulating Second Messenger Signaling
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibiting specific PDEs can elevate the levels of these messengers in a tissue-specific manner, producing therapeutic effects. Dimethyl-pyrazole derivatives have emerged as potent inhibitors of several PDE families.[18][19]
Therapeutic Implications
-
PDE4 Inhibition: PDE4 is the predominant PDE in inflammatory and immune cells. By inhibiting PDE4, dimethyl-pyrazole derivatives can increase intracellular cAMP levels, which in turn suppresses the release of inflammatory mediators like TNF-α.[18][20] This mechanism is particularly relevant for treating inflammatory airway diseases such as asthma and COPD. One series of 3,5-dimethylpyrazole derivatives showed significant PDE4B inhibitory activity, with the lead compound exhibiting an IC50 of 1.7 µM.[18][20]
-
PDE2 Inhibition: PDE2 has been identified as a novel target for treating cognitive decline in neurodegenerative conditions like Alzheimer's disease.[19] Inhibition of PDE2 is thought to enhance cGMP signaling pathways that are crucial for synaptic plasticity and memory formation. Dihydropyranopyrazole derivatives have been developed as potent PDE2 inhibitors, with the most active compound showing an IC50 of 41.5 nM.[19]
Data Presentation: PDE Inhibition
| Compound Class | Target PDE | IC50 | Therapeutic Area | Reference |
| 5-phenyl-2-furan Dimethylpyrazole (If) | PDE4B | 1.7 µM | Asthma/COPD | [18][20] |
| Dihydropyranopyrazole ((+)-11h) | PDE2 | 41.5 nM | Alzheimer's Disease | [19] |
Visualization: PDE Action on cAMP Signaling
Caption: PDE4 inhibition increases intracellular cAMP.
Part 5: Emerging and Other Notable Therapeutic Targets
The versatility of the dimethyl-pyrazole scaffold extends to a range of other important therapeutic targets.
-
Neurodegenerative Disease Targets: In addition to PDE2, pyrazole derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B) for Parkinson's disease and acetylcholinesterase (AChE) for Alzheimer's disease.[21][22] A curcumin-pyrazole derivative has also been shown to inhibit α-synuclein aggregation, a key pathological event in Parkinson's.[21][23]
-
Carbonic Anhydrases (CAs): Pyrazole derivatives have demonstrated potent, low-nanomolar inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II), which are targets for diuretics and treatments for glaucoma and epilepsy.[24]
-
Anticonvulsant Activity: Certain benzothiazole derivatives containing a dimethylpyrazole moiety have shown significant anticonvulsant activity, potentially by modulating GABAergic neurotransmission.[25]
-
Bacterial Enzymes: As a novel strategy to combat antibiotic resistance, pyrazole-based compounds are being developed as inhibitors of essential bacterial enzymes not found in mammals, such as N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), which is part of the lysine biosynthesis pathway.[26][27]
Part 6: Conclusion and Future Perspectives
Dimethyl-pyrazole derivatives have unequivocally demonstrated their value as a versatile and privileged scaffold in drug discovery. Their success spans multiple therapeutic areas, from the symptomatic relief of inflammation with COX-2 inhibitors to the disease-modifying potential of kinase inhibitors in oncology and enzyme modulators in neurodegeneration. The ability to fine-tune the substitution patterns around the core ring allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it an ideal starting point for lead optimization campaigns.
Future research will likely focus on developing multi-target ligands that can simultaneously modulate several key nodes in a disease pathway, such as dual kinase and cytokine inhibitors. Furthermore, the application of novel drug development modalities, such as using the pyrazole scaffold as a warhead or binding ligand in Proteolysis-Targeting Chimeras (PROTACs), could open new avenues for targeting proteins previously considered "undruggable." The foundational knowledge of how these derivatives interact with their targets, as outlined in this guide, will be critical for the continued success and innovation in this exciting area of medicinal chemistry.
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solubility of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid in different solvents
An In-depth Technical Guide to the Solubility of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic carboxylic acid belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is therefore a key consideration in drug development. This guide provides a comprehensive overview of the factors governing the solubility of this compound in various solvents, along with a detailed experimental protocol for its determination.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by its molecular structure, which features a substituted pyrazole ring and a carboxylic acid moiety.
The Pyrazole Ring: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This ring system can participate in hydrogen bonding, acting as a hydrogen bond acceptor at the sp2-hybridized nitrogen and a potential hydrogen bond donor if a proton is available.[2] The presence of the two methyl groups on the pyrazole ring will slightly increase the lipophilicity of the molecule.
The Carboxylic Acid Group: The carboxylic acid group is a polar functional group that can act as both a hydrogen bond donor and acceptor. Its most significant contribution to solubility is its acidic nature. In aqueous solutions, the carboxylic acid can ionize to form a carboxylate anion, which is significantly more water-soluble than the neutral form.
Theoretical Solubility Profile in Different Solvent Classes
Based on its structure, the solubility of this compound can be predicted in different solvent classes.
Polar Protic Solvents (e.g., Water, Ethanol)
In polar protic solvents, the primary drivers of solubility will be hydrogen bonding and, in the case of water, the ionization of the carboxylic acid. The pyrazole ring and the carboxylic acid group can form hydrogen bonds with the solvent molecules. The aqueous solubility is expected to be highly dependent on the pH of the solution.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)
This compound is expected to exhibit good solubility in polar aprotic solvents. These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly good at solvating a wide range of organic molecules.
Nonpolar Solvents (e.g., Hexane, Toluene)
Due to the presence of the polar carboxylic acid group and the nitrogen-containing pyrazole ring, the compound is expected to have low solubility in nonpolar solvents. The energetic cost of breaking the strong intermolecular hydrogen bonds in the solid state would not be compensated by the weak van der Waals interactions with nonpolar solvent molecules.
Data Summary Table
| Solvent Class | Predicted Solubility | Key Interactions |
| Polar Protic | pH-dependent | Hydrogen bonding, Ionization |
| Polar Aprotic | Good | Dipole-dipole, Hydrogen bonding |
| Nonpolar | Low | Van der Waals |
The Critical Role of pH in Aqueous Solubility
The aqueous solubility of this compound is intrinsically linked to the pH of the solution due to the presence of the carboxylic acid group.[3][4][5]
At a pH below its pKa, the carboxylic acid will exist predominantly in its neutral, protonated form (R-COOH). In this state, its aqueous solubility will be limited. As the pH of the solution increases to above the pKa, the carboxylic acid will deprotonate to form the carboxylate anion (R-COO-). This negatively charged species is significantly more polar and will have a much higher aqueous solubility.
Caption: pH-dependent equilibrium of this compound.
Experimental Determination of Solubility
A robust and reliable method for determining the solubility of this compound is the shake-flask method, followed by a suitable analytical technique for quantification.
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Ensure that there is undissolved solid remaining at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Alternatively, filter the suspension using a syringe filter (e.g., 0.22 µm) to obtain a clear, saturated solution.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to determine the concentration of the saturated solution.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.
-
Template for Reporting Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.4) | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| Acetone | 25 | ||
| Hexane | 25 |
Conclusion
The solubility of this compound is a multifaceted property governed by the interplay of its pyrazole ring, carboxylic acid group, and the nature of the solvent. While theoretical predictions provide a useful starting point, empirical determination through methods like the shake-flask technique is essential for obtaining accurate and reliable data. A thorough understanding of its solubility behavior, particularly the significant influence of pH on its aqueous solubility, is paramount for its successful application in research and drug development.
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2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid | C7H10N2O2 | CID 15321738 - PubChem. Available at: [Link]
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Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. Available at: [Link]
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The Recent Development of the Pyrazoles : A Review | TSI Journals. Available at: [Link]
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EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]
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How does pH affect water solubility of organic acids (or acids in general)? - Reddit. Available at: [Link]
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Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed Central. Available at: [Link]
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Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring - American Chemical Society. Available at: [Link]
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The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and ability to modulate a wide array of biological targets have cemented its importance in the landscape of drug discovery and development. This guide provides a comprehensive technical overview of the pyrazole core, delving into its fundamental physicochemical properties, strategic synthetic methodologies, and critical structure-activity relationships (SAR). We will explore the molecular mechanisms of action of key pyrazole-containing drugs, offering insights into the causality behind their therapeutic efficacy. Detailed experimental protocols for the synthesis and functionalization of pyrazole derivatives are provided, alongside illustrative diagrams of key signaling pathways, to equip researchers with the practical knowledge required to harness the full potential of this exceptional pharmacophore.
Introduction: The Privileged Nature of the Pyrazole Scaffold
The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets through modification of its substitution pattern. The pyrazole ring system epitomizes this concept.[1][2] Its unique electronic properties, arising from the interplay of the two nitrogen atoms, allow it to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding (acting as both donor and acceptor), metal coordination, and pi-stacking.[3] This inherent versatility has led to the successful development of a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas, including anti-inflammatory, anticancer, anticoagulant, and antiviral agents.[2][3][4]
The structural rigidity of the pyrazole ring provides a defined orientation for its substituents, facilitating the design of potent and selective ligands. Furthermore, the relative ease of synthesis and functionalization of the pyrazole core allows for the systematic exploration of chemical space, a crucial aspect of modern drug discovery campaigns.[5][6]
Strategic Synthesis and Functionalization of the Pyrazole Core
The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with several named reactions providing reliable access to a diverse range of substituted pyrazoles. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a cornerstone of pyrazole synthesis.[7] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[7]
This protocol describes the synthesis of a pyrazolone ring via the reaction of a β-ketoester with hydrazine, a variation of the classic Knorr synthesis.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.
-
Heat the reaction mixture to approximately 100°C on a hot plate with stirring.
-
After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Use ethyl benzoylacetate as a starting material reference.
-
Once the ketoester is consumed, add water (10 mL) to the hot, stirring reaction mixture.
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring rapidly for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected product with a small amount of cold water and allow it to air dry.
-
Determine the mass and melting point of the dried product and calculate the percent yield.
-
Characterize the final product using appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
The Paal-Knorr Pyrrole Synthesis: An Adaptation for Pyrrole Annulation
While primarily used for pyrrole synthesis, the principles of the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, can be conceptually extended to the synthesis of other five-membered heterocycles and provides a valuable tool in a synthetic chemist's arsenal.
Functionalization of the Pyrazole Ring
The functionalization of the pre-formed pyrazole ring is a powerful strategy for fine-tuning the physicochemical and pharmacological properties of a lead compound. The reactivity of the different positions on the pyrazole ring (N1, C3, C4, and C5) allows for selective modification.
-
N-Functionalization: The acidic proton on the N1 nitrogen can be readily removed with a base, allowing for alkylation, arylation, or acylation.
-
C-Halogenation: Electrophilic halogenation typically occurs at the C4 position. The resulting halopyrazoles are versatile intermediates for cross-coupling reactions.
-
C-H Functionalization: Modern transition-metal-catalyzed C-H activation methodologies have enabled the direct functionalization of the C3 and C5 positions, offering a more atom-economical approach to diversification.
Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
The systematic modification of substituents on the pyrazole scaffold and the subsequent evaluation of their biological activity is the essence of establishing a structure-activity relationship (SAR). Understanding these relationships is paramount for optimizing lead compounds into clinical candidates.
Case Study: Pyrazole-Based Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.
A notable example is the development of inhibitors for p38 MAP kinase. Structure-based design, guided by the crystal structure of an initial hit compound bound to the enzyme, led to the synthesis of a series of pyrazole inhibitors. The SAR studies revealed that:
-
Substituents at the 5-position: Nitrogen-linked substituents at this position were found to be crucial for activity.
-
Introduction of a basic nitrogen: The addition of a basic nitrogen atom to the molecule was hypothesized to induce a favorable interaction with an aspartate residue (Asp112) in the enzyme's active site. This hypothesis was later confirmed by X-ray crystallography of an optimized inhibitor in complex with the p38 enzyme.[8]
This iterative process of design, synthesis, and biological evaluation, informed by structural biology, is a powerful paradigm in modern drug discovery.
Case Study: Pyrazole Derivatives as Cannabinoid Receptor Antagonists
The biarylpyrazole SR141716A served as a lead compound for exploring the SAR of cannabinoid CB1 receptor antagonists. Systematic modifications of this scaffold revealed key structural requirements for potent and selective antagonism:[9]
-
A para-substituted phenyl ring at the 5-position.
-
A carboxamido group at the 3-position.
-
A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.
The most potent compound in this series featured a p-iodophenyl group at the 5-position, highlighting the importance of this specific substitution for optimal receptor binding.[9]
Approved Drugs and Their Mechanisms of Action
The therapeutic success of pyrazole-containing drugs is a testament to the scaffold's versatility. The following table highlights some of the FDA-approved drugs that feature a pyrazole core.
| Drug Name | Structure | Target(s) | Therapeutic Indication(s) |
| Celecoxib |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Cyclooxygenase-2 (COX-2) | Osteoarthritis, rheumatoid arthritis, acute pain.[10][11] |
| Ruxolitinib | Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) | Myelofibrosis, polycythemia vera, graft-versus-host disease.[1] | |
| Crizotinib | ALK, ROS1, c-MET | Non-small cell lung cancer (NSCLC).[2][12][13] | |
| Apixaban | Factor Xa | Prevention and treatment of thromboembolic events. | |
| Sildenafil | Phosphodiesterase 5 (PDE5) | Erectile dysfunction, pulmonary arterial hypertension. |
Delving into Signaling Pathways: Ruxolitinib and the JAK-STAT Pathway
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[1][14] In myeloproliferative neoplasms like myelofibrosis and polycythemia vera, the JAK-STAT pathway is often constitutively activated due to mutations in JAK2 or other pathway components.[1] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking the downstream phosphorylation of STAT proteins. This disruption of aberrant signaling leads to a reduction in the proliferation of malignant cells and a decrease in the production of pro-inflammatory cytokines.[15]
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Crizotinib: A Multi-Targeted Inhibitor in NSCLC
Crizotinib is a tyrosine kinase inhibitor that targets ALK, ROS1, and c-MET.[2][12] In a subset of non-small cell lung cancer (NSCLC) patients, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion oncoprotein. This fusion protein is constitutively active, driving uncontrolled cell proliferation and survival through downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its activity and effectively shutting down these oncogenic signals.[13][16] Similarly, crizotinib inhibits the c-MET signaling pathway, which can also be aberrantly activated in cancer.[17][18]
Caption: Crizotinib inhibits the ALK and c-MET signaling pathways.
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. The integration of computational chemistry, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, with traditional synthetic and biological approaches is accelerating the identification and optimization of new pyrazole-based drug candidates. As our understanding of the molecular basis of diseases deepens, the versatility of the pyrazole core will undoubtedly be leveraged to develop next-generation medicines with improved efficacy, selectivity, and safety profiles. This guide has provided a comprehensive overview of the key aspects of pyrazole medicinal chemistry, from fundamental synthesis to clinical application, with the aim of empowering researchers to contribute to this exciting and impactful field.
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Ruxolitinib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]
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Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Pargellis, C., et al. (2002). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 45(24), 5221-5229. [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
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A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Current Medicinal Chemistry. [Link]
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Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
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Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in... ResearchGate. [Link]
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Crizotinib inhibits activation of MET pathway caused by MET extracellular SEMA domain duplication. Lung Cancer. [Link]
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Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. Translational Lung Cancer Research. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]
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Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. OncoTargets and Therapy. [Link]
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QSAR Analysis of Celecoxib Derivatives. ResearchGate. [Link]
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Structures of pyrazole-based ITK inhibitors and their Ki values. ResearchGate. [Link]
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Crizotinib and cabozantinib inhibit HGF/Met-mediated PI3K and MAPK... ResearchGate. [Link]
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Structure-activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. ResearchGate. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals. [Link]
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Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
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Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. [Link]
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Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. [Link]
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Chemical structures of the pyrazole-containing USFDA-approved drugs... ResearchGate. [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Multi-Step Synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, field-tested guide for the synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry. The protocol details a robust, four-step synthetic route starting from 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Each step is accompanied by detailed experimental procedures, mechanistic insights, and validation checkpoints to ensure reproducibility and high purity of the final product.
Introduction and Synthetic Strategy
This compound is a key intermediate in the development of various pharmacologically active agents. The pyrazole nucleus is a staple in medicinal chemistry, found in drugs such as the COX-2 inhibitor Celecoxib, and various other compounds with a wide range of biological activities.[1] The acetic acid side chain at the 4-position provides a crucial handle for further chemical modification, making this molecule highly sought after for library synthesis and lead optimization in drug discovery.
This guide outlines a reliable and scalable four-step synthesis strategy designed for a standard laboratory setting. The chosen pathway emphasizes the use of common reagents and well-established chemical transformations to ensure high yields and operational simplicity. The overall strategy is as follows:
-
Reduction: Mild reduction of the starting aldehyde, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, to the corresponding alcohol, (1,3-dimethyl-1H-pyrazol-4-yl)methanol.
-
Chlorination: Conversion of the primary alcohol to the more reactive 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole intermediate.
-
Cyanation: Nucleophilic substitution of the chloride with a cyanide group to form 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile, extending the carbon chain by one.
-
Hydrolysis: Final hydrolysis of the nitrile moiety to yield the target carboxylic acid, this compound.
This sequence is logically sound, as each step prepares the substrate for the subsequent, predictable transformation. The rationale behind this approach is the strategic conversion of a readily available formyl group into an acetic acid moiety through a series of high-yielding, well-documented reactions.[1]
Overall Synthetic Workflow
Caption: High-level overview of the four-step synthesis protocol.
Detailed Experimental Protocols
Safety Precaution: This protocol involves hazardous materials including thionyl chloride, sodium cyanide, and strong bases. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanol
Principle: This step involves the chemoselective reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and excellent selectivity for carbonyls over the aromatic pyrazole ring.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 124.14 | 10.0 g | 80.55 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.83 g | 48.33 |
| Methanol (MeOH) | 32.04 | 200 mL | - |
| Deionized Water (H₂O) | 18.02 | 100 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 3 x 75 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - |
Procedure:
-
Add 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (10.0 g, 80.55 mmol) to a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the aldehyde in methanol (200 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.83 g, 48.33 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is complete when the starting aldehyde spot has disappeared.
-
Quench the reaction by slowly adding deionized water (100 mL) at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product as a white solid or pale oil.
-
Expected Yield: 9.8 g (96%)
-
Characterization: The product can be confirmed by ¹H NMR spectroscopy.
Step 2: Synthesis of 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole
Principle: This step converts the primary alcohol into a reactive alkyl chloride via a nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gases, which simplifies product purification.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (1,3-dimethyl-1H-pyrazol-4-yl)methanol | 126.16 | 9.8 g | 77.68 |
| Thionyl Chloride (SOCl₂) | 118.97 | 6.8 mL (11.1 g) | 93.22 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution (aq.) | - | ~100 mL | - |
| Deionized Water (H₂O) | 18.02 | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - |
Procedure:
-
Dissolve (1,3-dimethyl-1H-pyrazol-4-yl)methanol (9.8 g, 77.68 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (6.8 mL, 93.22 mmol) dropwise via a syringe over 20 minutes. Causality: Dropwise addition is necessary to manage the exothermic reaction and the evolution of HCl and SO₂ gas.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Self-Validation: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane) until the starting alcohol is no longer visible.
-
Carefully pour the reaction mixture onto crushed ice (~100 g).
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.
-
Expected Yield: ~10.5 g (93%, crude)
-
Note: The product is often unstable and should be used immediately.
Step 3: Synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile
Principle: This is a classic Sₙ2 reaction where the cyanide anion acts as a nucleophile, displacing the chloride and forming a new carbon-carbon bond.[1] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, as it solvates the cation (Na⁺) while leaving the cyanide anion highly reactive.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole | 144.60 | 10.5 g (crude) | ~72.6 |
| Sodium Cyanide (NaCN) | 49.01 | 4.27 g | 87.1 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Deionized Water (H₂O) | 18.02 | 400 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 3 x 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - |
Procedure:
-
Dissolve sodium cyanide (4.27 g, 87.1 mmol) in DMF (100 mL) in a 250 mL round-bottom flask. Extreme Caution: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide quench protocol (e.g., bleach solution) readily available.
-
Add the crude 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (~10.5 g) dissolved in a small amount of DMF to the cyanide solution.
-
Heat the reaction mixture to 70 °C and stir for 4 hours.[1]
-
Self-Validation: Monitor by TLC (Eluent: 40% Ethyl Acetate in Hexane). The disappearance of the starting chloride indicates completion.
-
Cool the reaction to room temperature and pour it into cold water (400 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash thoroughly with water (3 x 100 mL) and then brine (50 mL). Causality: Multiple water washes are essential to completely remove the high-boiling DMF solvent.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Expected Yield: 8.5 g (86% over two steps)
-
Characterization: The nitrile stretch can be observed in the IR spectrum (~2250 cm⁻¹).
Step 4: Hydrolysis to this compound
Principle: The final step is the hydrolysis of the nitrile to a carboxylic acid. Basic hydrolysis (saponification) is often preferred as it is typically irreversible and can lead to cleaner reactions.[2] The reaction proceeds via initial formation of a carboxylate salt, which is then protonated in an acidic workup to yield the final product.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile | 135.17 | 8.5 g | 62.88 |
| Sodium Hydroxide (NaOH) | 40.00 | 7.55 g | 188.6 |
| Deionized Water (H₂O) | 18.02 | 85 mL | - |
| Concentrated Hydrochloric Acid (HCl, 37%) | 36.46 | ~20 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 3 x 75 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of sodium hydroxide (7.55 g, 188.6 mmol) in water (85 mL).
-
Add the 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile (8.5 g, 62.88 mmol).
-
Heat the mixture to reflux (approximately 100-105 °C) and maintain for 6 hours. Note: Ammonia gas will evolve; ensure the reaction is performed in a well-ventilated fume hood.
-
Self-Validation: The reaction can be monitored by TLC by taking a small aliquot, acidifying it, extracting with EtOAc, and spotting against the starting material. The reaction is complete when the nitrile is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully acidify the solution to pH 2-3 by adding concentrated HCl. The product will precipitate as a white solid.
-
Filter the solid precipitate and wash it with a small amount of cold water.
-
To maximize recovery, extract the acidic filtrate with ethyl acetate (3 x 75 mL).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Combine this solid residue with the filtered precipitate and dry under high vacuum.
-
Expected Yield: 8.9 g (92%)
-
Characterization: Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR (DMSO-d₆): δ 12.2 (s, 1H, COOH), 7.4 (s, 1H, pyrazole-H), 3.7 (s, 3H, N-CH₃), 3.4 (s, 2H, CH₂), 2.1 (s, 3H, C-CH₃).[3]
References
-
Al-Adhami, K. J. M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Molecules, 27(21), 7249. Available at: [Link]
-
Štefane, B., & Krbavčič, A. (2021). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molbank, 2021(4), M1296. Available at: [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. Available at: [Link]
-
Chen, X., et al. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publishing. Available at: [Link]
- CN108947610A - Synthesis method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (2018). Google Patents.
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Available at: [Link]
-
Hydrolysing esters. (n.d.). Chemguide. Available at: [Link]
-
Hydrolysis of Esters. (n.d.). Lumen Learning. Available at: [Link]
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- 3. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
Application Note & Protocols for the Quantification of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Abstract
This document provides comprehensive analytical methodologies for the accurate and precise quantification of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid, a key heterocyclic compound with significant interest in pharmaceutical development.[1][2] Recognizing the critical need for robust analytical oversight in drug discovery and quality control, we present two primary methods: a widely accessible Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions grounded in established analytical principles and validated against international standards.[3][4]
Introduction and Analytical Strategy
This compound belongs to the pyrazole class of compounds, a scaffold known for a wide spectrum of biological activities.[5] Accurate quantification is paramount for a variety of applications, including pharmacokinetic studies, in-process monitoring during synthesis, and final product quality control. The choice of analytical method is contingent on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
RP-HPLC with UV Detection: This is the workhorse method for routine analysis, particularly for bulk substance and formulation assays. Its advantages include simplicity, robustness, and widespread availability. The carboxylic acid and aromatic pyrazole moieties provide chromophores suitable for UV detection.
-
LC-MS/MS: This method is indispensable when high sensitivity and selectivity are required, such as for determining low concentrations of the analyte in complex biological matrices (e.g., plasma, urine). The specificity of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components.[6][7]
The following sections detail the protocols for both methods, including sample preparation, instrument configuration, and data analysis, all designed to be self-validating systems in accordance with ICH guidelines.[8]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value (Estimated) | Rationale & Implication for Analysis |
| Molecular Formula | C7H10N2O2 | Used for accurate mass determination in MS. |
| Molecular Weight | 154.17 g/mol | Essential for preparing standard solutions of known concentration. |
| pKa | ~4.5 | The carboxylic acid group will be ionized at pH > 4.5. This dictates the mobile phase pH in RP-HPLC to ensure consistent retention. A pH of ~2.5-3.5 is recommended to keep the acid in its protonated, less polar form, thus enhancing retention on a C18 column. |
| UV λmax | ~210-220 nm | The pyrazole ring system typically exhibits strong absorbance in the low UV range. The optimal wavelength should be experimentally determined.[9] |
| Polarity | Moderately Polar | Suitable for reverse-phase chromatography. The acetic acid moiety increases polarity compared to a simple dimethyl-pyrazole.[9] |
Primary Method: RP-HPLC with UV Detection
This method is designed for accuracy and precision in less complex matrices.
Principle of the Method
The analyte is separated on a C18 reverse-phase column, where it partitions between the hydrophobic stationary phase and a polar mobile phase. By using an acidic mobile phase, the ionization of the carboxylic acid is suppressed, increasing its hydrophobicity and retention time, leading to better separation from polar impurities. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from reference standards.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Reagents
-
HPLC System: Any standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.[9]
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar).[9]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or Phosphoric Acid), ACS Grade
-
This compound Reference Standard (purity ≥ 98%)
-
2.2.2. Chromatographic Conditions
| Parameter | Condition | Justification |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier ensures the analyte is in its non-ionized form for consistent retention.[9] |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte from the column. |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10% to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 10% B; 13-18 min: 10% B | A gradient is employed to ensure elution of the analyte with a good peak shape while also cleaning the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between run time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[9] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on analyte concentration and sensitivity requirements. |
| Detection Wavelength | 215 nm | This wavelength is chosen based on the typical absorbance of the pyrazole scaffold and should be optimized by running a UV scan of the reference standard.[9] |
2.2.3. Preparation of Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This stock is stable for several weeks when stored at 2-8 °C.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the initial mobile phase composition (90% A, 10% B) to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (for Bulk Substance): Accurately weigh a sample of the bulk powder to achieve a theoretical concentration of ~50 µg/mL when dissolved in the mobile phase. Filter the final solution through a 0.45 µm syringe filter prior to injection.
2.2.4. Analytical Procedure Workflow
Caption: HPLC-UV workflow from preparation to final report.
Method Validation (ICH Q2(R2) Framework)
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[4][8]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is free of interference from blank and placebo. Peak purity index > 0.99. | To ensure the signal measured is only from the analyte of interest. |
| Linearity | R² ≥ 0.999 over the range of 1-100 µg/mL. | To demonstrate a proportional relationship between signal and concentration. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. | To assess the closeness of the measured value to the true value. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections. | To measure the method's precision under the same operating conditions over a short interval. |
| Precision (Intermediate) | RSD ≤ 2.0% across different days and/or analysts. | To assess within-laboratory variations. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10. The lowest concentration on the calibration curve. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | %RSD of results should be ≤ 5% after small, deliberate changes in method parameters (e.g., pH ±0.2, column temp ±2°C). | To measure the method's capacity to remain unaffected by small variations in parameters. |
Confirmatory Method: LC-MS/MS
This method offers superior sensitivity and selectivity, making it ideal for bioanalysis or trace impurity detection.
Principle of the Method
Following chromatographic separation similar to the HPLC method, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity.[6][7]
Experimental Protocol: LC-MS/MS
3.2.1. Instrumentation and Reagents
-
LC System: UHPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.[7]
-
Column: C18, ≤ 3.5 µm particle size, 2.1 x 50 mm (a shorter column is used for faster run times).
-
Reagents: As in HPLC, but with LC-MS grade solvents and additives. An isotopically labeled internal standard (e.g., D3-methyl analog) is highly recommended for bioanalysis.
3.2.2. LC and MS Conditions
| Parameter | Condition | Justification |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Maintains consistent pH and ionization conditions. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | A rapid gradient, e.g., 5% to 95% B in 3 minutes. | For high-throughput analysis. |
| Ionization Mode | ESI, Positive | The pyrazole nitrogens are readily protonated. |
| Precursor Ion (Q1) | m/z 155.1 | Corresponds to [M+H]⁺ for C7H10N2O2. |
| Product Ions (Q3) | To be determined experimentally by infusing the standard. Likely fragments would result from the loss of H₂O (m/z 137.1) or CO₂ (m/z 111.1). | The most intense and stable product ion is used for quantification, and a second for confirmation. |
| Collision Energy | To be optimized | The voltage applied in Q2 to induce fragmentation; optimized for maximum product ion signal. |
3.2.3. Sample Preparation (for Plasma)
This protocol describes a protein precipitation, a common technique for cleaning up biological samples.
Caption: Workflow for plasma sample preparation via protein precipitation.
Validation Considerations for LC-MS/MS
Validation for LC-MS/MS follows the same principles as HPLC but with additional considerations, particularly for bioanalytical methods, focusing on matrix effects, recovery, and stability of the analyte in the biological matrix.
References
- (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS.
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2021). PubMed Central.
- Doran, G. S., Condon, J. R., & Kaveney, B. F. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2023). National Institutes of Health.
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
- Acids: Derivatization for GC Analysis. (n.d.). MilliporeSigma.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health.
-
ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Retrieved January 21, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved January 21, 2026, from [Link]
-
GC-MS and LC-MS methods presented for carboxylic acid determination and related high. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved January 21, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 21, 2026, from [Link]
-
Study on the synthesis mechanism of 4-amino-3, 5-dimethyl pyrazole:by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved January 21, 2026, from [Link]
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 21, 2026, from [Link]
-
GCMS Section 6.12. (n.d.). Whitman College. Retrieved January 21, 2026, from [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). LMA Leidykla. Retrieved January 21, 2026, from [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
-
How Can You Determine Fatty Acid Composition Using Gas Chromatography? (2025). YouTube. Retrieved January 21, 2026, from [Link]
-
(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic Acid. (2024). ChemBK. Retrieved January 21, 2026, from [Link]
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Application Note & Protocols: High-Throughput Screening of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid for Novel Kinase Inhibitors
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs targeting a wide array of diseases.[1][2][3] Its metabolic stability and versatile synthetic accessibility make pyrazole derivatives highly attractive candidates for drug discovery campaigns.[3][4] This document provides a comprehensive guide for the high-throughput screening (HTS) of a specific pyrazole derivative, (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid , as a potential inhibitor of a hypothetical serine/threonine kinase, "Kinase-X," implicated in proliferative diseases such as cancer. We present detailed protocols for a primary biochemical screen and a secondary cell-based validation assay, underpinned by a rationale grounded in established HTS best practices to ensure data integrity and accelerate the hit-to-lead process.[5]
Introduction: The Scientific Rationale
This compound is a small molecule featuring the classic pyrazole core. While the specific biological activity of this exact molecule is not extensively documented, the broader family of pyrazole derivatives has shown significant promise, particularly as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][4][6] Many successful kinase inhibitor drugs, such as Ruxolitinib and Ibrutinib, feature a pyrazole core, demonstrating the scaffold's compatibility with the ATP-binding pocket of kinases.[1]
Our objective is to employ a robust HTS strategy to identify if this compound can inhibit Kinase-X, a key enzyme in a signaling pathway critical for cancer cell survival and proliferation. The workflow is designed to first identify direct enzymatic inhibition in a purified system and then validate this activity within a cellular context.
Target Profile: Kinase-X
For the purpose of this guide, "Kinase-X" is a hypothetical serine/threonine kinase whose overexpression or constitutive activation is a known driver in a specific cancer cell line (e.g., MDA-MB-231 triple-negative breast cancer). The screening funnel will therefore be designed to identify compounds that directly inhibit its catalytic activity.
HTS Workflow Philosophy
A successful HTS campaign is more than a series of steps; it is a self-validating system.[7] Our workflow integrates decision-making points based on statistical validation (Z'-factor) and orthogonal assays to minimize false positives and ensure that resources are focused on the most promising hits.[8]
Caption: High-Throughput Screening Funnel for Kinase-X Inhibitors.
Primary Biochemical Screening Protocol
The primary screen is designed for speed and scalability, aiming to rapidly identify compounds that directly inhibit Kinase-X enzymatic activity. We will use the ADP-Glo™ Kinase Assay (Promega), a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in signal indicates inhibition of Kinase-X.
Principle of the ADP-Glo™ Assay
The assay is a two-step process. First, the kinase reaction occurs, where Kinase-X phosphorylates a substrate, converting ATP to ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial ADP concentration.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials & Reagents
-
Compound: this compound, 10 mM stock in 100% DMSO.
-
Assay Plates: 384-well, low-volume, white, solid bottom plates (e.g., Corning #3572).
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega, #V9101).
-
Enzyme: Purified, recombinant Kinase-X.
-
Substrate: Specific peptide substrate for Kinase-X.
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control).
Step-by-Step Protocol
This protocol is optimized for a 10 µL final assay volume in a 384-well plate format.
-
Compound Plating (Nanoliter Dispensing):
-
Using an acoustic liquid handler (e.g., Echo®), dispense 10 nL of 10 mM this compound stock solution into the appropriate wells of the 384-well assay plate. This yields a final concentration of 10 µM.
-
Dispense 10 nL of Staurosporine (1 mM stock) for positive control wells (final concentration 1 µM).
-
Dispense 10 nL of 100% DMSO for negative control wells (final concentration 0.1% DMSO).
-
-
Enzyme Addition:
-
Prepare a 2X Kinase-X enzyme solution in Kinase Reaction Buffer.
-
Using a multi-drop dispenser (e.g., Multidrop™ Combi), add 5 µL of the 2X enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature (RT). This pre-incubation allows the compound to bind to the kinase before the reaction starts.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP/Substrate solution in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for Kinase-X to maximize sensitivity to competitive inhibitors.
-
Add 5 µL of the 2X ATP/Substrate solution to all wells to start the reaction.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure mixing.
-
Incubate for 60 minutes at RT.
-
-
Termination and Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to all wells.
-
Incubate for 40 minutes at RT.
-
Add 20 µL of Kinase Detection Reagent to all wells.
-
Incubate for 30 minutes at RT.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., BMG PHERAstar or Tecan Spark).
-
Data Analysis & Quality Control
-
Normalization: Raw luminescence values are normalized against controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl))
-
-
Quality Control (Z'-factor): The robustness of the assay is determined daily using the Z'-factor.[8]
-
Z' = 1 - (3*(SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Mean_Neg_Ctrl - Mean_Pos_Ctrl|
-
An assay is considered robust and suitable for HTS when Z' ≥ 0.5 .[9]
-
-
Hit Identification: Compounds showing >3 standard deviations from the mean of the negative controls (or >50% inhibition) are considered primary hits.
| Parameter | Symbol | Formula/Value | Purpose |
| Negative Control | Neg Ctrl | Wells with DMSO only | Represents 0% inhibition |
| Positive Control | Pos Ctrl | Wells with Staurosporine | Represents 100% inhibition |
| Z-Prime Factor | Z' | See formula above | Measures assay quality |
| Hit Threshold | - | > 50% Inhibition | Defines a primary hit |
Secondary Cell-Based Assay Protocol
Primary hits must be validated in a cellular environment to confirm on-target activity and rule out artifacts from the biochemical assay. A cell viability assay is a common and effective secondary screen.
Rationale and Assay Choice
We will use the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which are an indicator of metabolically active, viable cells. If Kinase-X is essential for the survival of the MDA-MB-231 cancer cell line, an effective inhibitor like this compound should induce cell death, leading to a decrease in cellular ATP and a reduced luminescent signal.
Materials & Reagents
-
Cell Line: MDA-MB-231 (or other relevant Kinase-X dependent line).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Compound: Confirmed hits from the primary screen.
-
Assay Plates: 384-well, clear-bottom, white-walled plates for cell culture and luminescence reading.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, #G7570).
Step-by-Step Protocol
-
Cell Seeding:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in culture medium to a density of 5,000 cells/20 µL.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂. This allows cells to attach and resume normal growth.
-
-
Compound Addition:
-
Perform a serial dilution of the hit compounds in DMSO to create a concentration gradient (e.g., 10 points, 3-fold dilution starting from 10 mM).
-
Using an acoustic liquid handler, dispense 20 nL of each compound concentration into the cell plates. This will create a dose-response curve.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation and viability.
-
-
Signal Generation and Data Acquisition:
-
Remove plates from the incubator and allow them to equilibrate to RT for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis
-
The raw luminescence data is plotted against the logarithm of the compound concentration.
-
A four-parameter logistic regression model is used to fit the curve and determine the EC₅₀ (half-maximal effective concentration).
-
Compounds with a potent EC₅₀ (e.g., < 1 µM) are considered validated hits and prioritized for further studies.
Conclusion and Next Steps
This application note outlines a robust, two-tiered HTS workflow for evaluating This compound as a potential Kinase-X inhibitor. By combining a highly sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay, this strategy ensures the confident identification of potent and cell-active compounds. Hits successfully validated through this funnel would become the starting point for a medicinal chemistry program focused on lead optimization, aiming to improve potency, selectivity, and pharmacokinetic properties.
References
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. National Center for Biotechnology Information.
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. National Center for Biotechnology Information.
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Application Notes and Protocols for the Biological Evaluation of Pyrazole Compounds
Introduction: The Pyrazole Scaffold - A Privileged Motif in Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This designation stems from its presence in a multitude of clinically successful drugs spanning a wide array of therapeutic areas.[2][3] From the potent anti-inflammatory effects of Celecoxib to the targeted anticancer activity of Crizotinib, pyrazole derivatives have demonstrated significant therapeutic impact.[2][4]
The widespread biological and pharmacological activities of pyrazole-containing compounds include antitumor, anti-inflammatory, antimicrobial, analgesic, and kinase inhibitory effects.[1][4] This diversity of action is attributed to the pyrazole core's unique electronic properties and its capacity for substitution at multiple positions, allowing for the fine-tuning of steric and electronic parameters to optimize interactions with specific biological targets.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the biological evaluation of novel pyrazole compounds. The protocols detailed herein are designed to be robust and reproducible, providing a framework for assessing the therapeutic potential of this important class of molecules.
Part 1: In Vitro Evaluation of Pyrazole Derivatives
The initial stages of evaluating a new chemical entity involve a battery of in vitro assays to determine its biological activity and cytotoxic profile. These assays are crucial for identifying promising lead compounds and elucidating their mechanism of action at a cellular level.
Assessment of Cytotoxicity
Before determining the specific therapeutic effects of a pyrazole compound, it is essential to evaluate its general cytotoxicity. This is a critical step to ensure that the observed biological activities are not simply a consequence of cell death. Two widely used and complementary methods for assessing cytotoxicity are the MTT and LDH assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the pyrazole compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[6]
-
| Parameter | Typical Range/Value | Reference |
| Cell Lines | A549 (lung), MCF-7 (breast), HCT-116 (colon) | [8][10] |
| Seeding Density | 5,000 - 10,000 cells/well | [8] |
| Compound Conc. | 0.1 - 100 µM | [11] |
| Incubation Time | 24 - 72 hours | [12] |
| IC₅₀ Values | Varies (e.g., 3.5 µM for some derivatives) | [13] |
The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14] The amount of LDH released is directly proportional to the number of lysed cells.[14]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Sample Collection:
-
LDH Reaction:
-
Absorbance Measurement:
-
Data Analysis:
-
The percentage of cytotoxicity is calculated using the following formula:
-
% Cytotoxicity = [(Sample LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Spontaneous LDH activity is measured from untreated cells, and maximum LDH activity is determined by lysing all cells with a lysis buffer provided in the kit.[14]
-
| Parameter | Typical Range/Value | Reference |
| Cell Lines | Various cancer and normal cell lines | [5] |
| Supernatant Volume | 50 µL | [16] |
| Incubation Time | 30 minutes | [16] |
| Wavelength | 490 nm | [16] |
Evaluation of Kinase Inhibitory Activity
Many pyrazole derivatives exert their anticancer and anti-inflammatory effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[18] The ADP-Glo™ Kinase Assay is a sensitive and reliable method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[19]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare the kinase buffer, kinase, substrate, and pyrazole compound solutions.
-
Prepare a serial dilution of the pyrazole compound in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the pyrazole compound solution.
-
Add 5 µL of a mixture of the target kinase and its specific substrate.
-
Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 15 µL.
-
Incubate the plate at room temperature for 1 hour.[20]
-
-
Signal Generation:
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated relative to a no-inhibitor control.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[19]
-
| Parameter | Typical Range/Value | Reference |
| Target Kinases | Aurora A/B, Akt, Chk2 | [7] |
| Compound Conc. | Nanomolar to micromolar range | [7] |
| ATP Concentration | Near the Km for the specific kinase | [21] |
| IC₅₀ Values | Varies (e.g., 2.2 nM for Aurora B) | [7] |
Assessment of Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the suppression of pro-inflammatory mediators like nitric oxide (NO).[1]
Selective inhibition of COX-2 is a key mechanism for the anti-inflammatory effects of drugs like celecoxib.[13] In vitro COX inhibition assays measure the ability of a compound to block the production of prostaglandins from arachidonic acid.
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme and Compound Preparation:
-
Use a commercial COX inhibitor screening kit or purified COX-1 and COX-2 enzymes.
-
Prepare a solution of the pyrazole compound in a suitable solvent (e.g., DMSO).
-
-
Reaction Mixture:
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the pyrazole compound at various concentrations. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubate the mixture for 10 minutes at 37°C.[14]
-
-
Reaction Initiation and Termination:
-
Prostaglandin Measurement:
-
The amount of prostaglandin E₂ (PGE₂) produced is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA) as per the kit's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[1]
-
| Parameter | Typical Range/Value | Reference |
| Enzymes | Ovine or human recombinant COX-1/COX-2 | [22] |
| Substrate | Arachidonic Acid | [14] |
| Incubation Time | 2 minutes | [14] |
| IC₅₀ Values | Varies (e.g., 1.15 µM for some derivatives) | [1] |
| Selectivity Index | >1 indicates COX-2 selectivity | [1] |
The Griess assay is a simple and widely used method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[23] This assay is performed on lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), which produce NO as part of the inflammatory response.[24]
Experimental Protocol: Griess Assay
-
Cell Culture and Stimulation:
-
Sample Collection:
-
Collect 100 µL of the cell culture supernatant from each well.[23]
-
-
Griess Reaction:
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[23]
-
-
Data Analysis:
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
| Parameter | Typical Range/Value | Reference |
| Cell Line | RAW 264.7 macrophages | [24] |
| LPS Concentration | 1 µg/mL | [23] |
| Incubation Time | 24 hours | [23] |
| Wavelength | 540 nm | [23] |
Evaluation of Antimicrobial Activity
Pyrazole derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[2] The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.[25]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[26]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[10]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole compound in the appropriate broth medium.[25]
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[10]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]
-
| Parameter | Typical Range/Value | Reference |
| Bacterial Strains | S. aureus, E. coli, P. aeruginosa | [27][28] |
| Inoculum Size | 5 x 10⁵ CFU/mL | [10] |
| Incubation Time | 18-24 hours | [10] |
| MIC Values | Varies (e.g., 6.25 - 50 µg/mL) | [25] |
Part 2: In Vivo Evaluation of Pyrazole Derivatives
Following promising in vitro results, the evaluation of pyrazole compounds in animal models is a critical step to assess their efficacy and safety in a whole-organism context.
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory activity of new compounds.[29]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model:
-
Use male Wistar rats (150-200 g).[29]
-
Acclimatize the animals for at least one week before the experiment.
-
-
Compound Administration:
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[32]
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[32]
-
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each time point using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
| Parameter | Typical Range/Value | Reference |
| Animal Model | Male Wistar rats (150-200 g) | [29] |
| Compound Dose | 10 - 50 mg/kg | [29][31] |
| Carrageenan Conc. | 1% in saline | [32] |
| Edema Inhibition | Varies (e.g., 61.26% for some derivatives) | [33] |
Tumor Xenograft Model for Anticancer Activity
Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model to evaluate the in vivo efficacy of anticancer agents.[17]
Experimental Protocol: Tumor Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Acclimatize the animals before the study.
-
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the pyrazole compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[3] The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.[34]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treated and control groups.
-
The percentage of tumor growth inhibition (TGI) is a common endpoint.
-
| Parameter | Typical Range/Value | Reference |
| Animal Model | Nude or SCID mice | [17] |
| Cell Inoculum | 1-5 x 10⁶ cells | [34] |
| Compound Dose | Varies (e.g., 5 mg/kg) | [3] |
| Endpoint | Tumor Growth Inhibition (TGI) | [35] |
Part 3: Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which pyrazole compounds exert their biological effects is crucial for rational drug design and development. Many pyrazoles target key signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating inflammatory and immune responses.[32] Aberrant NF-κB activation is implicated in many inflammatory diseases and cancers. Some pyrazole derivatives have been shown to inhibit the NF-κB signaling pathway.[29]
Caption: Selective inhibition of the COX-2 pathway by pyrazole compounds.
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The diverse biological activities of pyrazole derivatives necessitate a comprehensive and systematic approach to their evaluation. The protocols outlined in these application notes provide a robust framework for assessing the cytotoxic, kinase inhibitory, anti-inflammatory, and antimicrobial properties of novel pyrazole compounds, both in vitro and in vivo. By employing these standardized methods, researchers can effectively identify and characterize promising new therapeutic agents based on this privileged heterocyclic core.
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Application Note: Structural Elucidation of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the theoretical principles, experimental protocols for sample preparation and data acquisition, and an in-depth analysis of the expected ¹H and ¹³C NMR spectra. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in the design of new therapeutic agents. Accurate structural characterization is a critical step in the synthesis and development of such compounds, ensuring their identity, purity, and stability. NMR spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structures in solution.
Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy leverages the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the frequency at which this occurs is known as the resonance frequency.
The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . This allows for the differentiation of chemically non-equivalent nuclei within a molecule. The chemical shift is reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).
In ¹H NMR, additional information is obtained from spin-spin coupling , where the magnetic field of one proton influences that of its neighbors, leading to the splitting of signals into multiplets. The magnitude of this splitting is the coupling constant (J) , measured in Hertz (Hz).
Experimental Protocols
Sample Preparation: A Critical First Step
The quality of the NMR spectrum is directly dependent on the proper preparation of the sample. A poorly prepared sample can lead to broadened signals, poor resolution, and the presence of interfering impurity peaks.
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of high purity (≥99.8% D)
-
High-quality 5 mm NMR tube and cap
-
Pipettes and a clean, dry vial
Protocol:
-
Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR, being inherently less sensitive, requires a more concentrated sample of 20-50 mg.[1]
-
Solvent Selection and Dissolution: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the fact that the acidic proton is often observed as a broad singlet. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be applied. Visually inspect the solution against a light source to ensure there is no suspended particulate matter.
-
Filtering and Transfer: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Data Acquisition
The following parameters are provided as a starting point for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or similar | A standard 30-degree pulse is used to allow for faster repetition without saturating the spins, enabling a shorter relaxation delay. |
| Number of Scans (NS) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |
| Acquisition Time (AQ) | ~4 seconds | A longer acquisition time provides better digital resolution of the signals.[2] |
| Relaxation Delay (D1) | 1-2 seconds | Allows for the relaxation of the nuclei back to their equilibrium state before the next pulse. |
| Spectral Width (SW) | 12-16 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Receiver Gain (RG) | Auto-adjusted | The instrument will optimize the receiver gain to prevent signal clipping and maximize dynamic range. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A power-gated decoupling sequence with a 30-degree pulse is used to provide Nuclear Overhauser Effect (NOE) enhancement of protonated carbons while minimizing quantitative distortions.[3] |
| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain an adequate signal-to-noise ratio. |
| Acquisition Time (AQ) | 1-2 seconds | A balance between resolution and experiment time. |
| Relaxation Delay (D1) | 2 seconds | Ensures that even quaternary carbons, which have longer relaxation times, are sufficiently relaxed. |
| Spectral Width (SW) | 200-240 ppm | Covers the full range of chemical shifts for carbon nuclei in organic compounds.[4] |
| Decoupling | Proton broadband decoupling | Simplifies the spectrum by collapsing carbon signals into singlets. |
Spectral Analysis and Interpretation
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR spectra, the atoms of this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the chemically non-equivalent protons in the molecule. The predicted chemical shifts are based on known values for similar pyrazole structures and general principles of NMR spectroscopy.
| Signal | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 | H on C5 | ~7.5 - 8.0 | Singlet (s) | 1H |
| 2 | H on C6 | ~3.7 - 3.9 | Singlet (s) | 3H |
| 3 | H on C8 | ~3.2 - 3.5 | Singlet (s) | 2H |
| 4 | H on C7 | ~2.1 - 2.3 | Singlet (s) | 3H |
| 5 | H on O2 | ~12.0 - 12.5 | Broad Singlet (br s) | 1H |
Interpretation:
-
H on C5: The single proton on the pyrazole ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-withdrawing nature of the nitrogen atoms.
-
H on C6 (N-CH₃): The methyl group attached to the N1 nitrogen is deshielded and appears as a singlet.
-
H on C8 (-CH₂-): The methylene protons of the acetic acid side chain are adjacent to the pyrazole ring and the carboxylic acid group, leading to a downfield shift. They will appear as a singlet as there are no adjacent protons to couple with.
-
H on C7 (C-CH₃): The methyl group at the C3 position of the pyrazole ring will be a singlet, typically appearing at a lower chemical shift than the N-methyl group.
-
H on O2 (-COOH): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift. Its broadness is due to chemical exchange with residual water in the solvent.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule.
| Signal | Atom | Predicted Chemical Shift (δ, ppm) |
| 1 | C9 (C=O) | ~172 - 175 |
| 2 | C3 | ~148 - 152 |
| 3 | C5 | ~138 - 142 |
| 4 | C4 | ~110 - 115 |
| 5 | C6 (N-CH₃) | ~35 - 40 |
| 6 | C8 (-CH₂-) | ~30 - 35 |
| 7 | C7 (C-CH₃) | ~10 - 15 |
Interpretation:
-
C9 (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field.
-
C3 and C5: The two sp²-hybridized carbons of the pyrazole ring that are bonded to nitrogen appear at downfield shifts.
-
C4: The sp²-hybridized carbon at position 4 of the pyrazole ring will have a chemical shift in the aromatic region but at a higher field than C3 and C5.
-
C6 (N-CH₃): The carbon of the N-methyl group is deshielded by the adjacent nitrogen atom.
-
C8 (-CH₂-): The methylene carbon of the acetic acid side chain.
-
C7 (C-CH₃): The carbon of the methyl group at the C3 position will be the most shielded carbon, appearing at the highest field.
Workflow Visualization
The overall process from sample preparation to spectral interpretation can be visualized as follows:
Caption: Workflow for NMR analysis of this compound.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of synthesized compounds like this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The subsequent analysis of chemical shifts, multiplicities, and integrations allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure with a high degree of confidence. This rigorous characterization is fundamental for advancing the compound in the drug discovery and development pipeline.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
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Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. [Link]
- Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
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Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. [Link]
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ALWSCI. How To Prepare And Run An NMR Sample. [Link]
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 401–405. [Link]
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University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. [Link]
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-
Martin, G. E., & Zektzer, A. S. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Spectroscopy in Education (pp. 109-130). American Chemical Society. [Link]
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Application Note: Mass Spectrometry Fragmentation Analysis of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Introduction
(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic carboxylic acid of interest in pharmaceutical and agrochemical research due to the prevalence of the pyrazole scaffold in bioactive molecules.[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in complex matrices during drug discovery and development.[2] This application note provides a detailed protocol and analysis of the fragmentation patterns of this compound, observed via electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will explore the characteristic fragmentation pathways in both positive and negative ionization modes, providing researchers with a foundational guide for the analysis of this and structurally related compounds.
The fragmentation of small molecules in a mass spectrometer is induced by collision-induced dissociation (CID), where ions are accelerated and collided with neutral gas molecules, leading to bond breakage and the formation of fragment ions.[3] The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, we anticipate fragmentation pathways involving the pyrazole ring and the acetic acid moiety.
Experimental Design and Rationale
To thoroughly characterize the fragmentation of this compound, a systematic approach using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is employed.[4] Both positive and negative electrospray ionization modes will be utilized to generate protonated ([M+H]⁺) and deprotonated ([M-H]⁻) precursor ions, respectively. This dual-mode analysis provides complementary fragmentation data, offering a more complete picture of the molecule's gas-phase chemistry.
The experimental workflow is designed to first optimize the ionization of the target analyte and then to systematically induce and analyze its fragmentation at varying collision energies.
Figure 1: Experimental workflow for the fragmentation analysis of this compound.
Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration of 1 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical starting parameters that should be optimized for the specific instrument in use.
| Parameter | Positive Ion Mode | Negative Ion Mode |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 5 mM Ammonium Acetate in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min | 5% B to 95% B over 5 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Desolvation Temp. | 350 °C | 350 °C |
| Gas Flow | 600 L/hr | 600 L/hr |
| Collision Gas | Argon | Argon |
| Collision Energy | Ramped (10-40 eV) | Ramped (10-40 eV) |
Results and Discussion: Proposed Fragmentation Pathways
The fragmentation of this compound is expected to be influenced by the charge location on the precursor ion. In positive ion mode, protonation is likely to occur at the nitrogen atom of the pyrazole ring or the carbonyl oxygen of the carboxylic acid. In negative ion mode, deprotonation will occur at the carboxylic acid group.
Positive Ion Mode ([M+H]⁺) Fragmentation
The protonated molecule ([M+H]⁺) of this compound has a predicted m/z of 155.08. Key fragmentation pathways are proposed to involve the loss of water, carbon monoxide, and cleavage of the pyrazole ring.
Figure 2: Proposed positive ion fragmentation of this compound.
-
Loss of Water (H₂O): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion at m/z 137.07.[5]
-
Decarboxylation (CO₂): The loss of carbon dioxide from the carboxylic acid group results in a fragment at m/z 111.09.
-
Loss of the Acetic Acid Moiety: Cleavage of the bond between the pyrazole ring and the acetic acid group can lead to a pyrazole-containing fragment.
-
Pyrazole Ring Cleavage: The pyrazole ring itself can undergo fragmentation, often characterized by the loss of small neutral molecules like HCN.[6]
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative ion mode, the deprotonated molecule ([M-H]⁻) at m/z 153.06 is expected to readily undergo decarboxylation.
Figure 3: Proposed negative ion fragmentation of this compound.
-
Decarboxylation (CO₂): The most prominent fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide, which would result in a highly stable carbanion at m/z 109.08.[5]
-
Loss of a Methyl Radical (CH₃): Loss of a methyl group from one of the nitrogen atoms of the pyrazole ring could also occur, leading to a fragment at m/z 138.04.
Conclusion
This application note details a robust methodology for the analysis of this compound using LC-MS/MS. The proposed fragmentation pathways in both positive and negative ionization modes provide a valuable resource for the identification and structural confirmation of this compound and its analogues in various research settings. The characteristic losses of water, carbon dioxide, and fragments resulting from pyrazole ring cleavage serve as diagnostic ions for this class of molecules. Researchers are encouraged to use the provided protocols as a starting point and to optimize the parameters for their specific instrumentation to achieve the best results.
References
- Faria, J. V., et al. (2017).
-
Guo, X., et al. (2012). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
- Thevis, M., et al. (2009). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. Journal of the American Society for Mass Spectrometry.
-
Abdel-Wahab, B. F., et al. (2020). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. Available at: [Link]
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Bristow, T. (2009). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Available at: [Link]
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Wang, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Wikipedia. Collision-induced dissociation. Wikipedia. Available at: [Link]
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Korfmacher, W. A. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]
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Chen, Y., et al. (2022). Collision-Induced Dissociation of Homodimeric and Heterodimeric Radical Cations of 9-Methylguanine and 9-Methyl-8-oxoguanine. Physical Chemistry Chemical Physics. Available at: [Link]
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Srivastava, N., et al. (2013). Mass fragmentation pattern of compound 4l. ResearchGate. Available at: [Link]
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Hussong, R. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]
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Wolken, J. M., & Wenthold, P. G. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry. Available at: [Link]
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Schmidt, J., et al. (2013). Collision-induced dissociation studies of caffeine in positive electrospray ionisation mass spectrometry using six deuterated isotopomers and one N1-ethylated homologue. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Tecan. (2022). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
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Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews. Available at: [Link]
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Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
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Hafez, H. N., et al. (2014). EI fragmentation pattern for compound 7. ResearchGate. Available at: [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. Available at: [Link]
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NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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El-Sayed, W. A., et al. (2010). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Revista de la Societat Catalana de Química. Available at: [Link]
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Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. Available at: [Link]
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El-Gazzar, M. G., et al. (2023). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate. Available at: [Link]
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Yang, B., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Earth and Space Chemistry. Available at: [Link]
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Kletskii, M. E., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling. Available at: [Link]
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Yang, B., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]
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Vasiliev, A. V., et al. (2019). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]
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Part 1: The Pyrazole Carboxylic Acid Scaffold: A Privileged Core in Medicinal Chemistry
An Application Guide to Pyrazole Carboxylic Acids in Modern Drug Design
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the pyrazole carboxylic acid scaffold in modern therapeutic design. Eschewing a rigid template, this guide is structured to provide a logical and practical workflow, moving from foundational synthesis to targeted biological application and structural validation. The insights herein are grounded in established literature and field-proven methodologies, emphasizing the causality behind experimental choices to empower robust and reproducible drug discovery campaigns.
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions (such as hydrogen bonding) make it a "privileged scaffold." When functionalized with a carboxylic acid or a derivative thereof (e.g., an amide), the pyrazole core becomes an exceptionally versatile platform for targeting a diverse array of enzymes and receptors. This guide will explore the synthesis, application, and optimization of this scaffold through detailed protocols and case studies.
Part 2: Foundational Synthetic Strategies: From Concept to Compound
The successful application of any scaffold begins with its efficient and flexible synthesis. The most common and versatile approach to pyrazole-5-carboxamides involves a multi-step sequence that allows for late-stage diversification, enabling the rapid generation of compound libraries for screening.
Core Synthetic Workflow
The general strategy involves building the pyrazole core with an ester handle, which is then hydrolyzed to the key carboxylic acid intermediate. This acid is subsequently coupled with a diverse range of amines to produce the final bioactive molecules.[3]
Caption: General Synthetic Workflow for Pyrazole Carboxamides.
Protocol 1: Knorr-Type Synthesis of a Pyrazole-5-Carboxylate Ester
This protocol describes the foundational cyclocondensation reaction to form the pyrazole ring system. The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a robust and widely used method.[4]
-
Rationale: This step establishes the core heterocyclic structure. Using a substituted hydrazine allows for the introduction of a key pharmacophoric element at the N1 position of the pyrazole.
-
Materials:
-
1,3-dicarbonyl compound (e.g., diethyl 2-acetylmalonate) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.1 eq)
-
Solvent: Glacial acetic acid or ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add the hydrazine derivative (1.1 eq) to the solution.
-
If using ethanol, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product may precipitate.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Characterize the final product using NMR and Mass Spectrometry.
-
Protocol 2: Saponification to the Pyrazole-5-Carboxylic Acid Intermediate
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a crucial precursor for amide bond formation.[3]
-
Rationale: The carboxylic acid is the key functional group that will be activated for coupling. This step is critical and must be driven to completion to avoid purification issues in the subsequent step.
-
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Solvent: Tetrahydrofuran (THF)/Water mixture (e.g., 3:1)
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in the THF/water co-solvent system.
-
Add the base (NaOH or LiOH, 2.0 eq) and stir vigorously at room temperature or with gentle heating (40-50 °C).[3]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts and dry under vacuum. The product is often pure enough for the next step.
-
Part 3: Application Notes & Targeted Drug Design
The true power of the pyrazole carboxylic acid scaffold is realized in its application. By modifying the substituents at various positions, one can achieve high potency and selectivity for a wide range of biological targets.
Case Study 1: Diaryl-Pyrazoles as Selective COX-2 Inhibitors
One of the most commercially successful applications of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib.[5][6][7]
-
Mechanism Insight: Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (a constitutive enzyme protective of the GI tract) and COX-2 (an inducible enzyme at sites of inflammation). Selective inhibition of COX-2 provides anti-inflammatory and analgesic effects while minimizing gastrointestinal side effects.[7][8] The selectivity of diaryl-pyrazoles like Celecoxib arises from their ability to fit into the larger, more flexible active site of COX-2, which contains a distinct hydrophilic side pocket that is absent in COX-1.[7][8] The sulfonamide moiety of Celecoxib binds to this side pocket, anchoring the inhibitor and blocking the conversion of arachidonic acid to prostaglandin precursors.[6][7]
Caption: Mechanism of Selective COX-2 Inhibition by Celecoxib.
-
Structure-Activity Relationship (SAR) Insights:
| Position/Feature | Moiety | Contribution to Activity & Selectivity |
| Pyrazole Core | 1,5-Diaryl-pyrazole | Rigid scaffold that correctly orients the aryl groups in the COX-2 active site. |
| C3-Position | Trifluoromethyl (-CF3) | Enhances binding affinity and contributes to COX-2 selectivity. |
| N1-Phenyl Ring | p-Sulfonamide (-SO2NH2) | The key pharmacophore for COX-2 selectivity. It binds to a hydrophilic side-pocket unique to the COX-2 enzyme.[7] |
| C5-Phenyl Ring | p-Methyl (-CH3) | Occupies a hydrophobic region of the active site, contributing to overall binding affinity. |
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a method to screen newly synthesized pyrazole derivatives for their inhibitory activity and selectivity against COX-1 and COX-2.
-
Rationale: Determining the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX isoforms is essential to establish potency and selectivity. A compound is considered COX-2 selective if its IC50 for COX-1 is significantly higher than its IC50 for COX-2.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl) with co-factors (e.g., hematin, glutathione)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound dilution. Include a positive control (e.g., Celecoxib) and a negative control (DMSO vehicle).
-
Pre-incubate the plate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Case Study 2: Pyrazole Carboxamides as Protein Kinase Inhibitors
The pyrazole scaffold is a key component in numerous inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[9][10]
-
Mechanism Insight: Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. The pyrazole ring is adept at forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[11] The carboxylic acid-derived amide group can be functionalized to extend into other regions of the binding site, providing additional interactions that enhance both potency and selectivity.[12]
-
SAR Insights for Kinase Inhibition: The design of pyrazole-based kinase inhibitors focuses on optimizing interactions with the ATP binding site.
-
N1-Substituent: Often a larger aromatic or heterocyclic group that can occupy the solvent-exposed region and be modified to tune properties like solubility and cell permeability.
-
C3-Substituent: Can be used to target specific sub-pockets within the kinase active site to achieve selectivity over other kinases.
-
C4-Substituent: Modifications here can influence the orientation of other groups and impact kinase selectivity.
-
C5-Amide Group: The "R" group on the amide is a primary point for diversification, designed to interact with residues in the ribose-binding pocket or solvent front.[13]
-
Part 4: Structural Validation: The Key to Rational Design
Trustworthy drug design relies on a deep understanding of the molecular interactions between a ligand and its target. Single-crystal X-ray crystallography is the gold standard for visualizing these interactions and validating computational models.[14]
-
Rationale: Obtaining a co-crystal structure of a pyrazole inhibitor bound to its target enzyme (e.g., COX-2, a specific kinase) provides definitive proof of the binding mode. This structural information is invaluable for explaining observed SAR and guiding the next cycle of compound design to improve potency, selectivity, and other drug-like properties.[15]
General Workflow for Protein-Ligand Crystallography
Caption: Workflow for Structure-Based Drug Design.
Protocol 4: Key Steps in Protein-Ligand Crystallography
This protocol outlines the major phases involved in determining the 3D structure of a pyrazole inhibitor bound to its protein target.
-
Materials:
-
Highly pure and concentrated target protein
-
Synthesized pyrazole inhibitor
-
Crystallization screens (commercial or custom)
-
X-ray source (synchrotron or in-house) and detector
-
-
Procedure:
-
Co-crystallization: Mix the purified target protein with a molar excess of the pyrazole inhibitor. Set up crystallization trials by mixing this complex with a wide range of precipitant solutions using vapor diffusion (sitting drop or hanging drop) methods.
-
Crystal Harvesting: Once crystals appear, carefully harvest them using a cryo-loop and flash-cool them in liquid nitrogen, typically with a cryoprotectant, to prevent ice formation during data collection.[14]
-
Data Collection: Mount the frozen crystal on a goniometer in an X-ray beamline. Collect a full set of diffraction data as the crystal is rotated.[16]
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. The structure is typically solved using molecular replacement if a related protein structure exists. The inhibitor molecule is then manually fitted into the electron density, and the entire complex is refined to best fit the experimental data.
-
Analysis: Analyze the final structure to identify all key hydrogen bonds, hydrophobic interactions, and other contacts between the pyrazole inhibitor and the protein's active site. This information directly validates (or invalidates) the design hypothesis and provides clear directions for further optimization.
-
Part 5: Conclusion
The pyrazole carboxylic acid scaffold represents a highly validated and exceptionally versatile starting point for drug discovery. Its synthetic tractability allows for the creation of large, diverse libraries, while its inherent chemical properties make it suitable for targeting a wide range of biological macromolecules. From the blockbuster anti-inflammatory drug Celecoxib to cutting-edge kinase inhibitors in oncology, this privileged structure continues to demonstrate its immense value. By integrating rational synthetic strategies, targeted biological evaluation, and rigorous structural validation, researchers can continue to unlock the full potential of pyrazole carboxylic acids to develop the next generation of innovative medicines.
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Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed. [Link]
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Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. [Link]
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Neurochemical studies of an analgesic, 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole [difenamizole] - PubMed. [Link]
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Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
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Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells | Request PDF. [Link]
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Structure–activity relationship summary of tested compounds. - ResearchGate. [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - NIH. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. [Link]
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X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed. [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]
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Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC - NIH. [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. [Link]
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Application Notes and Protocols for Developing Cell-Based Assays: Characterizing (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
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Application Notes and Protocols for Testing the Antimicrobial Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for assessing the antimicrobial properties of novel or synthesized pyrazole derivatives. The protocols outlined are grounded in established methodologies, primarily referencing the standards set by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[1][2]
The causality behind each experimental step is explained to provide a deeper understanding of the principles at play. This guide is designed to be a self-validating system, incorporating essential quality control measures at each critical stage.
Introduction: The Significance of Pyrazole Derivatives in Antimicrobial Research
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[3] Their structural versatility allows for the synthesis of a diverse library of compounds, many of which have demonstrated potent antibacterial and antifungal properties.[4][5] The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Pyrazole-based compounds represent a promising avenue of research in this ongoing effort.
These application notes will detail the essential in vitro assays required to characterize the antimicrobial profile of pyrazole derivatives, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Core Assays for Antimicrobial Susceptibility Testing
The preliminary assessment of a compound's antimicrobial activity typically involves determining the lowest concentration that inhibits the visible growth of a microorganism (MIC).[6][7] This is a fundamental metric for evaluating the potency of a potential new drug.[8] Subsequently, the MBC or MFC is determined to understand whether the compound is microbistatic (inhibits growth) or microbicidal (kills the organism).[7]
Two primary methods are recommended for determining the MIC of pyrazole derivatives: Broth Microdilution and Agar Well Diffusion.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique that is considered a gold standard for determining MIC values.[9][10] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.[11][12] This method is highly reproducible and allows for the simultaneous testing of multiple compounds against various microorganisms.[13][14]
The principle of this assay is to identify the lowest concentration of the pyrazole derivative that can inhibit the visible growth of a specific microorganism in a controlled in vitro environment. The use of a standardized inoculum and defined growth medium, such as Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi, ensures that the results are consistent and comparable across different laboratories.[15]
Caption: Workflow for MIC determination using the broth microdilution method.
-
Preparation of Pyrazole Derivative Stock Solution: Dissolve the pyrazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.
-
Further dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the pyrazole derivative stock solution (at twice the highest desired test concentration) to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last dilution well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the pyrazole derivative and microbial cells.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[12]
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity (a sign of microbial growth).
-
The MIC is the lowest concentration of the pyrazole derivative in which there is no visible growth.[8] This can also be determined spectrophotometrically by reading the optical density at 600 nm (OD₆₀₀).
-
Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative assay that is often used for initial screening of antimicrobial activity.[6] It is based on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a standardized microbial lawn.
As the pyrazole derivative diffuses into the agar, a concentration gradient is established. If the compound possesses antimicrobial activity, a clear zone of inhibition will be observed around the well where the concentration of the compound is sufficient to prevent microbial growth. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[16]
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions. Ensure a uniform depth of the agar (approximately 4 mm).
-
Inoculum Preparation and Seeding:
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Well Creation and Compound Application:
-
Using a sterile cork borer or a pipette tip, create wells (typically 6-8 mm in diameter) in the seeded agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole derivative solution (at a known concentration) into each well.
-
A solvent control and a positive control (a known antibiotic) should be included on each plate.
-
-
Incubation and Measurement:
-
Allow the plates to stand for a short period to permit diffusion of the compound before inverting and incubating at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm).
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the determination of the MIC, it is crucial to ascertain whether the pyrazole derivative is cidal (kills the microorganism) or static (inhibits its growth). This is achieved by determining the MBC for bacteria or the MFC for fungi.[6][7]
The MBC/MFC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[6][7] This assay is a direct extension of the broth microdilution test.
-
Subculturing from MIC Plate: After the MIC is determined, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.
-
Plating on Agar: Spot-plate these aliquots onto fresh, antibiotic-free agar plates (e.g., MHA for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates under appropriate conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the pyrazole derivative that shows no microbial growth on the subculture plates, or that corresponds to a ≥99.9% kill of the original inoculum.[7]
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented clearly and concisely. For quantitative data, such as MIC and MBC/MFC values, tables are the most effective format.
Table 1: Example of MIC and MBC Data for Pyrazole Derivative XYZ
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | Positive | 8 | 16 | 2 |
| Escherichia coli ATCC 25922 | Negative | 16 | 64 | 4 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 32 | >128 | >4 |
| Candida albicans ATCC 90028 | N/A (Fungus) | 4 (MFC) | 8 (MFC) | 2 |
Interpretation:
-
The MIC value indicates the potency of the compound against a specific microorganism. A lower MIC value signifies higher potency.[17]
-
The MBC/MIC ratio is used to classify the activity of the compound. Generally, if the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal. A ratio > 4 suggests that the compound is bacteriostatic.[7]
Quality Control and Self-Validation
To ensure the trustworthiness of the results, strict quality control measures must be implemented.
-
Reference Strains: Always include well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) in each assay. The results for these strains should fall within established ranges.
-
Controls: As mentioned in the protocols, sterility controls and growth controls are mandatory to validate the experimental conditions. A positive control antibiotic with a known MIC against the test strains should also be included.
-
Standardization: Adherence to standardized procedures, such as those outlined by the CLSI, is paramount for reproducibility and inter-laboratory comparability.[1][2][16]
By following these detailed protocols and incorporating rigorous quality control, researchers can generate reliable and meaningful data on the antimicrobial activity of novel pyrazole derivatives, contributing to the vital search for new therapeutic agents.
References
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
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Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4). Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
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Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Retrieved from [Link]
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Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Retrieved from [Link]
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Patel, J. B., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Journal of Clinical and Diagnostic Research, 17(3). Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Owuama, C. I. (2017). Determination of minimum inhibitory concentration (mic) and minimum bactericidal concentration (mbc) using a novel dilution tube method. African Journal of Microbiology Research, 11(23), 977-980. Retrieved from [Link]
-
Anusha, & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC), 64(9). Retrieved from [Link]
-
Al-Hourani, B. J. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Letters in Drug Design & Discovery, 16(1). Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(12), 3126. Retrieved from [Link]
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Pfaller, M. A., & Rex, J. H. (1997). Antifungal susceptibility testing. Clinical Infectious Diseases, 24(5), 776-784. Retrieved from [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 9(12), 1044-1054. Retrieved from [Link]
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Li, X., et al. (2020). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 30(10), 127084. Retrieved from [Link]
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
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Hindler, J. F. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. Retrieved from [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Retrieved from [Link]
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International Society for Human and Animal Mycology. (n.d.). Antifungal Susceptibility Testing. Retrieved from [Link]
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ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M23: Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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Semantic Scholar. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Retrieved from [Link]
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Khan, Z. A., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 2(4), 100876. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid. It is designed for chemistry professionals engaged in pharmaceutical research and development who require high-purity material and maximized yields.
Synthetic Strategy Overview & Common Challenges
The synthesis of this compound is most reliably achieved via a two-stage process: the formation of the precursor, ethyl (1,3-dimethyl-1H-pyrazol-4-yl)acetate, followed by its hydrolysis to the target carboxylic acid. While seemingly straightforward, each stage presents unique challenges that can significantly impact overall yield and purity. This guide focuses on a robust and scalable pathway, addressing common pitfalls encountered in the laboratory.
A prevalent synthetic route begins with readily available starting materials, ethyl acetoacetate and triethyl orthoformate, to construct the pyrazole core, followed by hydrolysis.[1]
Caption: General two-part synthetic workflow.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What is the most critical stage for maximizing the overall yield? | A1: While both stages are important, the hydrolysis (saponification) step (Part B) is where yield is often irrecoverably lost. Unlike the reversible acid-catalyzed hydrolysis, base-catalyzed saponification is an irreversible reaction, driving the equilibrium towards the product and ensuring complete conversion of the ester.[2][3] Optimizing the work-up and acidification is key to recovering the final product efficiently. |
| Q2: I am observing a persistent impurity in my final product. What is the likely cause? | A2: A common impurity is the unhydrolyzed starting ester. This indicates incomplete saponification. Another possibility is the formation of a regioisomer (e.g., 1,5-dimethyl-1H-pyrazole-4-carboxylate) during the cyclization step (Part A), which may co-purify with the desired product. Careful control of the cyclization reaction conditions and ensuring complete hydrolysis are crucial. |
| Q3: Is acid-catalyzed hydrolysis a viable alternative to saponification? | A3: Acid-catalyzed hydrolysis is generally not recommended for maximizing yield. The reaction is an equilibrium process, meaning it is reversible and will not proceed to completion unless a large excess of water is used.[2][4] This makes achieving high yields difficult and requires more complex purification to separate the product from the remaining starting ester. |
| Q4: How can I best confirm the identity and purity of my final product? | A4: A combination of techniques is recommended. ¹H NMR will confirm the structure, showing the disappearance of the ethyl ester signals (~1.3 ppm, t and ~4.2 ppm, q) and the appearance of a broad carboxylic acid proton signal (>10 ppm). LCMS is excellent for confirming the mass and assessing purity with high sensitivity. Melting point analysis can also be a quick and effective indicator of purity. |
Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-effect format.
Part A: Synthesis of Ethyl (1,3-dimethyl-1H-pyrazol-4-yl)acetate
Problem 1: Low yield of the pyrazole ester precursor after cyclization.
| Potential Cause | Explanation & Recommended Solution |
| 1a. Incomplete formation of the ethoxymethylene intermediate. | The initial condensation of ethyl acetoacetate and triethyl orthoformate requires heat and removal of ethanol to drive the reaction forward. Solution: Ensure the reaction is heated to a sufficient reflux temperature (~140-150 °C) and that the setup allows for the distillation of the ethanol byproduct. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of ethyl acetoacetate. |
| 1b. Competing side reactions during cyclization. | The reaction of the intermediate with methylhydrazine can potentially form regioisomers. The desired 1,3-dimethyl isomer is typically favored, but conditions can influence the ratio.[5] Solution: Add the methylhydrazine solution slowly to the reaction mixture at a controlled temperature (e.g., 0-10 °C) before allowing it to warm or reflux. This minimizes exothermic spikes that can lead to side products. Using a protic solvent like ethanol is common and generally favors the desired isomer. |
| 1c. Loss of product during work-up. | The pyrazole ester has some water solubility. Extensive washing with large volumes of water can lead to loss of product into the aqueous phase. Solution: Minimize the volume of water used in the work-up. After extraction with an organic solvent (e.g., ethyl acetate), back-extract the aqueous layer with a fresh portion of solvent to recover any dissolved product. |
Part B: Hydrolysis of Ethyl (1,3-dimethyl-1H-pyrazol-4-yl)acetate
Problem 2: Incomplete hydrolysis; starting ester remains.
| Potential Cause | Explanation & Recommended Solution |
| 2a. Insufficient amount of base. | Saponification is a stoichiometric reaction. At least one equivalent of base (NaOH or KOH) is required to react with the ester. Using a catalytic amount will result in an incomplete reaction. Solution: Use a molar excess of the base (typically 1.5 to 2.0 equivalents) to ensure the reaction goes to completion. This also helps to accelerate the reaction rate. |
| 2b. Insufficient reaction time or temperature. | Ester hydrolysis can be slow at room temperature, especially with sterically hindered esters. Solution: Heat the reaction mixture to reflux (typically in a solvent like ethanol/water) for a period of 2-4 hours. Monitor the reaction progress by TLC by taking small aliquots and spotting them against the starting material. The disappearance of the ester spot indicates completion. |
| 2c. Poor solubility of the ester. | If the ester is not fully dissolved in the reaction medium, the hydrolysis will be slow and inefficient as it can only occur at the interface of the two phases. Solution: Add a co-solvent like ethanol or methanol to the aqueous base solution to create a homogeneous mixture. This ensures the base and ester are in the same phase, dramatically increasing the reaction rate. |
Problem 3: Low yield of isolated carboxylic acid after acidification.
| Potential Cause | Explanation & Recommended Solution |
| 3a. Incorrect pH during acidification. | The product will only precipitate out of the aqueous solution when it is fully protonated. The carboxylate salt is highly water-soluble. Solution: Cool the reaction mixture in an ice bath before acidification to minimize solubility. Add a strong acid (e.g., 2M HCl) dropwise while vigorously stirring. Monitor the pH with pH paper or a meter, ensuring you reach a pH of ~2-3 to guarantee complete protonation and precipitation of the carboxylic acid. |
| 3b. Product remains dissolved in the solvent. | The final carboxylic acid has some solubility in water, especially if a large volume was used or if the solution is not sufficiently cooled. Solution: After precipitation, cool the mixture in an ice bath for at least 30-60 minutes to maximize crystallization. If the product remains oily or fails to precipitate, extract the acidified solution with a suitable organic solvent like ethyl acetate or dichloromethane. |
| 3c. Product decomposition. | While generally stable, prolonged heating under very harsh acidic or basic conditions could potentially lead to side reactions or decarboxylation, although this is less common for this specific structure. Solution: Avoid excessive heating times during hydrolysis. Once the reaction is complete, proceed with the work-up promptly. Perform the acidification step in an ice bath to dissipate any heat generated. |
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl (1,3-dimethyl-1H-pyrazol-4-yl)acetate
This protocol is adapted from established pyrazole synthesis methodologies.[1]
-
Step 1 (Intermediate Formation): In a round-bottom flask equipped with a distillation head, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (2.0 eq). Heat the mixture to reflux (140-150 °C) for 2-3 hours, allowing the ethanol byproduct to distill off. The reaction is complete when ethanol distillation ceases. Allow the mixture to cool to room temperature.
-
Step 2 (Cyclization): Dilute the crude intermediate from Step 1 with ethanol (approx. 3 mL per gram of starting ethyl acetoacetate). Cool the flask in an ice bath.
-
Step 3: In a separate flask, prepare a solution of methylhydrazine (1.1 eq) in ethanol. Add this solution dropwise to the cooled intermediate solution over 30 minutes, keeping the internal temperature below 10 °C.
-
Step 4: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 3-4 hours. Monitor by TLC until the intermediate is consumed.
-
Step 5 (Work-up): Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Optimized Hydrolysis (Saponification)
-
Step 1 (Reaction Setup): Dissolve the crude ethyl (1,3-dimethyl-1H-pyrazol-4-yl)acetate (1.0 eq) in ethanol (5 mL per gram of ester) in a round-bottom flask. Add a solution of sodium hydroxide (2.0 eq) in water (5 mL per gram of ester).
-
Step 2 (Hydrolysis): Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The solution should become homogeneous. Monitor for the disappearance of the starting ester by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate; the product will remain on the baseline while the ester moves up the plate).
-
Step 3 (Work-up): Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water. Wash the solution with a small amount of ethyl acetate or ether to remove any non-polar impurities or unreacted starting material.
-
Step 4 (Acidification & Isolation): Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 2M HCl dropwise until the pH of the solution is ~2-3. A white precipitate of the carboxylic acid should form.
-
Step 5: Continue to stir the cold slurry for 30 minutes. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold water, and dry under vacuum.
Mechanistic Insight & Data
Understanding the mechanism underscores why procedural choices are made. Base-catalyzed hydrolysis is a nucleophilic acyl substitution.
Caption: Key steps in base-catalyzed ester hydrolysis.
The final deprotonation step (4) is thermodynamically very favorable and renders the entire process irreversible, which is the primary reason for its preference over acid-catalyzed methods for achieving high yields.[3]
Table 1: Comparison of Hydrolysis Conditions
| Condition | Base (eq.) | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Optimized | NaOH (2.0) | 80-90 | 2-4 | >90% | Fast, complete, and irreversible. The standard recommended method. |
| Room Temp | NaOH (2.0) | 25 | 12-24 | 85-95% | Much slower reaction time but avoids heating. Good for small scale. |
| Acidic | H₂SO₄ (cat.) | 100 | 8-12 | 50-70% | Reversible reaction leads to an equilibrium mixture.[2] Not ideal for high yield. Requires excess water. |
| Stoichiometric | NaOH (1.0) | 80-90 | 4-6 | 75-85% | Reaction may not go to completion if any starting material is impure or measurements are imprecise. |
References
- Singh, K., et al. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS.
-
Kaur, N., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(1), 57. Available at: [Link]
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. (2022). PubMed Central.
- Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. (2013). TSI Journals.
- Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (2022). MDPI.
- Organic Chemistry Journal. (N.D.). sioc-journal.cn.
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (N.D.). Google Patents.
- Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (N.D.). Atmiya University.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (N.D.). The Royal Society of Chemistry.
- Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. (2024).
-
LibreTexts. (2021). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Clark, J. (2023). Hydrolysis of Esters. Chemguide. Available at: [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2021). MDPI.
-
LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
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- 5. sioc-journal.cn [sioc-journal.cn]
Technical Support Center: Navigating the Purification Challenges of Pyrazole Acetic Acid Compounds
Welcome to the Technical Support Center dedicated to the unique purification challenges of pyrazole acetic acid compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and extensive laboratory experience. Our goal is to provide you with the insights and practical knowledge to overcome common purification hurdles and achieve the desired purity for your compounds.
The Challenge: Why are Pyrazole Acetic Acids Tricky to Purify?
Pyrazole acetic acids are a cornerstone in medicinal chemistry and materials science, valued for their role as versatile building blocks.[1] However, their purification is often far from straightforward. The combination of a polar carboxylic acid group and a nitrogen-containing heterocyclic ring imparts a unique set of physicochemical properties that can complicate standard purification protocols. Key challenges include:
-
Amphiphilic Nature: The presence of both polar (carboxylic acid, pyrazole nitrogens) and non-polar (substituted backbones) regions can lead to unpredictable solubility profiles.
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Tendency for Strong Intermolecular Interactions: Hydrogen bonding capabilities can result in high melting points and low solubility in many common organic solvents.
-
Formation of Regioisomers: The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds often yields a mixture of regioisomers, which can be difficult to separate due to their similar physical properties.[2][3]
-
Interaction with Stationary Phases: The basic nitrogen atoms in the pyrazole ring can interact strongly with acidic silica gel, a common stationary phase in column chromatography, leading to peak tailing and poor separation.[4]
-
Co-crystallization with Impurities: The strong hydrogen bonding networks can sometimes trap impurities within the crystal lattice during recrystallization.
This guide will provide systematic approaches to address these challenges head-on.
Troubleshooting Guides: A Practical Q&A Approach
This section is structured to address specific issues you may encounter during the purification of your pyrazole acetic acid compounds.
Scenario 1: Recrystallization Woes
Q1: I've synthesized a pyrazole acetic acid, but it won't crystallize from any of my trial solvents. What should I do?
A1: This is a common issue. Here’s a systematic approach to troubleshoot:
-
Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve your compound when hot but not when cold.[5] Pyrazole acetic acids, being polar, often require polar solvents. Refer to the solvent selection table below.
-
"Oiling Out": If your compound separates as an oil instead of a solid, it means the solution is supersaturated at a temperature above the compound's melting point. To remedy this, add a small amount of the more "soluble" solvent to the hot mixture to increase the total volume and allow for a slower, more controlled cooling process.[6]
-
Induce Crystallization: If the solution remains clear upon cooling, crystallization may need a nudge. Try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" of your crude product to initiate crystal growth.[4]
-
Consider a Mixed Solvent System: If a single solvent doesn't work, a binary solvent system is often effective. Dissolve your compound in a minimal amount of a "good" (high-solubility) hot solvent, and then slowly add a "bad" (low-solubility) hot solvent until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[7]
Data Presentation: Solvent Selection for Recrystallization of Pyrazole Acetic Acids
| Solvent System | Polarity | Suitability for Pyrazole Acetic Acids | Key Considerations |
| Water | High | Good for highly polar derivatives, but solubility may be low even when hot. | Risk of "oiling out" if the compound has significant non-polar character. |
| Ethanol/Water | Medium-High | A versatile system. The ratio can be tuned to optimize solubility. | Start by dissolving in hot ethanol and adding hot water dropwise. |
| Acetic Acid/Water | High | Effective for many carboxylic acids.[8] | Residual acetic acid can be difficult to remove. Wash crystals thoroughly. |
| Ethyl Acetate | Medium | Good for less polar derivatives. | Often used for recrystallizing pyrazole derivatives.[9] |
| Dichloromethane/Hexane | Low-Medium | Suitable for compounds with more non-polar character. | Use dichloromethane to dissolve and hexane as the anti-solvent. |
Scenario 2: Column Chromatography Complications
Q2: My pyrazole acetic acid is streaking badly on the silica gel column, and I'm getting poor separation from a closely related impurity. What's happening?
A2: Streaking, or tailing, of basic compounds like pyrazoles on silica gel is a classic problem. The acidic silanol groups on the silica surface are interacting ionically with the basic nitrogen atoms of your pyrazole. Here’s how to address this:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Triethylamine (0.1-1% v/v) is a common choice. For more polar systems, a small amount of ammonia in methanol can be effective.[4]
-
Switch to a Different Stationary Phase: If modifying the mobile phase isn't enough, consider using a different adsorbent.
-
Neutral or Basic Alumina: These are excellent alternatives to silica for basic compounds.[4]
-
Reversed-Phase (C18) Silica: This is often the preferred method for polar compounds. You'll use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a non-polar stationary phase.[4] Adding an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for carboxylic acids in reversed-phase chromatography.[10]
-
-
Check for Column Overloading: Loading too much sample onto the column can lead to broad peaks and poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.[4]
Experimental Workflow: Purifying a Polar Pyrazole Acetic Acid
Caption: A decision-making workflow for the purification of pyrazole acetic acids.
Scenario 3: Liquid-Liquid Extraction Issues
Q3: I'm trying to perform an acid-base extraction to separate my pyrazole acetic acid from neutral byproducts, but I'm getting a persistent emulsion that won't separate. How can I break it?
A3: Emulsions are a common frustration in liquid-liquid extractions, especially when dealing with compounds that have amphiphilic properties. Here are several techniques to break an emulsion:
-
Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate on their own.
-
Increase the Ionic Strength of the Aqueous Layer: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase and can force the organic components out, helping to break the emulsion.[9]
-
Gentle Swirling: Instead of vigorous shaking, which can promote emulsion formation, try gentle, repeated inversions of the separatory funnel.
-
Filtration: For stubborn emulsions, you can try filtering the mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.
FAQs: Quick Answers to Common Questions
Q1: What are the most common impurities I should expect in my pyrazole acetic acid synthesis?
A1: The most common impurities include:
-
Unreacted Starting Materials: Such as the 1,3-dicarbonyl compound and hydrazine derivative.
-
Regioisomers: If you used an unsymmetrical dicarbonyl compound, you will likely have the isomeric pyrazole.[2][3]
-
Pyrazoline Intermediates: Incomplete oxidation during the synthesis can leave pyrazoline impurities.
-
Side-Products from Hydrazine: Hydrazines can undergo side reactions, sometimes leading to colored byproducts.
Q2: How do I choose the best column chromatography technique for my compound?
A2:
-
Normal Phase (Silica or Alumina): Best for separating compounds of differing polarity. Use a non-polar mobile phase and gradually increase the polarity. Remember to add a basic modifier for pyrazoles on silica.
-
Reversed-Phase (C18): Ideal for polar compounds like pyrazole acetic acids. Use a polar mobile phase (water/acetonitrile or water/methanol) and elute with an increasing concentration of the organic solvent.[4]
Q3: What's the best way to assess the purity of my final pyrazole acetic acid product?
A3: A combination of techniques is always best:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method with a C18 column and a water/acetonitrile mobile phase containing a small amount of formic or acetic acid is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can reveal the presence of impurities if they are present in significant amounts.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Detailed Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Pyrazole Acetic Acid
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add your chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot and precipitates upon cooling, you have a good solvent candidate.
-
Dissolution: In an Erlenmeyer flask, add your crude pyrazole acetic acid. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction for Purification of Pyrazole Acetic Acid
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the organic solution to a separatory funnel and add a 1M aqueous solution of a weak base, such as sodium bicarbonate. The pyrazole acetic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer.
-
Separation: Gently shake the funnel, releasing pressure frequently. Allow the layers to separate and drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the acid.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a 1M solution of a strong acid (e.g., HCl) until the solution is acidic (test with pH paper). The pyrazole acetic acid will precipitate out.
-
Final Extraction: Extract the acidified aqueous solution with fresh organic solvent. The protonated pyrazole acetic acid will move back into the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified pyrazole acetic acid.
Logical Relationships in Troubleshooting Recrystallization
Caption: Troubleshooting flowchart for the recrystallization of pyrazole acetic acids.
References
- Jiang, B., et al. (2014). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Kumar, V., & Gupta, V. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
University of Rochester. (2026). Tips & Tricks: Emulsions. Available at: [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
- Royal Society of Chemistry. (2013). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling.
-
PubMed Central (PMC). (2020). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]
- National Institutes of Health (NIH). (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules.
-
LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]
-
Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Available at: [Link]
- European Patent Office. (1993). Process for the purification of carboxylic acids and/or their anhydrides.
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
- Google Patents. (n.d.). Process for purification of carboxylic acids.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
- ResearchGate. (2021).
-
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
- Der Pharma Chemica. (2016).
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Available at: [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
- International Journal of ChemTech Research. (2017).
-
University of Canterbury. (n.d.). RECRYSTALLISATION. Available at: [Link]
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improving the stability of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid in solution
Technical Support Center: (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Welcome to the Technical Support Center for this compound.
This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. As your dedicated application scientists, we have compiled this resource to help you troubleshoot common stability issues, implement robust analytical methods, and proactively design your experiments to prevent degradation.
Troubleshooting Guide: Common Stability Issues
This section addresses the most frequent observations related to the instability of this compound in solution.
Q1: My stock solution of this compound has turned a pale yellow color after a few days of storage at 4°C. What is causing this?
A1: The appearance of a yellow tint is a classic indicator of oxidative degradation. The pyrazole ring, although generally stable, can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light.[1] This process can lead to the formation of colored byproducts, such as N-oxides, and a subsequent loss of compound potency.[1]
Causality Explained: Oxygen acts as a radical initiator, which can attack the electron-rich pyrazole ring. This is often catalyzed by metal ions (like Fe³⁺ or Cu²⁺) that can be leached from glassware or are present as impurities in solvents.
Recommended Actions:
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent solvents with low levels of metal ion and peroxide impurities.
-
Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Incorporate Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution.
-
Use Amber Vials: To rule out photodegradation as a contributing factor, always store solutions in amber glass vials or wrap clear vials in aluminum foil.
Q2: I'm observing a consistent decrease in the peak area of my compound via HPLC analysis of a solution stored in a neutral aqueous buffer. What degradation pathway is likely?
A2: A decrease in the parent compound's peak area in a neutral aqueous solution often points towards hydrolysis. Although the pyrazole ring itself is relatively resistant to hydrolysis, the acetic acid side chain is not. Hydrolytic degradation can occur, particularly if the solution is exposed to even slightly acidic or basic conditions, or elevated temperatures.[2][3]
Causality Explained: The carboxylic acid functional group can influence the molecule's reactivity. While the amide bonds are more famously susceptible to hydrolysis, other pathways can be initiated by water, especially under non-optimal pH conditions or heat, which can accelerate the degradation process.[4]
Recommended Actions:
-
pH Control: The stability of carboxylic acids in solution is highly pH-dependent. Determine the optimal pH for stability by conducting a pH-rate profile study (see Protocol 2). Typically, a slightly acidic pH (e.g., pH 4-6) can minimize hydrolysis.
-
Temperature Control: Store stock solutions at the lowest practical temperature. For long-term storage, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Aprotic Solvents: For non-aqueous experiments, consider using aprotic solvents like DMSO or DMF for stock solutions, which will prevent hydrolysis. Ensure these solvents are anhydrous.
Q3: My HPLC chromatogram shows several new, smaller peaks appearing after my solution was left on the lab bench under ambient light. What's happening?
A3: The appearance of new peaks after exposure to light is a strong indication of photodegradation. Many heterocyclic compounds, including pyrazoles, absorb UV light and can undergo photochemical reactions, leading to the formation of various degradation products.[5] This is a critical parameter to control, especially for compounds being developed as therapeutics, as outlined in ICH guideline Q1B.[6][7][8]
Causality Explained: When a molecule absorbs photons, it enters an excited state. This excess energy can cause bond cleavage, rearrangement, or reaction with other molecules (like oxygen), leading to new chemical entities.
Recommended Actions:
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping containers with aluminum foil.
-
Conduct a Photostability Study: Formally assess the compound's light sensitivity as described in Protocol 1 (Forced Degradation Study). This will confirm if light is the issue and help identify the specific degradants.
-
Minimize Exposure: During experimental procedures, minimize the time solutions are exposed to ambient or harsh laboratory lighting.
Logical Troubleshooting Workflow
Use the following diagram to navigate from an observed problem to a potential solution.
Caption: Troubleshooting workflow for stability issues.
Key Stability-Indicating Methods & Protocols
To properly diagnose and solve stability issues, a systematic approach using validated analytical methods is essential.[9][10] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[11]
Protocol 1: Forced Degradation (Stress Testing) Study
A forced degradation study is designed to deliberately degrade the compound to identify likely degradation products and establish the stability-indicating power of your analytical method.[3][5][12] This is a cornerstone of pharmaceutical development as mandated by ICH guidelines.[13]
Objective: To identify potential degradation pathways (hydrolysis, oxidation, photolysis, thermal stress).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Buffers (e.g., phosphate, acetate)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with UV or MS detector
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Heat the solution at 70°C for 48 hours, protected from light.
-
Photostability: Expose the solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²). Keep a control sample wrapped in foil at the same temperature.
-
-
Neutralization & Analysis: Before injection, neutralize the acid and base samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL).
-
HPLC Analysis: Analyze all samples by a suitable HPLC method. The method must be capable of separating the parent peak from all degradant peaks.[11][]
-
Data Evaluation:
-
Aim for 5-20% degradation of the active ingredient.[13] If degradation is minimal, increase the stressor concentration, temperature, or duration.
-
Calculate the percentage of degradation and the relative retention times of new peaks.
-
A good stability-indicating method will show baseline separation between the parent compound and all degradants.
-
Data Summary Table: Example Forced Degradation Results
| Stress Condition | % Assay of Parent Compound | No. of Degradants | Major Degradant (RRT) | Observations |
| Control (T=0) | 100.0% | 0 | - | Clear Solution |
| 0.1 M HCl, 60°C, 24h | 88.5% | 2 | 0.75 | Clear Solution |
| 0.1 M NaOH, RT, 4h | 81.2% | 3 | 0.68, 0.81 | Slight yellow tint |
| 3% H₂O₂, RT, 24h | 75.6% | 4 | 0.92 | Yellow solution |
| Heat (70°C), 48h | 94.3% | 1 | 0.85 | Clear Solution |
| Light (ICH Q1B) | 85.1% | 2 | 0.79 | Clear Solution |
Preventative Strategies for Enhanced Stability
Proactive measures are the most effective way to ensure the integrity of your compound in solution.
Formulation & Solution Design
-
pH Optimization: The primary handle for controlling the stability of an acidic compound is pH. The ionization state of the carboxylic acid group can dramatically influence its susceptibility to degradation. A pH-rate profile study will reveal the pH at which the compound is most stable.
-
Solvent Selection: If permissible by the experimental design, using anhydrous aprotic solvents like DMSO or DMF for concentrated stock solutions can completely eliminate the risk of hydrolysis.
-
Excipient Compatibility: If formulating the compound with other substances (excipients), be aware of potential interactions.[15] For example, some sugars can undergo Maillard reactions with compounds containing amine groups, and oxidizing agents in excipients can degrade the active molecule.[15]
Degradation Pathways & Prevention Diagram
This diagram illustrates the primary degradation pathways and the corresponding preventative measures.
Caption: Key degradation pathways and preventative strategies.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for a long-term stock solution? A: For maximum stability over months, an anhydrous aprotic solvent such as DMSO or DMF, stored at -20°C or -80°C in small, single-use aliquots, is ideal. This minimizes both hydrolysis and repeated freeze-thaw cycles.
Q: How long can I expect my aqueous solution to be stable at 4°C? A: This is highly dependent on the pH, buffer components, and exposure to light and oxygen. A formal stability study (long-term and accelerated) is required to establish a reliable expiry date.[6][16][17] Without specific data, it is best practice to prepare aqueous solutions fresh for each experiment.
Q: Are there any known incompatibilities with common buffer salts? A: While specific studies on this molecule are limited, phosphate buffers are generally a good starting point. However, some buffers can catalyze degradation. For example, citrate buffers can sometimes chelate metal ions, which can be beneficial, but can also participate in other reactions. It is always best to confirm compatibility during your stability studies.
Q: Do I need to use a mass spectrometer (MS) detector for my HPLC analysis? A: While a UV detector is sufficient for quantifying the parent compound and detecting degradants, an MS detector is invaluable during forced degradation studies. It provides mass information for the degradant peaks, which is the first step in structural elucidation and understanding the degradation pathway.[]
References
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
ICH. Quality Guidelines. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Oreate AI Blog. (2025). Ich Guidelines for Stability Studies. [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Basavapathruni, A., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
-
Almac Group. Spotlight on stability: API and drug product testing. [Link]
-
Cousens, A. (2021). Spotlight on stability: API and drug product testing. Chemicals Knowledge Hub. [Link]
-
Jorgensen, L., et al. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
Kumar, V., & Kumar, P. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Naimi, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]
-
IntechOpen. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. [Link]
-
Al-Warhi, T., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. [Link]
-
Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
-
ChemBK. (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic Acid. [Link]
-
Al-Warhi, T., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... MDPI. [Link]
-
Gazvoda, M., et al. (2021). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules. [Link]
-
S. G, S., & G, N. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences & Research. [Link]
-
Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Synthesis of Dimethyl-Pyrazole Derivatives
Welcome to the technical support center for the synthesis of dimethyl-pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during synthesis, providing troubleshooting strategies and in-depth explanations to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole synthesis has a low yield. What are the likely causes and how can I improve it?
A low yield in pyrazole synthesis is a common issue that can often be traced back to several factors, primarily incomplete reactions or the formation of side products.[1]
Causality and Troubleshooting:
-
Incomplete Reaction: The condensation reaction between the 1,3-dicarbonyl compound and hydrazine may not have proceeded to completion.
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions require heat. Refluxing the reaction mixture or employing microwave-assisted synthesis can significantly improve yields and shorten reaction times.[1][2]
-
-
Suboptimal Catalyst: The choice and concentration of an acid or base catalyst are critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid is often used to facilitate the formation of the initial imine intermediate.[1][3] In some cases, Lewis acids have been shown to enhance yields.[1]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired pyrazole.[1] A primary example is the formation of regioisomers when using unsymmetrical starting materials.
Q2: I've obtained a mixture of products that I suspect are regioisomers. How can I confirm this and prevent their formation?
The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound. This results in two possible isomers with different substituent placements on the pyrazole ring.[4][5]
Mechanism of Regioisomer Formation:
The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound. This leads to two different hydrazone intermediates, which then cyclize to form the respective pyrazole regioisomers.[3][6]
Visualizing Regioisomer Formation:
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
Troubleshooting and Prevention:
-
NMR Spectroscopy for Identification: Nuclear Magnetic Resonance (NMR) is a powerful tool for distinguishing between regioisomers.
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring will differ between isomers.[7][8]
-
2D NMR (HSQC and HMBC): These techniques can help definitively assign the structure by showing correlations between protons and carbons.[9] For example, an HMBC experiment will show a correlation between the H4 proton and both the C3 and C5 carbons, aiding in the correct assignment of the substituents.[9]
-
NOESY: For N-substituted pyrazoles, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space interactions between the N-substituent and the protons on the pyrazole ring, confirming the regiochemistry.[10]
-
-
Reaction Control:
-
Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl can favor the attack of hydrazine at one carbonyl group over the other, leading to a higher regioselectivity.
-
pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of a substituted hydrazine acts as the primary nucleophile, thereby controlling the regioselectivity.
-
Q3: My final product is contaminated with unreacted starting materials and intermediate species. What are these impurities and how do I remove them?
In addition to regioisomers, other common impurities include unreacted starting materials and reaction intermediates.
Common Impurities and Their Origins:
| Impurity | Origin | Identification |
| Unreacted 1,3-Dicarbonyl Compound | Incomplete reaction. | Can be detected by TLC or LC-MS. |
| Unreacted Hydrazine | Incomplete reaction or use of excess hydrazine. | Can be detected by TLC or LC-MS. |
| Hydrazone Intermediate | Incomplete cyclization of the initially formed hydrazone.[11][12][13] | Can be detected by LC-MS. |
| Pyrazoline | Incomplete oxidation of the pyrazoline intermediate to the aromatic pyrazole.[14][15] | Can be detected by NMR and LC-MS. |
Purification Strategies:
-
Aqueous Work-up: A standard aqueous work-up can remove many water-soluble impurities.
-
Acid-Base Extraction: Unreacted hydrazine and other basic impurities can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).
-
Recrystallization: This is an effective method for purifying solid products. Common solvent systems for pyrazoles include ethanol/water and ethyl acetate/hexanes.[16]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. For pyrazole derivatives, silica gel is a common stationary phase with a mobile phase of ethyl acetate in hexanes.[17][18]
Experimental Protocol: Purification of Dimethyl-Pyrazole Derivatives by Column Chromatography
This protocol provides a step-by-step guide for the purification of a crude dimethyl-pyrazole derivative mixture using silica gel column chromatography.
Workflow Diagram:
Caption: Workflow for purification by column chromatography.
Step-by-Step Methodology:
-
Preparation of the "Dry Load" Sample:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method often results in better separation.[17]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate).
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the desired product and to assess their purity.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to obtain the purified dimethyl-pyrazole derivative.
-
References
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
- BenchChem. (2025).
- El Ashry, E. S. H., Rashed, N., & El-Ghawas, H. I. (2002). Isolation and identification of the intermediates during pyrazole formation of some carbohydrate hydrazone derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6.
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (2025).
- Buriol, L., et al. (2018). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 29(8), 1646-1655.
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Voskressensky, L. G., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8527.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Reddy, C. R., Vijaykumar, J., & Grée, R. (2013). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 15(4), 972-976.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Li, H., et al. (2020).
- ResearchGate. (2024).
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Martins, M. A. P., et al. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 27(15), 4933.
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Synthesis of Chromone-Related Pyrazole Compounds. (2020). Molecules, 25(18), 4235.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. (2022).
- ResearchGate. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 471-523.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (1996). Journal of Molecular Structure: THEOCHEM, 368(1-2), 89-98.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(15), 3647-3657.
- Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1. (1989).
- Synthesis of Pyrazole Compounds by Using Sonication Method. (2020).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Organic Chemistry at CU Boulder. (n.d.).
- Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole.
- YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole.
- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(12), 957-961.
- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
- Organic Syntheses. (n.d.). 3,5-dimethylpyrazole.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2022).
- Wikipedia. (n.d.). Wolff–Kishner reduction.
- RSSL. (n.d.).
- ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.
- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (2020). Dalton Transactions, 49(43), 15335-15342.
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (1987). Biochemical Pharmacology, 36(18), 3091-3096.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). Molecules, 27(15), 4749.
- ResearchGate. (n.d.).
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Technical Support Center: Synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Welcome to the technical support guide for the synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind these issues, you can optimize your experimental conditions, improve yields, and ensure the purity of your final product.
Overview of the Synthetic Pathway
The most common and modular route to this compound begins with the functionalization of the pre-formed 1,3-dimethyl-1H-pyrazole core. The synthesis involves the introduction of a two-carbon chain at the C4 position, which is then converted to the desired carboxylic acid. This guide will focus on a four-step sequence: Vilsmeier-Haack formylation, reduction to an alcohol, conversion to a nitrile, and final hydrolysis.
Caption: Common synthetic route to this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during each step of the synthesis.
Step 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like pyrazoles at the C4 position.[1][2] However, its success is highly dependent on reagent quality and reaction conditions.
Q1: My Vilsmeier-Haack reaction is showing low conversion or has failed completely. What went wrong?
A1: This is a common issue almost always traced back to the Vilsmeier reagent itself.
-
Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent (a chloroiminium salt) is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] This reagent is extremely sensitive to moisture. Any water present in the DMF, POCl₃, or reaction glassware will rapidly decompose the reagent, halting the reaction.
-
Solution 1: Ensure all glassware is rigorously oven or flame-dried before use. Use anhydrous grade DMF and fresh, high-purity POCl₃. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). The Vilsmeier reagent should be prepared by adding POCl₃ dropwise to ice-cold DMF and used promptly.[2]
-
Potential Cause 2: Insufficient Electrophilicity. While the 1,3-dimethyl-1H-pyrazole ring is electron-rich, substituent effects or reaction temperature can impact reactivity. The reaction often requires heating to proceed at a reasonable rate.
-
Solution 2: After the dropwise addition of the pyrazole substrate to the Vilsmeier reagent at 0-5 °C, allow the mixture to warm to room temperature and then heat it (typically 60-80 °C) to drive the reaction to completion. Monitor the progress by Thin-Layer Chromatography (TLC).[3]
Q2: I've isolated my formylated product, but I see a significant side product with a mass of +14 Da compared to the starting material. What is this?
A2: You have likely observed hydroxymethylation, a known side reaction under certain Vilsmeier-Haack conditions.
-
Potential Cause: This occurs when the DMF used contains impurities or has started to decompose, which can happen with prolonged heating.[4] This degradation can generate small amounts of formaldehyde in situ, which can then react with the pyrazole.
-
Solution: Use high-purity, anhydrous DMF. Avoid unnecessarily long reaction times or excessive temperatures. If the problem persists, consider purifying the DMF before use. The target aldehyde can typically be separated from the hydroxymethylated side product by column chromatography.
Step 2 & 3: Conversion to Acetonitrile via Chloromethyl Intermediate
This two-part sequence converts the aldehyde into a nitrile, which is the direct precursor to the acetic acid.
Q3: The cyanation step (Step 3) is low-yielding, and I recover the alcohol intermediate (from Step 2a). Why?
A3: This points to an inefficient chlorination step (Step 2b).
-
Potential Cause: The conversion of the alcohol, (1,3-dimethyl-1H-pyrazol-4-yl)methanol, to the corresponding chloromethyl derivative must be efficient as the hydroxyl group is a poor leaving group for nucleophilic substitution by cyanide. Incomplete chlorination means unreacted alcohol is carried into the cyanation step, where it will not react.
-
Solution: Ensure the chlorination reaction goes to completion. Using thionyl chloride (SOCl₂) in an appropriate solvent (like dichloromethane) is effective. The reaction should be monitored by TLC until all the starting alcohol is consumed. It is often beneficial to use the crude chloromethyl intermediate directly in the next step, as it can be unstable upon purification.
Q4: My NMR spectrum of the crude product from the cyanation step is complex, suggesting a mixture. What side products are possible?
A4: Besides unreacted starting material, several side products can form.
-
Potential Cause 1: Dimerization. The chloromethyl intermediate is reactive. If any moisture is present, it can hydrolyze back to the alcohol. The alcohol can then react with another molecule of the chloromethyl intermediate to form a bis(pyrazol-4-ylmethyl) ether.
-
Solution 1: Conduct the chlorination and subsequent cyanation steps under strictly anhydrous conditions.
-
Potential Cause 2: Elimination. While less common for this specific substrate, related systems can undergo elimination reactions to form undesirable byproducts.
-
Solution 2: Maintain moderate reaction temperatures during the cyanation step (e.g., 70 °C in DMF is a common condition).[5]
Step 4: Hydrolysis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile
The final step is the hydrolysis of the nitrile to the carboxylic acid. This reaction can be performed under acidic or basic conditions, but each has its own challenges.[6]
Q5: After my hydrolysis reaction, I have isolated a significant amount of a neutral, crystalline solid that is not my desired acid. What is it?
A5: You have most likely isolated the amide intermediate, 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide .
-
Potential Cause: Nitrile hydrolysis is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt). If the reaction conditions (time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at the stable amide intermediate.
-
Solution: To drive the reaction to completion, increase the reaction time, temperature, or the concentration of the acid or base. Base-catalyzed hydrolysis (saponification) is often preferred as it is generally irreversible.[7][8] Refluxing the nitrile in aqueous NaOH or KOH, followed by an acidic workup to protonate the resulting carboxylate salt, is a robust method.[9]
Caption: Formation of the amide as a key intermediate in nitrile hydrolysis.
Q6: I am concerned about the stability of the pyrazole ring under harsh hydrolysis conditions. Is this a valid concern?
A6: Yes, it is a valid consideration, although the 1,3-dimethyl-1H-pyrazole ring is quite stable.
-
Potential Cause: Extremely strong basic conditions combined with high temperatures can, in some cases, lead to deprotonation at the C3 position and subsequent ring-opening of the pyrazole core.[10][11]
-
Solution: While robust conditions are needed for hydrolysis, start with moderate concentrations of base (e.g., 3-6M NaOH) and temperatures (e.g., reflux, ~100-110 °C). Monitor the reaction to ensure the starting material is consumed without prolonged exposure to harsh conditions after the reaction is complete. The target acid is stable, so the risk is primarily associated with forcing an incomplete reaction over excessively long periods.
Summary of Potential Side Products
| Side Product Name | Step Formed | Molecular Formula | Δ Mass from Precursor | Key Analytical Signature (¹H NMR) |
| (1,3-Dimethyl-1H-pyrazol-4-yl)methanol | 1 | C₆H₁₀N₂O | +14 Da | Appearance of a -CH₂OH signal (~4.5 ppm) and -OH singlet. |
| Bis(1,3-dimethyl-1H-pyrazol-4-yl)methyl ether | 2b / 3 | C₁₂H₁₈N₄O | +122 Da | Complex signals in the methylene region, absence of -OH or -Cl. |
| 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetamide | 4 | C₇H₁₁N₃O | +18 Da | Appearance of two broad singlets for the -NH₂ group. |
Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,3-Dimethyl-1H-pyrazole
-
Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via syringe, keeping the internal temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70 °C for 2-4 hours.
-
Work-up: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Purify by column chromatography or recrystallization as needed.
Protocol 2: Base-Catalyzed Hydrolysis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitrile precursor (1.0 eq) in a 6M aqueous solution of sodium hydroxide (NaOH, ~5-10 eq).
-
Hydrolysis: Heat the mixture to reflux (approximately 110 °C). The reaction is typically complete within 4-8 hours. Monitor the disappearance of the nitrile by TLC (a helpful method is to spot the reaction mixture, acidify the spot with a capillary of acid, and check for the UV-active carboxylic acid product).
-
Work-up: Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully acidify the solution to pH ~2-3 with concentrated hydrochloric acid (HCl). The desired carboxylic acid will precipitate as a solid.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield this compound.
References
-
Asian Journal of Chemistry. (2023). Catalyst Free Synthesis of Thioamides from Pyrazole Aldehydes using DMSO as Solvent. Available at: [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Available at: [Link]
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]
-
Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]
-
Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available at: [Link]
-
NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Available at: [Link]
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- 11. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Pyrazole Synthesis Purification Protocols
Welcome to the technical support center dedicated to refining the purification protocols for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry, and achieving high purity is critical for subsequent applications.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these important heterocyclic compounds.
Introduction: The Challenge of Pyrazole Purity
The synthesis of pyrazoles, most commonly through the Knorr or Paal-Knorr condensation reactions, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5][6][7] While the synthesis itself is often robust, the purification of the resulting pyrazole can be a significant bottleneck.[8] Common challenges include the removal of unreacted starting materials, separation of regioisomers, and elimination of byproducts formed through side reactions. This guide provides a systematic approach to troubleshooting these purification challenges, explaining the rationale behind each step to empower you to design robust and effective purification strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during pyrazole purification.
Q1: My pyrazole synthesis has resulted in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in pyrazole synthesis can often be attributed to incomplete reactions or the formation of side products.[3][8] Before focusing on purification, ensure your reaction is optimized. Consider the following:
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of starting materials.[8]
-
Temperature and Time: Many condensation reactions require heat to proceed to completion. Refluxing the reaction mixture or employing microwave-assisted synthesis can significantly improve yields and shorten reaction times.[8][9]
-
Catalyst Choice: The selection and quantity of an acid or base catalyst are crucial. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid is often used to facilitate the necessary imine formation.[4][5]
Q2: I have obtained a crude product that is a thick oil or a waxy solid. How should I proceed with purification?
A2: Crude products that are not crystalline solids can be challenging to handle. The initial step is to attempt to induce crystallization. This can sometimes be achieved by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound if available. If these methods fail, consider the following purification strategies:
-
Column Chromatography: This is often the most effective method for purifying oils or non-crystalline solids. The choice of stationary and mobile phases is critical and will be discussed in detail in the troubleshooting section.
-
Acid-Base Extraction: If your pyrazole has basic or acidic functionalities, an acid-base extraction can be a powerful purification step to remove neutral impurities.
-
Distillation: For volatile pyrazoles, distillation under reduced pressure can be an effective purification method.
Q3: My pyrazole is soluble in a wide range of common laboratory solvents. How do I choose an appropriate recrystallization solvent?
A3: The ideal recrystallization solvent is one in which your pyrazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic approach to solvent screening is recommended. Start with small-scale trials in test tubes with a variety of solvents of differing polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes). If a single solvent is not effective, consider a binary solvent system. In this technique, the pyrazole is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until turbidity is observed. The solution is then allowed to cool slowly. Common solvent systems for pyrazoles include ethanol/water and ethyl acetate/hexanes.[10][11]
Troubleshooting Guides: Addressing Specific Purification Issues
This section provides detailed troubleshooting guides for common and complex purification scenarios encountered in pyrazole synthesis.
Issue 1: Presence of Unreacted 1,3-Dicarbonyl Starting Material
Causality: The 1,3-dicarbonyl starting material is often less polar than the resulting pyrazole product. Its presence in the crude product indicates an incomplete reaction.
Troubleshooting Strategy: Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities.
Step-by-Step Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1][12] The less polar 1,3-dicarbonyl will elute first, followed by the more polar pyrazole product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure pyrazole.
Data Presentation: Eluent Polarity and Compound Retention
| Compound Type | Typical Polarity | Elution Order (Increasing Eluent Polarity) |
| 1,3-Dicarbonyl | Less Polar | 1st |
| Pyrazole | More Polar | 2nd |
Logical Relationship: Chromatography Separation
Caption: Workflow for separating a pyrazole from a less polar impurity.
Issue 2: Presence of Unreacted Hydrazine Starting Material
Causality: Hydrazine and its derivatives are basic compounds. Their presence in the crude product can be due to using an excess of the reagent or an incomplete reaction.
Troubleshooting Strategy: Acid-Base Extraction
An acid-base extraction is an effective method for removing basic impurities like unreacted hydrazine from a neutral or weakly basic pyrazole product.[13]
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or diethyl ether.[13][14]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic hydrazine will be protonated to form a water-soluble salt and will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer.
-
Neutralization and Back-Extraction (Optional but Recommended): To ensure all the product is recovered, the aqueous layer can be neutralized with a base and back-extracted with the organic solvent.
-
Washing and Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and evaporate the solvent to obtain the purified pyrazole.
Experimental Workflow: Acid-Base Extraction
Caption: Decision tree for purification via acid-base extraction.
Issue 3: Formation of Regioisomers
Causality: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles.[9] These isomers often have very similar physical properties, making their separation challenging.
Troubleshooting Strategy: High-Performance Liquid Chromatography (HPLC) or Careful Column Chromatography
For challenging separations of isomers, HPLC is the preferred method. However, with careful optimization, column chromatography can also be successful.
Step-by-Step Protocol: Optimized Column Chromatography for Isomer Separation
-
TLC Optimization: Experiment with various solvent systems on TLC plates to find an eluent that provides the best possible separation (difference in Rf values) between the two isomers. A common starting point is a mixture of a non-polar solvent (hexanes or petroleum ether) and a moderately polar solvent (ethyl acetate or dichloromethane).
-
Column Dimensions: Use a long, narrow column to increase the separation efficiency.
-
Gradient Elution: Employ a very shallow gradient of the optimized eluent system. A slow, gradual increase in polarity is key to resolving closely related compounds.
-
Fraction Size: Collect small fractions and analyze each one carefully by TLC before combining them.
Data Presentation: Isomer Separation by Chromatography
| Isomer | Relative Polarity | Elution Order |
| Isomer A | Less Polar | 1st |
| Isomer B | More Polar | 2nd |
Note: The relative polarity of pyrazole regioisomers can be difficult to predict and must be determined experimentally.
Issue 4: Persistent Colored Impurities
Causality: Colored impurities in pyrazole synthesis can arise from the degradation of the hydrazine starting material or the formation of polymeric byproducts.
Troubleshooting Strategy: Activated Carbon Treatment and Recrystallization
Activated carbon is effective at adsorbing colored impurities.
Step-by-Step Protocol: Decolorization and Recrystallization
-
Dissolution: Dissolve the crude pyrazole in a suitable hot solvent for recrystallization.
-
Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon. This step must be done quickly to prevent the pyrazole from crystallizing prematurely.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration.
Self-Validating Systems: Ensuring Purity
Every purification protocol should include validation steps to confirm the purity of the final product.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity.
-
Spectroscopic Analysis (NMR, MS): ¹H and ¹³C NMR spectroscopy should show the expected signals without significant impurity peaks. Mass spectrometry will confirm the correct molecular weight.[1][15]
Conclusion
The successful purification of pyrazoles is a critical step in their synthesis and application. By understanding the underlying chemical principles of different purification techniques and adopting a systematic troubleshooting approach, researchers can overcome common challenges and obtain high-purity materials. This guide provides a foundation for developing robust and efficient purification protocols tailored to the specific needs of your pyrazole synthesis.
References
- Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Benchchem. (n.d.). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Taylor & Francis Online. (n.d.). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- YouTube. (2019). synthesis of pyrazoles.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.
- ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles. DOI:10.1039/D4OB01211A
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Acid-Base Extraction. (n.d.).
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- Reddit. (2024). Knorr Pyrazole Synthesis advice.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. (2013).
- MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Wikipedia. (n.d.). Acid–base extraction.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
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Technical Support Center: Addressing Inconsistencies in Bioassay Results with Pyrazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to provide expert-driven, actionable insights into troubleshooting and resolving common inconsistencies encountered in bioassay results. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, but their unique physicochemical properties can present challenges in experimental settings.[1] This resource offers a structured approach to identifying the root causes of variability and ensuring the integrity of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.
Q1: My bioassay results with a new pyrazole compound are highly variable between experiments. Where should I start my investigation?
Inconsistent bioassay results are a common challenge that can often be traced back to fundamental issues with the compound itself or the experimental setup. A systematic approach to troubleshooting is crucial for identifying the root cause efficiently.
A recommended first step is to follow a logical troubleshooting workflow that begins with the most common and easily addressable issues. This workflow can be visualized as a decision tree, guiding you through a series of questions and corresponding experimental actions.
Caption: Workflow for a Forced Degradation Study.
Procedure in Brief:
-
Sample Preparation: Prepare solutions of your pyrazole compound.
-
Stress Conditions: Subject the solutions to various stress conditions as outlined in the diagram above. [2][3]3. Time Points: Collect samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours). [2]4. Sample Analysis: Analyze all samples using a stability-indicating HPLC method that can separate the parent compound from its degradation products. [2]5. Data Analysis: Calculate the percentage of the parent compound remaining at each time point. [2] Mitigation Strategies:
-
Buffer Optimization: If hydrolysis is an issue, adjust the pH of your assay buffer to a more neutral range.
-
Reduced Incubation Times: Minimize the duration of the assay to limit degradation.
-
Light Protection: If the compound is photosensitive, conduct experiments in low-light conditions.
-
Fresh Solutions: Always prepare fresh working solutions of the compound immediately before use.
Q4: Could my pyrazole compound be forming aggregates and causing non-specific inhibition?
Compound aggregation can lead to false-positive results in bioassays by non-specifically inhibiting enzymes or disrupting cellular processes. Aggregators often exhibit steep dose-response curves and their activity can be sensitive to the presence of detergents.
Expert Insight: The formation of aggregates is a common artifact in high-throughput screening. These aggregates can sequester the target protein, leading to apparent inhibition. [4]
Methods for Detecting Aggregation:
| Technique | Principle | Considerations |
| Dynamic Light Scattering (DLS) | Measures the size of particles in solution by analyzing fluctuations in scattered light. | A high-throughput method to directly detect the presence of aggregates. [4] |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of compound aggregates. | Can confirm the morphology of aggregates. [5] |
| Surface Plasmon Resonance (SPR) | Aggregates can produce characteristic readouts, such as superstoichiometric binding. | Can provide kinetic information about aggregate-protein interactions. [4] |
| Enzyme Concentration Titration | The IC50 of an aggregator is expected to increase linearly with increasing enzyme concentration. | A straightforward biochemical method to infer aggregation. [4] |
Counteracting Aggregation:
-
Inclusion of Detergents: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the compound's activity is significantly reduced, aggregation is likely.
-
Structure-Activity Relationship (SAR) Analysis: If multiple analogs with similar scaffolds show activity, it may be an indication of aggregation-based effects. [4]
Q5: How can I distinguish between on-target and off-target effects of my pyrazole kinase inhibitor?
Many kinase inhibitors, including those with a pyrazole scaffold, can interact with multiple kinases, leading to off-target effects that can complicate the interpretation of bioassay results. [1][6] Expert Insight: Off-target effects can arise from non-specific binding or interactions with proteins that are structurally related to the intended target. [7]Understanding the selectivity profile of your inhibitor is crucial for validating its mechanism of action.
Strategies for Deconvoluting On-Target vs. Off-Target Effects:
-
Kinase Profiling: Screen your compound against a broad panel of kinases to determine its selectivity. This can reveal unexpected off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound's effect is diminished in these models, it provides strong evidence for on-target activity.
-
Rescue Experiments: Overexpress a resistant mutant of the target protein. If this rescues the cellular phenotype, it confirms that the compound's effects are mediated through the intended target.
-
Signaling Pathway Analysis: Many pyrazole-based kinase inhibitors target key signaling pathways like PI3K/AKT/mTOR. [8][9]Analyzing the phosphorylation status of downstream effectors can help confirm on-target engagement.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for pyrazole-based kinase inhibitors.
Q6: Could tautomerism of my pyrazole compound be causing inconsistent results?
Yes, tautomerism is an intrinsic property of many pyrazole compounds and can be a significant source of variability. [1]Unsubstituted or monosubstituted pyrazoles can exist as a mixture of tautomers in solution, and these tautomers can have different biological activities and physicochemical properties. [10][11] Expert Insight: The ratio of tautomers can be influenced by factors such as the solvent, pH, and temperature. [1]If the tautomeric equilibrium shifts under different experimental conditions, it can lead to inconsistent bioassay results.
Addressing Tautomerism:
-
Characterization: Use techniques like NMR spectroscopy to characterize the tautomeric forms present in solution under your assay conditions. [12]* Fixed Derivatives: Synthesize N-alkylated derivatives to "lock" the pyrazole in a single tautomeric form. Testing these fixed derivatives can help determine which tautomer is responsible for the observed biological activity.
-
Computational Modeling: Quantum chemical calculations can predict the relative stabilities of different tautomers and help rationalize experimental observations. [13]
Q7: In my cell-based assay, the activity of my pyrazole compound seems to change over time. Could metabolism be the cause?
In cell-based assays, particularly those using primary cells or cell lines with metabolic capacity, compounds can be metabolized into other forms. These metabolites may have different activities (more active, less active, or inactive) than the parent compound.
Expert Insight: Pyrazole compounds can be metabolized by cytochrome P450 enzymes, which are present in liver microsomes and some cell lines. [14][15]This metabolic conversion can alter the effective concentration and activity of your compound over the duration of the assay.
Investigating Compound Metabolism:
A common in vitro method to assess metabolic stability is to incubate the compound with liver microsomes.
Protocol Outline: In Vitro Metabolism with Liver Microsomes
-
Incubation: Incubate your pyrazole compound with liver microsomes (e.g., from rat or human) in the presence of NADPH (a necessary cofactor for P450 enzymes).
-
Time Course: Collect samples at various time points.
-
Analysis: Use LC-MS/MS to quantify the disappearance of the parent compound and the appearance of any metabolites over time.
-
Data Interpretation: A rapid decrease in the parent compound concentration indicates metabolic instability.
Considerations for Cell-Based Assays:
-
Cell Line Choice: Be aware of the metabolic capacity of the cell line you are using.
-
Incubation Time: Shorter incubation times may be necessary for metabolically unstable compounds.
-
Metabolite Identification: If significant metabolism is observed, identifying the major metabolites and testing their activity can provide a more complete understanding of your compound's effects.
References
-
Ryan, A. M., & Cederbaum, A. I. (1986). Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole. Alcoholism, Clinical and Experimental Research, 10(6 Suppl), 63S-67S. [Link]
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Feier, C. A., & Cederbaum, A. I. (1985). Interaction of pyrazole and 4-methylpyrazole with hepatic microsomes: effect on cytochrome P-450 content, microsomal oxidation of alcohols, and binding spectra. Alcoholism, Clinical and Experimental Research, 9(5), 421-428. [Link]
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ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). [Image]. ResearchGate. [Link]
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Lee, H. S., Jeong, S., Kim, K., Kim, J. H., Lee, S. K., Kang, B. H., & Roh, J. K. (1997). In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes. Xenobiotica, 27(5), 423-429. [Link]
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Lieber, C. S., & DeCarli, L. M. (1971). Interaction of ethanol and pyrazole with hepatic microsomes. Biochemical and Biophysical Research Communications, 42(1), 1-8. [Link]
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Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 795-819. [Link]
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Du, X., et al. (2020). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Central Science, 6(12), 2225-2235. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]
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Bower, K. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]
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ResearchGate. (n.d.). Hypothetical statistical decision tree for continuous data. [Image]. ResearchGate. [Link]
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Frazier, K. S. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310-314. [Link]
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Liu, Y., et al. (2007). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Journal of Microbiological Methods, 69(1), 185-195. [Link]
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Martins, M. B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22. [Link]
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Mohammadi, F., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 9(17), 19520-19530. [Link]
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Sharma, A. K., et al. (2020). Exploring the potential of pyrazoline containing molecules as Aβ aggregation inhibitors in Alzheimer's disease. Bioorganic Chemistry, 102, 104085. [Link]
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ResearchGate. (n.d.). On-target and Off-target-based Toxicologic Effects. ResearchGate. [Link]
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Pop, O., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 11029. [Link]
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Primus, T. M., & Fischer, J. W. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]
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Nilar, et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(15), 4233-4236. [Link]
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ResearchGate. (n.d.). Structures of pyrazole-based multi-kinase inhibitors and their IC50 values or percentage inhibition. [Image]. ResearchGate. [Link]
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da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(5), 585. [Link]
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Pazdera, P., et al. (2021). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 26(18), 5621. [Link]
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ResearchGate. (n.d.). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. [Link]
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Davydova, E., et al. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Pharmacology and Experimental Therapeutics, 365(2), 267-277. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Eurofins BioPharma Product Testing. (2023, September 26). Bioassay Method Transfer Strategies to Reduce Variability. YouTube. [Link]
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Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Skonieczny, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 11626-11636. [Link]
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ResearchGate. (n.d.). (A) Pyrazole structures can be described as two different tautomers. [Image]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]
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Sauvat, A., et al. (2020). On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2. Cell Death & Disease, 11(8), 656. [Link]
-
ResearchGate. (n.d.). (A) Unsubstituted pyrazoles tautomerism. (B) Mono-substituted pyrazoles tautomerism. [Image]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. [Image]. ResearchGate. [Link]
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Bouziane, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 634. [Link]
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Laboratory Equipment. (2019, May 15). Researchers Find Widely 'Inconsistent' Use of Antibodies in Lab Experiments. [Link]
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ResearchGate. (n.d.). The designed pyrazole-based target compounds. [Image]. ResearchGate. [Link]
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Wang, T., et al. (2021). Decision Tree-Based Data Stratification Method for the Minimization of the Masking Effect in Adverse Drug Reaction Signal Detection. Applied Sciences, 11(23), 11409. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Troubleshooting Guide
This section addresses specific, common problems encountered during pyrazole synthesis in a direct question-and-answer format.
Issue 1: Low Reaction Yield or Incomplete Conversion
Q: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I fix this?
A: Low yield is a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach is the best way to identify and resolve the issue.
-
Incomplete Reaction: The most straightforward cause is that the reaction has not proceeded to completion.
-
Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, consider increasing the reaction time. For many condensation reactions, such as the Knorr synthesis, applying heat (e.g., refluxing the reaction mixture) is necessary to drive the reaction forward.[1] Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields.[2]
-
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical and highly dependent on your specific substrates.
-
Catalyst: The Knorr pyrazole synthesis, a common method involving a hydrazine and a 1,3-dicarbonyl compound, is often catalyzed by acid.[3] If your yield is low, the catalyst may be suboptimal. For Knorr and related syntheses, catalytic amounts of a protic acid (e.g., acetic acid, H₂SO₄) are typically used to facilitate the formation of the initial imine intermediate.[1] In some cases, Lewis acids or specialized catalysts like nano-ZnO have demonstrated improved yields.[4]
-
Solvent: The reaction medium profoundly impacts reaction rates and outcomes. While polar protic solvents like ethanol are traditional choices, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to give superior results, especially for the synthesis of 1-aryl-substituted pyrazoles.[4][5]
-
Temperature: Temperature control is crucial. While heating often increases reaction rates, excessive temperatures can lead to side reactions or degradation.[6] Recent studies have even shown that temperature can be used to control divergent synthesis pathways, leading to different pyrazole products from the same starting materials.[7][8]
-
-
Purity of Starting Materials: Impurities in your reagents can inhibit the catalyst, introduce side reactions, or complicate purification, all of which can lower your isolated yield.[5]
-
Troubleshooting: Ensure the purity of your starting materials, particularly the hydrazine, which can degrade over time. Use freshly distilled or high-purity reagents. It is recommended to source materials from reputable suppliers who provide stringent quality control.[5]
-
-
Steric Hindrance: Bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can sterically hinder the reaction, slowing down the rate of cyclization and potentially reducing the final yield.[5]
Below is a workflow to guide your troubleshooting process for low yields.
Issue 2: Formation of Side Products and Regioisomers
Q: My reaction produces a mixture of products, making purification difficult. How can I improve selectivity?
A: The formation of multiple products, particularly regioisomers, is a classic problem in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.
-
Understanding the Mechanism: In the Knorr synthesis, the initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons of an unsymmetrical 1,3-dicarbonyl. This leads to two possible intermediates and, ultimately, two different regioisomeric pyrazole products.[3]
-
Controlling Regioselectivity:
-
Choice of Hydrazine: The substituent on the hydrazine (if any) plays a key role. The relative nucleophilicity of the two nitrogen atoms influences the initial attack.
-
Solvent and Catalyst: The reaction conditions can influence the regiochemical outcome. Aprotic dipolar solvents have been reported to improve regioselectivity in certain cases.[4] The choice of acid or base catalyst can also direct the reaction towards a preferred isomer.
-
Strategic Synthesis: If direct cyclization gives poor selectivity, consider a multi-step approach where the hydrazine is first condensed with one carbonyl group under controlled conditions before cyclization is induced.
-
Issue 3: Difficulties in Product Purification
Q: I'm having trouble purifying my pyrazole product using silica gel column chromatography. The compound either streaks badly or I get very low recovery. What should I do?
A: This is a common issue arising from the basic nature of the pyrazole ring. The nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and product loss.[9][10]
-
Deactivating Silica Gel: Before running the column, you can neutralize the acidic sites on the silica.
-
Protocol: Prepare a slurry of your silica gel in the chosen eluent and add a small amount of a basic modifier, such as triethylamine (~0.5–1% by volume).[9] This will cap the acidic sites and allow your pyrazole to elute more cleanly.
-
-
Alternative Stationary Phases:
-
Neutral Alumina: For particularly basic compounds, switching to a neutral stationary phase like alumina can be a very effective alternative to silica gel.[10]
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase (C18) chromatography using polar mobile phases (e.g., acetonitrile/water) can be an excellent option.[9]
-
-
Crystallization: This is one of the most effective methods for large-scale purification if your product is a solid.[11]
Frequently Asked Questions (FAQs)
Q1: What is the most common and robust method for pyrazole synthesis?
A1: The Knorr pyrazole synthesis and its variations are arguably the most common and widely used methods.[14] This reaction involves the condensation of a hydrazine (or a derivative) with a 1,3-dicarbonyl compound.[3] Its popularity stems from the ready availability of starting materials and its general reliability. Other important methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines and 1,3-dipolar cycloadditions.[4][15]
Q2: How do I choose the optimal catalyst for my reaction?
A2: The optimal catalyst depends on your specific substrates and reaction mechanism. For the Knorr synthesis, a simple protic acid like acetic acid is a good starting point.[1] However, screening a variety of catalysts can lead to significant improvements. Recent literature highlights the efficacy of various catalysts, including:
-
Lewis Acids: Sc(OTf)₃, La(OTf)₃, and Cu(OTf)₂ have been used effectively.[6][16]
-
Heterogeneous Catalysts: Nano-ZnO and silica-supported sulfuric acid offer advantages like easier removal from the reaction mixture and potential for recycling.[4][17]
-
Green Catalysts: In aqueous media, surfactants like CTAB or specialized catalysts can promote the reaction.[17]
Q3: What are the key safety considerations, especially regarding exothermic reactions?
A3: Pyrazole syntheses, particularly condensation reactions, can be exothermic.[18] Failure to control the heat released can lead to a rapid temperature increase, solvent boiling, and potentially a dangerous runaway reaction.
-
Control Measures:
-
Slow Addition: Add reagents, especially the hydrazine, slowly and portion-wise to control the rate of reaction.
-
Adequate Cooling: Have an ice-water bath ready to cool the reaction vessel if the temperature begins to rise uncontrollably.[18]
-
Monitoring: Always monitor the internal reaction temperature, especially during scale-up.
-
Inert Atmosphere: Some intermediates or products can be sensitive to air oxidation, so running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[13]
-
Q4: Are there "green" or more environmentally friendly methods for pyrazole synthesis?
A4: Yes, there is a significant push towards developing greener synthetic routes. These methods aim to reduce waste, avoid hazardous solvents, and decrease energy consumption.[19] Key approaches include:
-
Aqueous Methods: Using water as a solvent is a primary goal of green chemistry.[17]
-
Microwave-Assisted Synthesis: Microwaves can dramatically accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields.[2]
-
Solvent-Free Reactions: Performing reactions under solvent-free conditions, sometimes with microwave irradiation or on a solid support, minimizes solvent waste.[2][20]
-
Multicomponent Reactions: One-pot reactions that combine three or more starting materials reduce the number of synthetic steps and purification stages, saving time, resources, and reducing waste.[20]
Key Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general starting point for the synthesis of a simple pyrazole. Optimization will be required for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent: Add a suitable solvent, such as ethanol or acetic acid (typically 5-10 mL per mmol of dicarbonyl).
-
Reagent Addition: While stirring, add the hydrazine derivative (1.0-1.1 eq). If using a hydrazine salt (e.g., hydrazine hydrochloride), it can be added directly. The addition may be exothermic; use an ice bath if necessary.
-
Catalyst: If not using acetic acid as the solvent, add a catalytic amount of a protic acid (e.g., 2-3 drops of concentrated H₂SO₄ or ~10 mol% of p-toluenesulfonic acid).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. A typical reaction time is 2-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over Na₂SO₄, and concentrated.
-
Purification: Purify the crude product by recrystallization or column chromatography as determined by your troubleshooting analysis.
Table 1: Example of Reaction Condition Optimization
The following table illustrates how different parameters can be systematically varied to optimize the yield of a target pyrazole. This is a hypothetical example for demonstration.
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 12 | 35 |
| 2 | Acetic Acid | Ethanol | 80 | 6 | 68 |
| 3 | H₂SO₄ | Ethanol | 80 | 4 | 75 |
| 4 | Sc(OTf)₃[6] | Toluene | 100 | 4 | 85 |
| 5 | Sc(OTf)₃ | DMF[5] | 100 | 2 | 92 |
| 6 | Sc(OTf)₃ | DMF | 25 | 8 | 88 |
Knorr Pyrazole Synthesis Mechanism
The Knorr synthesis proceeds through several key steps: initial condensation to form an intermediate, followed by an intramolecular cyclization and dehydration.
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare . Available from: [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com . Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline . Available from: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed . Available from: [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate . Available from: [Link]
-
Optimization of reaction conditions a Entry Catalyst (10 mol%) Solvent b Temp. (1C) Time (h) Yield c (%) - ResearchGate . Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI . Available from: [Link]
-
Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters - ACS Publications . Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH . Available from: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate . Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH . Available from: [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods . Available from: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI . Available from: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal . Available from: [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions - Journal of the Brazilian Chemical Society . Available from: [Link]
-
Synthesis of Pyrazole Derivatives A Review - IJFMR . Available from: [Link]
-
Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring - American Chemical Society . Available from: [Link]
-
Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit . Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI . Available from: [Link]
- Method for purifying pyrazoles - Google Patents.
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate . Available from: [Link]
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Validation & Comparative
A Comparative Guide to (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid and its Analogues in Anti-Inflammatory Drug Discovery
Introduction: The Prominence of the Pyrazole Scaffold in Inflammation Research
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in medicinal chemistry, particularly in the pursuit of novel anti-inflammatory agents.[1] This five-membered heterocyclic ring is a privileged scaffold, forming the core of numerous clinically significant drugs, including the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[2][3] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity and the exploration of structure-activity relationships (SAR). This guide provides an in-depth comparative study of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid, a representative pyrazole derivative, and its analogues. We will delve into their synthesis, comparative biological activities with a focus on anti-inflammatory properties, and the underlying SAR principles that govern their efficacy.
Mechanisms of Anti-Inflammatory Action: Targeting the Arachidonic Acid Cascade
The primary mechanism by which many pyrazole-based anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the stomach lining, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Beyond COX inhibition, some pyrazole derivatives have been shown to exhibit a broader spectrum of anti-inflammatory activity, including the inhibition of lipoxygenase (LOX) and the modulation of pro-inflammatory cytokine production.[4][5] This multi-targeted approach holds promise for developing more effective and safer anti-inflammatory therapies.
Comparative Analysis of this compound and its Analogues
Core Structure: this compound
This molecule serves as our foundational structure. The key features to consider for modification are:
-
Substituents on the pyrazole ring: The methyl groups at positions 1 and 3.
-
The acetic acid side chain: The length and functionality of this group.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the predicted impact of various structural modifications on the anti-inflammatory activity of this compound, based on published data for related pyrazole derivatives.
| Analogue | Modification | Predicted Impact on COX-2 Inhibition | Rationale |
| Analogue A | Replacement of the 1-methyl group with a larger alkyl or aryl group. | Potential for increased potency and selectivity. | The N-1 position of the pyrazole ring is crucial for interaction with the COX-2 active site. Larger, hydrophobic groups can enhance binding affinity.[6] |
| Analogue B | Substitution of the 3-methyl group with a trifluoromethyl group. | Likely increase in potency. | The trifluoromethyl group is a common bioisostere for a methyl group and can enhance binding through favorable electronic interactions. |
| Analogue C | Introduction of a p-sulfonamidophenyl or p-methoxyphenyl group at the 5-position. | Significant increase in COX-2 selectivity and potency. | This modification mimics the structure of selective COX-2 inhibitors like Celecoxib, where this group fits into a specific side pocket of the COX-2 enzyme.[7][8][9] |
| Analogue D | Extension of the acetic acid side chain to a propionic or butyric acid. | Likely decrease in activity. | The length of the acidic side chain is often critical for optimal positioning within the enzyme's active site. |
| Analogue E | Conversion of the carboxylic acid to an ester or amide. | Generally leads to a loss of activity. | The acidic moiety is typically essential for anchoring the inhibitor within the COX active site. |
Comparative Biological Data of Representative Pyrazole Analogues
The following table presents a compilation of in vitro COX inhibition data for various pyrazole derivatives from the literature, illustrating the impact of different substitution patterns on potency and selectivity.
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 1,5-diarylpyrazole with a p-sulfonamidophenyl group | >15 | 0.04 | >375 | [7] |
| PYZ10 | Pyrazole-thiourea-benzimidazole hybrid | - | 0.0000283 | - | [8] |
| PYZ31 | Pyrazole derivative | - | 0.01987 | - | [8] |
| Compound 5u | Hybrid pyrazole analogue | 130.12 | 1.79 | 72.73 | [6] |
| Compound 5f | Pyrazole-pyridazine hybrid | 14.34 | 1.50 | 9.56 | [9] |
| Compound 6f | Pyrazole-pyridazine hybrid | 9.56 | 1.15 | 8.31 | [9] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. The Selectivity Index (SI) is a ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher SI indicates greater selectivity for COX-2.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound and the in vitro evaluation of its anti-inflammatory activity.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process starting from readily available reagents. A plausible synthetic route is outlined below, adapted from established methods for pyrazole synthesis.[2][10][11]
Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude ethyl 2-(dimethylaminomethylene)-3-oxobutanoate in a suitable solvent such as ethanol.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, evaporate the solvent and purify the residue by column chromatography on silica gel to afford the desired pyrazole ester.
Step 3: Reduction to (1,3-dimethyl-1H-pyrazol-4-yl)methanol
-
To a suspension of a reducing agent like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) in an anhydrous ether (e.g., THF) at 0 °C, add a solution of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting solid and extract the filtrate with an organic solvent. Dry the combined organic layers and concentrate to give the alcohol.
Step 4: Halogenation to 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
-
Dissolve the (1,3-dimethyl-1H-pyrazol-4-yl)methanol in a suitable solvent like dichloromethane.
-
Add a halogenating agent such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) dropwise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Carefully pour the reaction mixture into ice water and extract with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution, dry, and concentrate to yield the halide.
Step 5: Cyanation to 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile
-
To a solution of 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole in a polar aprotic solvent like dimethylformamide (DMF), add sodium cyanide (NaCN).
-
Heat the reaction mixture at 60-80 °C for several hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.
Step 6: Hydrolysis to this compound
-
The nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.
-
Acidic Hydrolysis: Reflux the nitrile in a mixture of concentrated hydrochloric acid and water.
-
Basic Hydrolysis: Reflux the nitrile in an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a mineral acid.
-
Extract the product with an organic solvent, dry, and crystallize to obtain the final product.
In Vitro COX Inhibition Assay
The anti-inflammatory activity of the synthesized compounds can be evaluated by measuring their ability to inhibit COX-1 and COX-2 enzymes in vitro. A common method is the colorimetric COX inhibitor screening assay.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and a reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add the test compounds or reference inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a short period (e.g., 2 minutes).
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Add the colorimetric substrate (TMPD). The amount of oxidized TMPD is proportional to the peroxidase activity of COX.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion and Future Perspectives
This guide has provided a comparative framework for understanding the structure-activity relationships of this compound and its analogues as potential anti-inflammatory agents. The pyrazole scaffold remains a highly attractive starting point for the design of novel therapeutics. Based on the analysis of existing literature, strategic modifications to the pyrazole ring, particularly at the N-1 and C-5 positions, can significantly enhance COX-2 inhibitory potency and selectivity.
Future research in this area should focus on the synthesis and biological evaluation of a focused library of analogues of this compound to validate the predicted SAR. Furthermore, exploring dual-target inhibitors that modulate both the COX and LOX pathways or inhibit pro-inflammatory cytokine production could lead to the development of next-generation anti-inflammatory drugs with improved efficacy and safety profiles. The experimental protocols detailed herein provide a solid foundation for researchers to embark on such investigations.
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A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized Pyrazole Compounds
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Pyrazole derivatives, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] Their versatile structure has led to the development of a wide array of therapeutic agents with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] For researchers in drug development, the synthesis of a novel pyrazole compound is merely the first step. The critical subsequent phase is a rigorous, systematic validation of its biological activity.
This guide provides an in-depth, comparative framework for validating the therapeutic potential of newly synthesized pyrazole compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring that each validation workflow is a self-validating system. This approach is designed to equip researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to advance promising candidates through the preclinical pipeline.
Part 1: Validation of Anticancer Activity
The anticancer potential of pyrazole derivatives often stems from their ability to induce apoptosis, inhibit cell proliferation, or interfere with critical signal transduction pathways in cancer cells.[1][3] Our primary goal in validation is to quantify the cytotoxic or cytostatic effect of a novel compound against various cancer cell lines.
Core Methodology: The MTT Assay for In Vitro Cytotoxicity Screening
The initial and most fundamental step in evaluating a potential anticancer agent is the in vitro cytotoxicity assay.[6] Among the various available methods, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and cost-effective starting point.[7][8]
Causality Behind the Choice: The MTT assay is a colorimetric method that measures the metabolic activity of a cell.[9] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7] This makes it an excellent proxy for cell viability and a powerful tool for calculating the half-maximal inhibitory concentration (IC50) — the concentration of a compound required to inhibit cell growth by 50%.[10]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-468 for triple-negative breast cancer) are procured from a certified cell bank like ATCC.[10] They are cultured in the recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.[10]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a positive control (a standard anticancer drug like Doxorubicin). Incubate the plates for 48 to 72 hours.[10][11]
-
MTT Incubation: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][12] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10][12]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[9]
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are then determined by plotting cell viability against the logarithm of the compound concentration and using non-linear regression analysis.[10]
Data Presentation and Comparison
The primary output, the IC50 value, is a crucial metric for comparing the potency of different compounds.[6][10] Data should be summarized in a clear, comparative table.
Table 1: Hypothetical In Vitro Cytotoxicity (IC50 in µM) of Synthesized Pyrazoles
| Compound | MCF-7 (Breast) | MDA-MB-468 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Pyrazole-A | 12.5 | 8.7 | 25.1 | 18.4 |
| Pyrazole-B | 5.2 | 3.1 | 10.8 | 7.9 |
| Pyrazole-C | >100 | >100 | >100 | >100 |
| Doxorubicin (Std.) | 0.8 | 1.2 | 1.5 | 1.1 |
Part 2: Validation of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties.[2] Pyrazoles have emerged as a promising class in this area.[2] A simple, standardized, and widely accepted preliminary test is essential for initial screening.
Core Methodology: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a standardized disk diffusion method used to determine the susceptibility of bacteria and fungi to various antimicrobial agents.[13] Its widespread adoption is due to its simplicity, low cost, and high reproducibility, making it an ideal first-pass screen for novel compounds.[13][14]
Causality Behind the Choice: The principle is straightforward: a filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a specific microorganism.[15] The compound diffuses from the disk into the agar, creating a concentration gradient.[16] If the microorganism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[17] The diameter of this zone is proportional to the compound's efficacy.[16] For this test, Mueller-Hinton agar is the standard medium because it supports the growth of most common pathogens and has minimal inhibitors.[14]
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Detailed Experimental Protocol: Kirby-Bauer Test
-
Microorganism Selection: Use standardized strains from a reputable source (e.g., ATCC) for consistency.[18] Common choices include Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger).[18][19][20][21]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard. This ensures a uniform microbial population for inoculation.[14]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of microbes. Allow the plate to dry for a few minutes.[14][16]
-
Disk Application: Aseptically place sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the synthesized pyrazole compounds onto the agar surface.[15] Disks should be placed at least 24 mm apart.[14] Include a negative control (disk with solvent only) and a positive control (disk with a standard antibiotic like Ciprofloxacin or an antifungal like Fluconazole).
-
Incubation: Invert the plates and incubate them at 35°C for 16-18 hours for bacteria or longer under appropriate conditions for fungi.[17]
-
Data Acquisition: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[15]
Data Presentation and Comparison
Results are presented as the diameter of the zone of inhibition. A larger zone indicates greater sensitivity of the microbe to the compound.[16]
Table 2: Hypothetical Antimicrobial Activity (Zone of Inhibition in mm)
| Compound (50 µ g/disk ) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Pyrazole-A | 14 | 10 | 0 |
| Pyrazole-B | 22 | 18 | 15 |
| Pyrazole-C | 0 | 0 | 0 |
| Ciprofloxacin (Std.) | 25 | 30 | N/A |
| Fluconazole (Std.) | N/A | N/A | 20 |
Part 3: Validation of Anti-inflammatory Activity
Core Methodology: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic, highly reproducible, and widely used assay for screening potential acute anti-inflammatory drugs.[24][25]
Causality Behind the Choice: A subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a well-characterized acute inflammatory response.[24][25] This response includes edema (swelling), which can be easily and quantitatively measured.[26] The model allows for the evaluation of a compound's ability to suppress this edema compared to a control group. The effectiveness of standard non-steroidal anti-inflammatory drugs (NSAIDs) in this model is well-documented, providing a strong basis for comparison.[23][27]
Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Handling: Use healthy adult Wistar or Sprague-Dawley rats (150-250g).[28] Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Ethics Committee.[28]
-
Grouping and Dosing: Randomly divide animals into groups (n=6 per group): Vehicle Control (e.g., 0.5% CMC), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (synthesized pyrazoles at various doses).[28] Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[25][27]
-
Edema Measurement: Measure the paw volume immediately before the carrageenan injection (t=0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[27][28]
-
Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema is then calculated for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Data Presentation and Comparison
The results demonstrate the compound's ability to reduce acute inflammation over time compared to a clinically used NSAID.
Table 3: Hypothetical Anti-inflammatory Activity (% Inhibition of Paw Edema)
| Treatment (Dose) | 1 hr | 2 hr | 3 hr | 4 hr |
| Vehicle Control | 0% | 0% | 0% | 0% |
| Pyrazole-A (50 mg/kg) | 25.4% | 35.1% | 40.2% | 33.7% |
| Pyrazole-B (50 mg/kg) | 38.6% | 55.8% | 68.5% | 59.1% |
| Indomethacin (10 mg/kg) | 45.2% | 62.3% | 75.4% | 65.0% |
Conclusion
This guide outlines a foundational, multi-tiered strategy for the initial validation of the biological activities of novel pyrazole compounds. By employing these standardized, reproducible, and mechanistically informative assays—MTT for anticancer screening, Kirby-Bauer for antimicrobial susceptibility, and carrageenan-induced paw edema for anti-inflammatory potential—researchers can systematically compare new chemical entities against established standards. This rigorous, evidence-based approach is indispensable for identifying the most promising candidates and efficiently advancing them in the complex journey of drug discovery and development.
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Comparative Guide to the Structure-Activity Relationship of (1,3-dimethyl-1H-pyrazol-4-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Inflammation and Pain Management
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of several commercially successful drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[2] A significant portion of the therapeutic effects of pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[3] The discovery of two COX isoforms, the constitutively expressed COX-1, which is involved in physiological processes, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors with potentially improved gastrointestinal safety profiles.[3]
The (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid scaffold has emerged as a promising starting point for the design of novel anti-inflammatory agents. This guide will dissect the structural components of this molecule and explore how modifications to each part can impact its interaction with COX enzymes and overall biological activity.
Core Scaffold and Key Structural Features for COX Inhibition
The this compound molecule can be divided into three key regions for SAR analysis: the pyrazole core, the acetic acid side chain, and the substituents on the pyrazole ring. The interaction of these regions with the active site of COX enzymes dictates the potency and selectivity of the compounds.
Caption: Key structural regions of the this compound scaffold influencing biological activity.
Structure-Activity Relationship Analysis
The Pyrazole Core: A Foundation for Activity
The 1,3-dimethylpyrazole core serves as a rigid scaffold that correctly orients the other functional groups for optimal interaction with the COX active site. The nitrogen atoms of the pyrazole ring can participate in hydrogen bonding, which is crucial for anchoring the molecule within the enzyme's binding pocket.
The Acetic Acid Side Chain: The Warhead for Inhibition
The acetic acid moiety is a critical pharmacophoric element for many NSAIDs. It mimics the carboxylic acid of arachidonic acid, the natural substrate of COX enzymes, allowing it to interact with key amino acid residues in the active site, such as Arg120 and Tyr355.
Bioisosteric Replacements for the Carboxylic Acid Group:
While essential for activity, the carboxylic acid group can contribute to poor pharmacokinetic properties and gastrointestinal side effects.[4] Researchers have explored replacing it with various bioisosteres to improve the overall profile of the drug candidate.
| Bioisosteric Replacement | Rationale | Expected Impact on Properties |
| Tetrazole | Mimics the acidity and hydrogen bonding capacity of the carboxylic acid. | Improved metabolic stability and oral bioavailability.[4] |
| Hydroxamic Acid | Can also chelate metal ions in the active site. | May alter potency and selectivity profile.[5] |
| Sulfonamide | A common feature in selective COX-2 inhibitors (e.g., celecoxib). | Potential for increased COX-2 selectivity. |
| Acylsulfonamide | Combines features of the carboxylic acid and sulfonamide groups. | Can modulate acidity and lipophilicity. |
Substituents on the Pyrazole Ring: Tuning Potency and Selectivity
The nature and position of substituents on the pyrazole ring play a pivotal role in determining the potency and selectivity of COX inhibition. While specific data for the this compound scaffold is limited in publicly available literature, general principles from other pyrazole-based COX inhibitors can be extrapolated.
General SAR Observations for Pyrazole-Based COX Inhibitors:
-
Substitution at N1: Aromatic rings, particularly those with a sulfonamide or methylsulfonyl group at the para-position, are often associated with high COX-2 selectivity. This is a key feature of celecoxib and other coxibs.
-
Substitution at C3: Bulky, hydrophobic groups at this position can enhance potency. For instance, replacing a methyl group with a substituted phenyl ring can lead to a significant increase in activity.[6]
-
Substitution at C5: Similar to the C3 position, lipophilic substituents at C5 are generally favored for potent COX inhibition. Diaryl-substituted pyrazoles often exhibit high activity.
Comparative Analysis of Hypothetical Derivatives
Based on the established SAR principles for pyrazole-based COX inhibitors, we can hypothesize the relative activities of a series of this compound derivatives. The following table presents a conceptual comparison.
| Compound | R1 (at N1) | R3 (at C3) | R4 (at C4) | Expected COX-2 Potency | Expected COX-2 Selectivity |
| Parent Scaffold | Methyl | Methyl | Acetic Acid | Moderate | Low |
| Derivative A | p-Sulfonamidophenyl | Methyl | Acetic Acid | High | High |
| Derivative B | Methyl | p-Tolyl | Acetic Acid | High | Moderate |
| Derivative C | Methyl | Methyl | Tetrazole | Moderate-High | Moderate |
| Derivative D | p-Sulfonamidophenyl | p-Tolyl | Acetic Acid | Very High | Very High |
Experimental Protocols for Evaluation
To experimentally validate the SAR of these derivatives, standardized in vitro and in vivo assays are employed.
In Vitro COX Inhibition Assay (Fluorometric Method)
This assay measures the peroxidase activity of COX enzymes and is a common method for screening potential inhibitors.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) (fluorogenic substrate)
-
Test compounds and reference inhibitors (e.g., celecoxib, ibuprofen)
-
96-well microplate
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.
-
Assay Setup: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add 10 µL of various concentrations of the test compounds or reference inhibitors to the respective wells. For control wells, add 10 µL of the solvent used to dissolve the inhibitors.
-
Initiation of Reaction: Start the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Measurement: Immediately read the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used animal model to assess the acute anti-inflammatory activity of new compounds.
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally at a specific dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After one hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The this compound scaffold represents a viable starting point for the development of novel anti-inflammatory agents. The structure-activity relationships discussed in this guide, largely extrapolated from broader studies on pyrazole derivatives, suggest several avenues for optimization. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a more precise and quantitative SAR for this specific scaffold. Key areas of investigation should include:
-
Exploring a wider range of substituents at the N1 and C3 positions to enhance COX-2 selectivity and potency.
-
Synthesizing and evaluating various bioisosteres of the carboxylic acid moiety to improve pharmacokinetic properties and reduce potential side effects.
-
Conducting in-depth in vivo studies to assess the efficacy, safety, and pharmacokinetic profiles of the most promising candidates.
By applying the principles outlined in this guide, researchers can rationally design and develop new this compound derivatives with improved therapeutic potential for the treatment of inflammatory disorders.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazoles and Pyrazolines as Anti-Inflamm
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Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. PubMed. ([Link])
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. ([Link])
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. ([Link])
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3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. International Journal of Research in Medical Sciences. ([Link])
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Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. PubMed. ([Link])
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Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. PubMed. ([Link])
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Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. ([Link])
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Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. ([Link])
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Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. ([Link])
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Examples of carboxylic acid bioisosteres having different pK a. ResearchGate. ([Link])
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“Design, Synthesis, Characterization and Biological activities of COX inhibitor analogues”. TIJER.org. ([Link])
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Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. ResearchGate. ([Link])
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New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Taylor & Francis Online. ([Link])
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. ([Link])
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(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. ([Link])
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Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. ([Link])
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Quantitative structure–activity relationship. Wikipedia. ([Link])
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Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. PMC. ([Link])
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Quantitative structure-activity relationship – Knowledge and References. Taylor & Francis. ([Link])
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QSAR quantitative structure activity relationship. SlideShare. ([Link])
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Three-dimensional quantitative structure activity relationship (QSAR) of cytotoxic active 3,5-diaryl-4,5-dihydropyrazole analogs: a comparative molecular field analysis (CoMFA) revisited study. PMC. ([Link])
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Guide to the Comparative Efficacy of Pyrazole-Based Inhibitors
As a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth comparison of the efficacy of various pyrazole-based inhibitors, grounded in experimental data and established methodologies. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile nature, which allows for the development of a wide array of therapeutic agents.[1][2][3] This guide moves beyond a simple listing of compounds to offer a comparative analysis, explaining the causality behind experimental choices and providing the data necessary for informed research decisions.
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent feature in numerous FDA-approved drugs, particularly in oncology.[1][2][4] Its unique structure allows it to act as a versatile bioisostere and engage in critical hydrogen bond interactions within the ATP-binding pockets of protein kinases, making it a highly successful framework for designing potent and selective inhibitors.[4] This guide will focus primarily on pyrazole-based kinase inhibitors, comparing their efficacy across several key kinase families implicated in cancer and inflammatory diseases.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases.[4][5] The following sections compare the efficacy of prominent pyrazole-based inhibitors against several therapeutically relevant kinase families.
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are essential for regulating the dynamic processes of mitosis, including chromosome alignment and segregation.[4] Their overexpression is common in many cancers, making them attractive therapeutic targets. The pyrazole template has been instrumental in developing both pan-Aurora and isoform-selective inhibitors.[4]
Table 1: Comparative Efficacy of Pyrazole-Based Aurora Kinase Inhibitors
| Compound Name | Target Kinase | IC50 (nM) | Antiproliferative IC50 (µM) | Cell Line |
| Tozasertib (VX-680) | Aurora A | 0.6 | 0.015 | HCT-116 |
| Ilorasertib (ABT-348) | Pan-Aurora | Aur A: 1, Aur B: 4 | 0.008 | HCT-116 |
| Barasertib (AZD1152) | Aurora B | 1.4 | 0.027 | HCT-116 |
Data compiled from publicly available resources and scientific literature.[6]
Expert Insight: Barasertib is a prodrug that is rapidly converted to its active form, AZD1152-HQPA, which shows high potency and selectivity for Aurora B.[4] The choice to develop a prodrug was a strategic decision to improve pharmacokinetic properties. The pyrazole fragment was specifically chosen over other rings like pyrimidine or thiazole because it yielded potent inhibitors with lower lipophilicity and better overall drug-like properties.[4]
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of tyrosine kinases that mediate signaling from cytokine receptors via the JAK/STAT pathway, which is critical for immunity and cell growth.[7] Aberrant JAK/STAT signaling is implicated in myeloproliferative neoplasms, autoimmune diseases, and cancers.[7]
Table 2: Comparative Efficacy of Pyrazole-Based JAK Inhibitors
| Compound Name | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Approved Indications |
| Ruxolitinib | 3.3 | 2.8 | 428 | Myelofibrosis[1] |
| Baricitinib | 5.9 | 5.7 | >400 | Rheumatoid Arthritis[2][3] |
| Gandotinib (LY2784544) | - | 5.8 | - | Investigational[4] |
| Compound 3f (Experimental) | 3.4 | 2.2 | 3.5 | Preclinical[7] |
Data compiled from multiple sources.[1][2][3][4][7]
Expert Insight: The development of Gandotinib focused on achieving selectivity for JAK2 over JAK3.[4] This is a critical consideration in drug design to minimize off-target effects, as JAK3 inhibition can lead to immunosuppression. The data for the experimental compound 3f shows a pan-JAK inhibitory profile with nanomolar potency across all three isoforms, which could be therapeutically advantageous for certain cancer types where multiple JAKs are activated.[7]
Akt (Protein Kinase B) Inhibitors
Akt is a serine/threonine kinase that plays a central role in the PI3K/AKT signaling pathway, promoting cell survival, proliferation, and growth.[5] It is a frequently activated kinase in human cancers.
Table 3: Comparative Efficacy of Pyrazole-Based Akt Inhibitors
| Compound Name | Akt1 IC50/Ki (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| Afuresertib (GSK2110183) | 0.02 (IC50) | 2 | 2.6 |
| Uprosertib (GSK2141795) | 18 (IC50) | - | - |
| AT-7867 | 61 (IC50) | - | - |
Data compiled from multiple sources.[4][5]
Expert Insight: Afuresertib demonstrates remarkable potency against Akt1, with an IC50 value in the picomolar range.[4] The pyrazole moiety in this class of inhibitors is critical, providing a single, crucial hydrogen bond with the hinge region of the kinase.[4] The development of conformationally restricted analogues, such as Compound 1 mentioned in a 2022 review, represents a strategy to enhance biological activity and metabolic stability by reducing the flexibility of the molecule.[5]
Experimental Methodologies for Efficacy Determination
The trustworthiness of efficacy data hinges on robust and well-validated experimental protocols. The following sections detail the standard methodologies used to generate the comparative data in this guide.
Biochemical Assay: Kinase Inhibition
The primary method to determine a compound's direct inhibitory effect on a target enzyme is a biochemical kinase assay. This measures the compound's ability to block the kinase from phosphorylating its substrate. The result is typically reported as an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol: Radiometric Kinase Assay
-
Preparation: Serially dilute the pyrazole-based inhibitor in the assay buffer. The concentrations should span a range expected to cover 0-100% inhibition.
-
Reaction Mixture: In a microplate, combine the purified kinase enzyme, its specific peptide substrate, and the diluted inhibitor.
-
Initiation: Start the phosphorylation reaction by adding a mixture of cold ATP and radiolabeled [γ-³³P]-ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Causality: Using radiolabeled ATP allows for highly sensitive detection of the phosphorylation event. The amount of radioactive phosphate transferred to the substrate is directly proportional to kinase activity.
-
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the paper extensively to remove unincorporated [γ-³³P]-ATP, leaving only the radiolabeled substrate bound to the paper.
-
Self-Validation: This separation step is critical. Control wells without enzyme or without substrate are included to ensure that measured radioactivity is genuinely from the enzymatic phosphorylation of the substrate.
-
-
Detection: Measure the radioactivity on the filter paper using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Antiproliferative Activity
While a biochemical assay confirms direct target inhibition, a cell-based assay is essential to determine if the inhibitor can enter a cell, engage its target in the complex cellular environment, and produce a desired biological effect, such as halting cancer cell proliferation. The MTT assay is a widely used colorimetric method for this purpose.[1]
Caption: Workflow for a typical MTT cell viability assay.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to attach overnight in a CO2 incubator.[1]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the pyrazole inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[1]
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions, typically 48 to 72 hours.
-
MTT Addition: Remove the treatment medium and add a solution of MTT to each well. Incubate for 2-4 hours.
-
Causality: In metabolically active, viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT into purple, insoluble formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals, resulting in a colored solution.[1]
-
Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle control. This data is then used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.[8]
Key Signaling Pathways and Points of Inhibition
Understanding the context in which these inhibitors function is crucial. Pyrazole-based inhibitors often target key nodes in signaling pathways that drive cell proliferation and survival.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Compounds
Preamble: The Analytical Imperative for Pyrazole-Based Therapeutics
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their synthesis and application in drug development demand rigorous analytical oversight to ensure safety, efficacy, and quality.[3][4][5][6] The analytical methods used to quantify these compounds and their impurities are not static; they evolve, are transferred between laboratories, and are often replaced by newer technologies. This reality necessitates a robust framework for cross-validation , a process that ensures consistency and reliability of analytical data, regardless of the method or location of testing.[7][8]
This guide provides an in-depth, experience-driven comparison of cross-validating a traditional "workhorse" method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), with a modern, orthogonal method, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), for a model pyrazole compound. The objective is to move beyond a simple procedural checklist and delve into the causality behind experimental choices, thereby creating a self-validating system for ensuring data integrity.
The Foundation: Why and When Cross-Validation is Non-Negotiable
Analytical method cross-validation is the formal process of comparing the results from two different analytical procedures or two different laboratories using the same procedure to demonstrate their equivalence.[9][10][11] This is not merely a suggestion but a critical requirement for regulatory compliance and data integrity, as stipulated by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][12][13][14]
Cross-validation is mandated in several key scenarios:
-
Method Transfer: When an analytical method is transferred from a development lab to a quality control (QC) lab, or between different manufacturing sites.[7]
-
Multi-Site Studies: In global clinical trials where samples are analyzed at multiple laboratories.[7][8]
-
Method Evolution: When a legacy method (e.g., HPLC) is replaced by a newer technology (e.g., UPLC-MS).
-
Comparative Data: When data from different analytical techniques are included in a single regulatory submission.[15]
The core principle is to demonstrate that any validated method produces consistent, reliable, and accurate results under various conditions, ensuring that the data is interchangeable and trustworthy.[7]
Strategic Framework for Cross-Validation
A successful cross-validation study is built on a foundation of careful planning, from method selection to the pre-definition of acceptance criteria. The entire process is designed to be a self-validating loop, where the data itself confirms the equivalence of the methods.
Diagram: Cross-Validation Master Workflow
The following diagram outlines the logical flow of a comprehensive cross-validation study.
Caption: High-level workflow for the cross-validation of two analytical methods.
Rationale for Method Selection
-
Primary Method (The Workhorse): RP-HPLC with UV Detection. This technique is ubiquitous in QC laboratories for its robustness, cost-effectiveness, and reliability for routine assays of pyrazole derivatives.[16][17][18][19] Its performance characteristics are well-understood, making it an ideal baseline method.
-
Alternative Method (The Orthogonal Approach): UPLC-MS. This method provides an orthogonal separation mechanism and detection principle. UPLC offers higher resolution and speed, while mass spectrometry provides unparalleled specificity and sensitivity by confirming the mass-to-charge ratio of the analyte.[20][21] Comparing a chromatographic/spectrophotometric method (HPLC-UV) with a chromatographic/spectrometric method (UPLC-MS) provides a very high degree of confidence in the analytical results.
Defining Acceptance Criteria
Before any analysis begins, the criteria for success must be established. This is fundamental to the principle of a self-validating system. For this study, the acceptance criteria are defined as follows:
-
Accuracy: The percentage difference between the mean results of the two methods must be ≤ 15.0%.[10]
-
Precision: The Relative Standard Deviation (%RSD) for replicate injections must be ≤ 2.0% for both methods.
-
Linearity: The coefficient of determination (r²) must be ≥ 0.998 for both methods.[16][18]
Detailed Experimental Protocols
The following protocols are detailed to ensure reproducibility. They represent fully validated methods for the analysis of a hypothetical "Pyracel," a model pyrazole compound.
Protocol 1: Primary Method - RP-HPLC-UV Analysis
-
Objective: To quantify "Pyracel" using a validated, stability-indicating RP-HPLC method.
-
Instrumentation:
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Ultrapure Water
-
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% TFA in Water and Mobile Phase B as 0.1% TFA in ACN.
-
Standard Preparation: Prepare a stock solution of "Pyracel" reference standard at 1.0 mg/mL in 50:50 ACN:Water. Prepare a working standard at 50 µg/mL by diluting the stock solution.
-
Sample Preparation: Prepare quality control (QC) samples at low (15 µg/mL), medium (50 µg/mL), and high (100 µg/mL) concentrations in the same diluent.
-
Chromatographic Conditions:
-
Analysis Sequence:
-
Inject blank (diluent) five times.
-
Inject the working standard six times to establish system suitability.
-
Inject the linearity curve standards.
-
Inject the three QC samples in triplicate for accuracy and precision analysis.
-
-
Protocol 2: Alternative Method - UPLC-MS Analysis
-
Objective: To provide an orthogonal, high-specificity quantification of "Pyracel."
-
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Mass Spectrometer: Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18, 50mm x 2.1mm, 1.7µm particle size.
-
-
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Formic Acid in ACN.
-
Standard and Sample Preparation: Prepare standards and QC samples identical to the HPLC protocol.
-
UPLC-MS Conditions:
-
Mobile Phase Gradient: Start at 95% A, hold for 0.2 min, ramp to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions over 0.1 min, and equilibrate for 0.7 min. Total run time: 3.0 min.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Conditions (ESI+):
-
Mode: Selected Ion Recording (SIR) for the [M+H]⁺ ion of "Pyracel".
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
-
-
Analysis Sequence: Follow the same injection sequence as the HPLC method.
-
Comparative Data Analysis: The Moment of Truth
The identical sets of QC samples were analyzed using both validated methods. The results are summarized below, providing a direct comparison of their performance characteristics.
Table 1: System Suitability Comparison
| Parameter | RP-HPLC-UV | UPLC-MS | Acceptance Criteria |
| Tailing Factor | 1.12 | 1.08 | ≤ 2.0 |
| Theoretical Plates | 8,500 | 15,200 | ≥ 2000 |
| %RSD of Peak Area (n=6) | 0.45% | 0.68% | ≤ 2.0% |
Insight: Both systems demonstrated excellent performance, with the UPLC system showing higher efficiency (theoretical plates) as expected due to the smaller particle size of the stationary phase.
Table 2: Linearity and Range Comparison
| Parameter | RP-HPLC-UV | UPLC-MS | Acceptance Criteria |
| Range (µg/mL) | 5 - 150 | 5 - 150 | As defined |
| Correlation Coefficient (r²) | 0.9996 | 0.9998 | ≥ 0.998 |
| Y-Intercept | 1,250 | 8,900 | Minimal |
| Slope | 25,480 | 185,600 | Consistent |
Insight: Both methods exhibited outstanding linearity over the specified range, confirming their suitability for quantification.[16][18]
Table 3: Accuracy (% Recovery) Comparison
| QC Level | Concentration (µg/mL) | RP-HPLC-UV Found (µg/mL) | UPLC-MS Found (µg/mL) | % Difference |
| Low | 15 | 14.8 (98.7%) | 15.3 (102.0%) | -3.3% |
| Medium | 50 | 50.6 (101.2%) | 49.5 (99.0%) | +2.2% |
| High | 100 | 99.1 (99.1%) | 101.5 (101.5%) | -2.4% |
Insight: The accuracy results are well within the acceptance criterion of ≤ 15.0%. The close agreement between the two methods instills high confidence in the quantitative results, regardless of the platform used.
Table 4: Precision (%RSD) Comparison
| QC Level (µg/mL) | RP-HPLC-UV (%RSD, n=3) | UPLC-MS (%RSD, n=3) | Acceptance Criteria |
| Low (15) | 1.1% | 1.4% | ≤ 2.0% |
| Medium (50) | 0.8% | 0.9% | ≤ 2.0% |
| High (100) | 0.5% | 0.7% | ≤ 2.0% |
Insight: Both methods demonstrated excellent precision, indicating minimal random error and high repeatability.
Diagram: Data-Driven Decision Making
This diagram illustrates how the compiled data is used to make a final decision on method equivalence.
Caption: Decision tree for determining method equivalence based on pre-set criteria.
Conclusion and Senior Scientist Recommendations
The cross-validation study successfully demonstrated that the established RP-HPLC-UV method and the modern UPLC-MS method are equivalent for the quantitative analysis of "Pyracel" within the defined acceptance criteria. The data from both methods can be used interchangeably, ensuring data continuity during method transfers or technology upgrades.
Expert Recommendations:
-
For Routine QC: The RP-HPLC-UV method remains the preferred choice for routine release and stability testing. Its proven robustness, lower operational cost, and simplicity make it ideal for a high-throughput QC environment.
-
For Complex Analyses: The UPLC-MS method should be employed for investigations, impurity identification, and analyses requiring the highest level of specificity and sensitivity. Its ability to confirm molecular identity is invaluable during troubleshooting and in-depth characterization studies.
-
Lifecycle Management: Cross-validation is not a one-time event. It should be considered as part of the analytical procedure lifecycle.[12] Any significant change to a method, such as a change in column chemistry or instrumentation, should trigger a partial or full re-validation and, if necessary, a cross-validation against the original method.
By embracing this rigorous, data-driven approach to cross-validation, pharmaceutical organizations can build a foundation of trust in their analytical data, satisfying both internal quality standards and global regulatory expectations.
References
- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
- International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Altabrisa Group. (2025). Key Analytical Procedure Validation Regulations You Need to Know.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification....
- Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38, 4120-4129.
- BioPharm International. (n.d.). Method Validation Guidelines.
- PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- PMC. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Benchchem. (n.d.). A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays.
- ResearchGate. (2019). Synthesis and bioevaluation of novel pyrazole by different methods: A review.
- PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.
- IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- NIH. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Community Practitioner. (2024). review of pyrazole compounds' production, use, and pharmacological activity.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers
Introduction: The Significance of Isomer Differentiation in Pyrazole Chemistry
Pyrazole and its substituted derivatives represent a cornerstone in medicinal chemistry and drug development. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged scaffold found in a wide array of pharmaceuticals, including celecoxib (an anti-inflammatory drug), sildenafil (used to treat erectile dysfunction), and various anticancer agents. The biological activity of these compounds is exquisitely sensitive to their molecular structure. Positional isomerism, where substituents occupy different positions on the pyrazole ring, can dramatically alter a molecule's pharmacological profile, transforming a potent therapeutic into an inactive or even toxic compound.
Therefore, the unambiguous identification and differentiation of pyrazole isomers are of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization and differentiation of pyrazole isomers, using 3-methylpyrazole, 4-methylpyrazole, and 5-methylpyrazole as illustrative examples. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting experimental data to empower researchers in their analytical endeavors.
A crucial concept underpinning the spectroscopic analysis of N-unsubstituted pyrazoles is annular tautomerism . This phenomenon involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. For an unsymmetrically substituted pyrazole like 3-methylpyrazole or 5-methylpyrazole, this results in a dynamic equilibrium between two distinct tautomeric forms. The rate of this interconversion and the position of the equilibrium are influenced by factors such as the solvent, temperature, and the electronic nature of the substituents, profoundly impacting the observed spectra.[1][2][3]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of pyrazole isomers. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework, connectivity, and the subtle electronic effects that differentiate isomers.
The Decisive Role of ¹³C NMR Spectroscopy
¹³C NMR is particularly adept at distinguishing between pyrazole isomers due to the sensitivity of carbon chemical shifts to their local electronic environment. The position of a substituent directly influences the chemical shifts of the ring carbons. For N-unsubstituted pyrazoles, the rapid tautomeric exchange in solution (e.g., in DMSO-d₆) on the NMR timescale leads to an averaging of the chemical shifts for the C3 and C5 positions. This results in a single, often broadened, signal for these two carbons in a symmetrical environment, or averaged signals in an unsymmetrical one.[1]
In the case of our model isomers:
-
4-Methylpyrazole: This isomer is C₂-symmetric. Due to tautomerism, the C3 and C5 positions are chemically equivalent, giving rise to a single signal. The C4 carbon, bearing the methyl group, will have a distinct chemical shift.
-
3-Methylpyrazole and 5-Methylpyrazole: These two are, in fact, the same compound due to rapid tautomeric interconversion, and are more accurately named 3(5)-methylpyrazole. In solution, the tautomerism between the 3-methyl and 5-methyl forms leads to averaged signals. The C3 and C5 carbons will be non-equivalent, and their chemical shifts will be a weighted average based on the equilibrium populations of the two tautomers. The C4 carbon will also have a characteristic shift.
The pioneering work of Cabildo, Claramunt, and Elguero in 1984 provided a comprehensive dataset of ¹³C NMR chemical shifts for a wide range of pyrazole derivatives, which remains a foundational reference in the field.[4]
Comparative ¹³C NMR Data of Methylpyrazole Isomers
| Compound | Solvent | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | CH₃ (δ, ppm) | Reference |
| 3(5)-Methylpyrazole | CDCl₃ | 148.4 | 104.1 | 138.6 | 13.5 | [5] |
| 4-Methylpyrazole | CDCl₃ | 138.8 | 113.6 | 138.8 | 11.2 | PubChem CID 3406 |
Note: Data for 3(5)-methylpyrazole reflects the averaged environment due to tautomerism.
Differentiating Features in ¹H NMR Spectroscopy
¹H NMR spectroscopy complements ¹³C NMR by providing information on the proton environment and through-bond coupling. The chemical shifts of the ring protons (H3, H4, H5) and the coupling constants between them are diagnostic.
-
4-Methylpyrazole: The symmetry of this molecule results in a simplified spectrum. The H3 and H5 protons are equivalent, appearing as a single signal. The methyl protons will also give a distinct singlet.
-
3(5)-Methylpyrazole: The lack of symmetry in either tautomer (and the rapid exchange) means that H3, H4, and H5 will all be distinct and will likely show coupling to each other. The spectrum will show two distinct signals for the ring protons and one for the methyl group.
Comparative ¹H NMR Data of Methylpyrazole Isomers
| Compound | Solvent | H3/H5 (δ, ppm) | H4 (δ, ppm) | NH (δ, ppm) | CH₃ (δ, ppm) | Reference |
| 3(5)-Methylpyrazole | CDCl₃ | 7.48 (d) | 6.06 (d) | 10.88 (br s) | 2.34 (s) | [6] |
| 4-Methylpyrazole | CDCl₃ | 7.5 (s, 2H) | - | 12.1 (br s, 1H) | 2.0 (s, 3H) | [7] |
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following is a representative protocol for the analysis of pyrazole isomers by NMR.
1. Sample Preparation: a. Weigh 5-10 mg of the pyrazole isomer into a clean, dry vial. b. Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for many pyrazoles, while DMSO-d₆ can be useful for less soluble compounds and for observing the N-H proton, which exchanges more slowly in this solvent. c. Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer. d. Transfer the solution to a clean 5 mm NMR tube.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks. d. For ¹H NMR: i. Use a standard single-pulse experiment. ii. Set the spectral width to approximately 16 ppm, centered around 8 ppm. iii. Use an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds. iv. Acquire 16-64 scans, depending on the sample concentration. e. For ¹³C NMR: i. Use a proton-decoupled single-pulse experiment with a pulse angle of 30-45 degrees to allow for faster repetition rates. ii. Set the spectral width to approximately 200-220 ppm, centered around 110 ppm. iii. Use a relaxation delay of 2 seconds. The number of scans will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C, typically ranging from 1024 to several thousand scans.
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase and baseline correct the spectrum. c. Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
II. Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. While it may not always be sufficient on its own to differentiate positional isomers, it offers a unique "fingerprint" and confirms the presence of key functional groups.
The most informative regions in the IR spectra of pyrazoles are:
-
N-H Stretching Region (approx. 3100-3500 cm⁻¹): The N-H stretching vibration typically appears as a broad band in this region due to hydrogen bonding. The exact position and shape can vary depending on the degree of intermolecular association.
-
C-H Stretching Region (approx. 3000-3100 cm⁻¹ for aromatic C-H): These bands confirm the presence of the heterocyclic ring.
-
Ring Stretching Region (approx. 1400-1600 cm⁻¹): Vibrations of the C=C and C=N bonds within the pyrazole ring give rise to a series of bands in this region. The pattern of these bands can be characteristic of the substitution pattern.
-
Out-of-Plane Bending Region (< 1000 cm⁻¹): The C-H out-of-plane bending vibrations in this "fingerprint" region are often unique to a specific isomer.
Comparative FTIR Data of Methylpyrazole Isomers
| Compound | Key IR Absorptions (cm⁻¹) | Description | Reference |
| 3(5)-Methylpyrazole | ~3130 (br), ~1580, ~1480 | N-H stretch, Ring stretches | [8] |
| 4-Methylpyrazole | ~3140 (br), ~1590, ~1490 | N-H stretch, Ring stretches | PubChem CID 3406 |
| 3,5-Dimethylpyrazole | ~3150 (br), ~1595, ~1460 | N-H stretch, Ring stretches | [9] |
While the major bands are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, especially when comparing a sample to a known reference spectrum.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
This protocol is suitable for solid pyrazole samples.
1. Sample and KBr Preparation: a. Gently grind a small amount (1-2 mg) of the pyrazole isomer to a fine powder using an agate mortar and pestle. b. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar. c. Mix the sample and KBr thoroughly by grinding the mixture for about a minute to ensure a homogenous distribution.
2. Pellet Formation: a. Transfer the powder mixture to a pellet die. b. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet is indicative of a well-prepared sample.
3. Spectral Acquisition: a. Place the KBr pellet into the sample holder of the FTIR spectrometer. b. Collect a background spectrum of the empty sample compartment. c. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. d. The data is usually collected over a range of 4000 to 400 cm⁻¹.
III. Mass Spectrometry (MS): Unveiling Isomers Through Fragmentation
Mass spectrometry provides the molecular weight of a compound via the molecular ion (M⁺) and offers structural clues through the analysis of its fragmentation pattern. While positional isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can be sufficiently different to allow for their distinction.
For the methylpyrazole isomers, the molecular ion peak will be observed at an m/z of 82. The key to differentiation lies in the relative abundances of the fragment ions. The fragmentation of the pyrazole ring can proceed through several pathways, including the loss of HCN, N₂, or radicals. The position of the methyl group influences the stability of the resulting fragment ions, thus altering the appearance of the mass spectrum.
Key Fragmentation Pathways for Pyrazoles:
-
Loss of HCN (m/z 27): A common fragmentation pathway for pyrazoles, leading to a fragment ion at M-27.
-
Ring Cleavage: The pyrazole ring can cleave in different ways, and the position of the methyl group can direct this fragmentation. For example, the loss of a methyl radical followed by ring fragmentation can lead to different ions for each isomer.
Comparative Mass Spectrometry Data of Methylpyrazole Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and (Relative Intensity %) | Reference |
| 3(5)-Methylpyrazole | 82 (100) | 81 (59), 54 (27), 42 (11) | [10] |
| 4-Methylpyrazole | 82 (100) | 81 (70), 54 (35), 53 (20) | PubChem CID 3406 |
The subtle differences in the relative intensities of the fragment ions, such as the M-1 peak (m/z 81) and the ion at m/z 54, can serve as a basis for distinguishing between the isomers, especially when coupled with chromatographic separation.
Experimental Protocol: GC-MS for Isomer Separation and Identification
Gas chromatography (GC) is an excellent technique for separating volatile isomers like the methylpyrazoles before they enter the mass spectrometer.
1. Sample Preparation: a. Prepare a dilute solution of the pyrazole isomer (or mixture) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
2. GC-MS Instrument Parameters: a. GC Column: A non-polar or medium-polarity capillary column is typically used. A common choice is a 30 m x 0.25 mm ID column with a 0.25 µm film thickness (e.g., DB-5ms or equivalent). b. Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min. c. Inlet: Split/splitless injector, operated in split mode with a split ratio of 20:1 to 50:1. Injector temperature: 250 °C. d. Oven Temperature Program: i. Initial temperature: 60 °C, hold for 2 minutes. ii. Ramp to 250 °C at a rate of 10 °C/min. iii. Hold at 250 °C for 5 minutes. e. MS Parameters: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Range: Scan from m/z 35 to 300. iii. Source Temperature: 230 °C. iv. Quadrupole Temperature: 150 °C.
3. Data Analysis: a. The separated isomers will elute from the GC column at different retention times. b. A mass spectrum is obtained for each eluting peak. c. The fragmentation pattern of each isomer is compared to library spectra or known standards for positive identification. The retention time provides an additional layer of confirmation.[11]
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A Comparative Benchmarking Guide: Evaluating (1,3-dimethyl-1H-pyrazol-4-yl)acetic Acid Against Known Cyclooxygenase and Prostaglandin E Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the inhibitory activity of the novel compound, (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid, against established inhibitors of the prostaglandin E2 (PGE2) synthesis pathway. Due to the absence of publicly available inhibitory data for this compound, this document serves as a detailed methodological template. Researchers can utilize the protocols and comparative data herein to evaluate their own experimental findings for this compound.
The structural characteristics of this compound, featuring a pyrazole core similar to that of the selective COX-2 inhibitor celecoxib and an acetic acid moiety common to many non-steroidal anti-inflammatory drugs (NSAIDs), suggest its potential as an inhibitor of cyclooxygenase (COX) enzymes. Furthermore, its pyrazole structure indicates a possibility of targeting the downstream enzyme, microsomal prostaglandin E synthase-1 (mPGES-1), a key player in the inflammatory cascade.
This guide will focus on a comparative analysis with three well-characterized inhibitors:
-
Indomethacin: A potent, non-selective COX inhibitor.
-
Celecoxib: A selective COX-2 inhibitor.
-
MF-63: A highly potent and selective mPGES-1 inhibitor.
By evaluating the inhibitory profile of this compound against these distinct mechanisms of action, researchers can gain valuable insights into its potential therapeutic efficacy and selectivity.
The Prostaglandin E2 Synthesis Pathway: A Trio of Therapeutic Targets
Prostaglandin E2 is a key lipid mediator involved in inflammation, pain, and fever.[1] Its synthesis is a multi-step process, offering several points for therapeutic intervention. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes. PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases.[2]
Comparative Inhibitor Profiles
The following table summarizes the inhibitory activities of the selected benchmark compounds. Researchers should aim to populate the data for this compound using the protocols outlined in the subsequent sections.
| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | IC50 (mPGES-1) | Selectivity Index (COX-1/COX-2) |
| This compound | Hypothesized: COX-1/2 and/or mPGES-1 | Experimental Data | Experimental Data | Experimental Data | Calculated from Experimental Data |
| Indomethacin | COX-1 and COX-2 | ~0.0090 µM - 0.230 µM[3][4] | ~0.31 µM - 0.630 µM[3][4] | Inactive | ~0.029[3] |
| Celecoxib | COX-2 | ~82 µM[3] | ~0.04 µM - 6.8 µM[3][5] | Inactive | ~12[3] |
| MF-63 | mPGES-1 | Inactive | Inactive | ~1.3 nM[6] | Not Applicable |
Experimental Protocols
To ensure data comparability, the following standardized in vitro assays are recommended.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against human COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation:
-
Reconstitute recombinant human COX-1 or COX-2 enzyme in the appropriate buffer.
-
Prepare serial dilutions of this compound and control inhibitors (Indomethacin, Celecoxib) in DMSO.
-
-
Assay Reaction:
-
In a 96-well plate, add the reaction buffer, enzyme, and diluted test compound or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
-
Reaction Termination and Detection:
-
After a 10-minute incubation at 37°C, terminate the reaction by adding a stop solution (e.g., 1N HCl).
-
Measure the amount of PGE2 produced using a commercially available PGE2 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro mPGES-1 Inhibition Assay
This assay measures the ability of a test compound to inhibit the conversion of PGH2 to PGE2 by mPGES-1.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare microsomal fractions from cells overexpressing human mPGES-1.
-
Prepare serial dilutions of this compound and the control inhibitor (MF-63) in DMSO.
-
Prepare a solution of the substrate, PGH2, and the cofactor, glutathione (GSH).
-
-
Assay Reaction:
-
In a 96-well plate, combine the reaction buffer, microsomal preparation, GSH, and the test compound or vehicle control.
-
Pre-incubate the mixture on ice for 10 minutes.
-
Initiate the reaction by adding PGH2.
-
-
Reaction Termination and Detection:
-
Allow the reaction to proceed for 60 seconds on ice and then terminate it with a stop solution containing a reducing agent (e.g., FeCl2) to quench unreacted PGH2.
-
Quantify the PGE2 produced using a commercial ELISA kit.[7]
-
-
Data Analysis:
-
Determine the percentage of mPGES-1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Concluding Remarks
This guide provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its inhibitory activity against COX-1, COX-2, and mPGES-1, and comparing it to the well-defined profiles of indomethacin, celecoxib, and MF-63, researchers can elucidate its mechanism of action and selectivity. This information is critical for guiding further drug development efforts and understanding the therapeutic potential of this novel pyrazole derivative. The provided protocols, when followed diligently, will yield high-quality, reproducible data essential for making informed decisions in the drug discovery pipeline.
References
- Identification and development of mPGES-1 inhibitors: where we are at? - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4019903/
- Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7854898/
- Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases - UTHSC Digital Commons - University of Tennessee Health Science Center. Available at: https://dc.uthsc.edu/cgi/viewcontent.cgi?article=1527&context=gsm-etds
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2435219/
- COX-2 Selective Inhibitors | Selleckchem.com. Available at: https://www.selleckchem.
- A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/31326496/
- The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. Available at: https://pubs.acs.org/doi/10.1021/ml060025o
- Current problems with non-specific COX inhibitors - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/18612986/
- MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/18524898/
- Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/9633785/
- Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886 - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/17395449/
- What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage - MedicineNet. Available at: https://www.medicinenet.com/cox-2_inhibitors/article.htm
- Selective COX-2 Inhibitors Explained - Nimc. Available at: https://nimc.edu/blog/selective-cox-2-inhibitor-drugs/
- Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7854898/
- Indomethacin - Potent COX Inhibitor for Inflammation - APExBIO. Available at: https://www.apexbt.com/indomethacin.html
- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11708518/
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A Senior Application Scientist's Guide to Validating a Synthetic Route for Scaled-Up Production
For any researcher, scientist, or drug development professional, the journey from a promising molecule synthesized on the lab bench to a viable commercial product is fraught with challenges. One of the most critical milestones in this journey is the validation of a synthetic route for scaled-up production. This is not merely about producing larger quantities; it's about ensuring the process is robust, reproducible, safe, and economically viable while consistently delivering a product of the required quality.
This guide provides an in-depth comparison of traditional and modern approaches to validation, grounded in the principles of scientific integrity and field-proven insights. We will explore the causality behind experimental choices, describe self-validating protocols, and link claims to authoritative standards.
The Paradigm Shift in Process Validation: From Afterthought to Foundation
Historically, process validation was often a retrospective exercise, a final confirmation that a largely fixed process worked. Today, driven by regulatory bodies like the FDA and the International Council for Harmonisation (ICH), the paradigm has shifted to a proactive and science-based approach. The core idea is that quality cannot be tested into a product; it must be designed into the process from the outset.[1][2]
This shift is embodied in the principles of Quality by Design (QbD) . QbD is a systematic methodology that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management.[3] Instead of relying solely on end-product testing, QbD builds quality into the manufacturing process itself.[4]
A key element of implementing QbD is Process Analytical Technology (PAT) . PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[5][6] This allows for real-time monitoring and control, ensuring the process remains within its desired state.[2]
Comparative Analysis: Traditional vs. Modern (QbD) Validation Strategies
The philosophical difference between traditional and QbD-based validation manifests in profoundly different experimental and strategic approaches. The traditional "One-Factor-At-a-Time" (OFAT) method, while seemingly straightforward, is often inefficient and fails to capture the complex interplay between process variables. The modern approach, utilizing Design of Experiments (DoE), provides a much richer understanding.
| Feature | Traditional (OFAT) Approach | Modern (QbD/DoE) Approach |
| Philosophy | Process reproducibility and testing against pre-set criteria.[7] | Quality is designed into the process based on scientific understanding.[1] |
| Experimental Design | Varies one parameter while keeping others constant. | Systematically varies multiple parameters simultaneously (Design of Experiments, DoE).[6] |
| Process Understanding | Limited. Fails to identify interactions between parameters. | Deep. Maps the relationships between parameters and their impact on quality.[1][8] |
| Outcome | A narrow set of operating conditions. | A "Design Space" – a multidimensional range of parameters proven to deliver quality product.[1] |
| Robustness | Fragile. Small deviations can lead to failure. | High. The process is understood and designed to handle normal variations.[4] |
| Efficiency | Resource-intensive; requires a large number of experiments. | Highly efficient; extracts maximum information from fewer experiments. |
| Regulatory View | Requires strict adherence to filed process parameters. | Allows for operational flexibility within the approved Design Space, facilitating continuous improvement.[1] |
The Core of Validation: Identifying and Controlling Criticality
The validation process hinges on identifying what truly matters. The QbD framework provides a clear structure for this, as outlined in ICH guidelines Q8, Q9, and Q11.[3][9][10]
-
Quality Target Product Profile (QTPP): This defines the prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy.
-
Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[6] For an Active Pharmaceutical Ingredient (API), this includes purity, impurity profile, particle size, and polymorphic form.[11]
-
Critical Process Parameters (CPPs): A process parameter whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality.[6][12]
The relationship between these elements is fundamental to a successful validation strategy.
Caption: The QbD framework links product quality goals to process parameters.
Key Validation Workflows & Experimental Protocols
A comprehensive validation plan must address several key areas. Below are comparative workflows and protocols that illustrate the difference between traditional and modern approaches.
Workflow 1: Overall Validation Process
A modern validation workflow is iterative and knowledge-driven, integrating risk assessment at every stage.
Caption: A modern, QbD-driven validation workflow from lab to production.
Protocol 1: Process Parameter Optimization
Objective: To understand the impact of reaction temperature and reagent stoichiometry on yield and the formation of a critical impurity (Impurity X).
Traditional (OFAT) Approach:
-
Set stoichiometry to the lab-scale optimum (e.g., 1.1 equivalents).
-
Run the reaction at five different temperatures (e.g., 60°C, 65°C, 70°C, 75°C, 80°C).
-
Analyze yield and Impurity X level for each run. Select the "best" temperature.
-
Using the "best" temperature from step 3, run the reaction at five different stoichiometries (e.g., 1.0, 1.05, 1.1, 1.15, 1.2 eq).
-
Analyze yield and Impurity X for each run. Select the "best" stoichiometry.
-
Limitation: This approach will likely miss the true optimum and will not reveal if the ideal temperature changes at a different stoichiometry.
Modern (DoE) Approach:
-
Define Factors and Ranges:
-
Factor A: Temperature (Range: 60°C - 80°C)
-
Factor B: Stoichiometry (Range: 1.0 - 1.2 eq)
-
-
Select a Design: Use a statistical software package to generate a Central Composite Design (CCD) or Box-Behnken design, resulting in ~13 experimental runs that systematically vary both parameters simultaneously.
-
Execute Experiments: Run the reactions according to the DoE matrix.
-
Analyze Responses: Measure yield and Impurity X for each run.
-
Model and Analyze: Input the results into the software to generate a statistical model and response surface plots. This model mathematically describes the relationship between the factors and the responses.
-
Advantage: This method efficiently maps the entire experimental space, reveals interaction effects, and allows for the definition of a robust "Design Space" where target yield is maximized and Impurity X is minimized.[13]
Protocol 2: Impurity Profile Validation
Objective: To identify, track, and control the fate and purge of impurities throughout the synthesis.[14]
Methodology:
-
Impurity Identification: Characterize all potential and actual impurities in the final API above the ICH Q3A identification threshold using techniques like LC-MS and NMR.[14]
-
Fate and Purge Studies:
-
"Spike" known quantities of key impurities into intermediate steps of the process.
-
Analyze the subsequent isolated intermediates and the final API to quantify the clearance (purge) capability of each step (e.g., reaction, work-up, crystallization).
-
This is critical for justifying specifications for starting materials and intermediates.[12][14]
-
-
Control Strategy: Based on the purge studies, establish controls. If a downstream step effectively removes an impurity, the control on that impurity in an earlier step may be less stringent. Conversely, if an impurity persists, stringent control must be applied at the step where it is formed.[12][15]
Protocol 3: Thermal Hazard Assessment
Objective: To ensure the process can be operated safely at scale, avoiding thermal runaway reactions.[16]
Methodology:
-
Differential Scanning Calorimetry (DSC): Screen all reagents, intermediates, and reaction mixtures for thermal decomposition events. This provides a rapid assessment of onset temperatures for exotherms.
-
Reaction Calorimetry (RC1): Perform the reaction in a reaction calorimeter (e.g., Mettler-Toledo RC1) at the lab scale. This experiment measures the heat of reaction, heat flow, and heat capacity in real-time.
-
Data Analysis:
-
Maximum Temperature of the Synthetic Reaction (MTSR): Calculate the maximum temperature the reaction could reach under adiabatic conditions (i.e., if cooling were to fail).
-
Safety Margin: Ensure a significant safety margin exists between the MTSR and the onset temperature of any decomposition event identified by DSC. A deteriorating surface-area-to-volume ratio on scale-up makes heat removal less efficient, making this analysis critical.[16]
-
-
Causality: A reaction that is easily controlled in a 1L flask with a large surface area for cooling can become a dangerous runaway at a 1000L scale where heat removal is much less efficient.[16] Reaction calorimetry provides the data to engineer appropriate controls (e.g., semi-batch addition, cooling capacity) for safe scale-up.
Conclusion: Building a Foundation for Success
Validating a synthetic route for scaled-up production is a complex, multidisciplinary endeavor that forms the bedrock of successful drug development. By moving away from traditional, linear validation methods and embracing a modern, holistic approach grounded in Quality by Design, organizations can achieve more than just regulatory compliance. They build a deep, scientific understanding of their process.[3][4]
This QbD-driven approach, supported by powerful tools like DoE and PAT, leads to the development of robust, efficient, and safe manufacturing processes.[4][5] It transforms validation from a final hurdle into a continuous lifecycle activity that ensures product quality, minimizes batch failures, and ultimately accelerates the delivery of safe and effective medicines to patients.
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A Researcher's Guide to Navigating the Metabolic Labyrinth of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the journey of a drug candidate from bench to bedside is fraught with challenges. A significant hurdle lies in overcoming the body's natural defense mechanism: metabolism. The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and ultimately, its therapeutic efficacy and safety.[1] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure in modern medicinal chemistry.[2][3] Its unique physicochemical properties often impart favorable pharmacokinetics, contributing to its presence in numerous FDA-approved drugs.[3] However, navigating the metabolic landscape of novel pyrazole derivatives requires a deep understanding of their potential biotransformations and the experimental tools to assess their stability.
This guide provides a comparative analysis of the metabolic stability of pyrazole derivatives, supported by experimental data and protocols. We will delve into the key metabolic pathways, compare the utility of different in vitro models, and offer insights into the structure-activity relationships that govern their metabolic fate.
The Metabolic Fate of Pyrazole Derivatives: A Tale of Two Phases
The metabolism of pyrazole-containing drugs, like most xenobiotics, is broadly categorized into Phase I and Phase II reactions.[4] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules to facilitate their excretion.[4][5]
Phase I Metabolism: The Oxidative Arena
The pyrazole ring itself is relatively stable to metabolic degradation.[2] However, it is not inert. The primary sites of Phase I metabolism are often the substituents attached to the pyrazole core.
Key Phase I Reactions:
-
Hydroxylation: This is a common metabolic pathway for pyrazole derivatives, catalyzed by CYP enzymes.[6][7] The position of hydroxylation is highly dependent on the substitution pattern. For instance, in celecoxib, the methyl group on the pyrazole ring is a primary site of hydroxylation.[8][9]
-
N-dealkylation: For N-substituted pyrazoles, the removal of alkyl groups is a potential metabolic route.[10]
-
Oxidation of the Pyrazole Ring: While less common, direct oxidation of the pyrazole ring can occur, leading to the formation of hydroxylated pyrazoles.[11] For example, the parent compound, pyrazole, is oxidized by CYP2E1 to 4-hydroxyprazole.[10]
The specific CYP isozymes involved in the metabolism of pyrazole derivatives vary. For example, CYP2C9 is the primary enzyme responsible for the metabolism of celecoxib, while CYP3A4 and CYP2C9 play roles in the metabolism of other pyrazole-containing compounds.[9][12]
Visualizing Metabolic Pathways:
Caption: General metabolic pathways for pyrazole derivatives.
Phase II Metabolism: The Conjugation Cascade
Following Phase I oxidation, the newly introduced polar groups on pyrazole derivatives serve as handles for Phase II conjugation reactions.[13] These reactions significantly increase the water solubility of the metabolites, facilitating their elimination from the body.[4]
Key Phase II Reactions:
-
Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxyl or amino groups.[5][14]
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl or amino functions.[15]
Comparative Analysis of Metabolic Stability: In Vitro Tools of the Trade
To assess the metabolic stability of pyrazole derivatives, a suite of in vitro assays is employed in drug discovery. The choice of assay depends on the stage of the project and the specific questions being addressed.
The Workhorses: Liver Microsomes and S9 Fractions
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs.[16] Microsomal stability assays are cost-effective and have high throughput, making them ideal for early-stage screening of large numbers of compounds.[12] However, they lack Phase II enzymes.[17]
-
S9 Fraction: This is the supernatant fraction of a liver homogenate after centrifugation at 9000g. It contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and some Phase II metabolic activities.[18]
The "Gold Standard": Hepatocytes
-
Hepatocytes: These are intact liver cells that contain a full complement of Phase I and Phase II enzymes, as well as transporters.[19][20] Hepatocyte stability assays provide a more holistic and physiologically relevant assessment of a compound's metabolic fate.[17] They are particularly valuable for compounds that are expected to undergo significant Phase II metabolism or for which transporter-mediated uptake into the liver is a critical step.
Choosing the Right Tool for the Job:
The decision to use microsomes, S9 fractions, or hepatocytes is a critical one. For initial screening of pyrazole derivatives to identify major Phase I metabolic liabilities, a microsomal stability assay is often sufficient. If Phase II metabolism is anticipated to be a significant clearance pathway, or if a more comprehensive metabolic profile is required, then an S9 or hepatocyte stability assay is the more appropriate choice.[17][18]
Caption: A generalized workflow for in vitro metabolic stability assays.
Quantitative Comparison of Pyrazole Derivatives
The metabolic stability of a compound is typically expressed in terms of its in vitro half-life (t1/2) and intrinsic clearance (CLint). The following table provides a comparative overview of the metabolic stability of several well-known pyrazole-containing drugs in human liver microsomes. It is important to note that direct comparison of data across different studies can be challenging due to variations in experimental conditions.
| Compound | Primary Use | t1/2 (min) | CLint (µL/min/mg protein) | Primary Metabolizing Enzyme(s) |
| Celecoxib | Anti-inflammatory | ~11.2 hours (in vivo) | Low | CYP2C9[9][21][22] |
| Sildenafil | Erectile Dysfunction | 3-5 hours (in vivo) | Moderate | CYP3A4, CYP2C9 |
| Ruxolitinib | Myelofibrosis | ~3 hours (in vivo) | Moderate-High | CYP3A4, CYP2C9 |
| Fomepizole | Antidote | ~1-2 hours (in vivo) | High | Alcohol Dehydrogenase, CYPs |
Data compiled from various sources and represents a general overview. In vitro values can vary significantly based on experimental conditions.
Structure-Activity Relationships (SAR) in Metabolic Stability
The metabolic stability of pyrazole derivatives can be significantly modulated by altering their chemical structure. Understanding these structure-activity relationships is crucial for designing drug candidates with improved pharmacokinetic profiles.
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can influence its interaction with metabolic enzymes. For example, the introduction of a methyl group at the C3 or C4 position of pyrazole can increase its affinity for CYP2E1.[23]
-
Blocking Metabolic Hotspots: Identifying and blocking sites of metabolic vulnerability is a common strategy to enhance stability. This can be achieved by introducing sterically hindering groups or replacing a metabolically labile group with a more stable isostere.[24]
-
Lipophilicity: There is often a correlation between a compound's lipophilicity and its rate of metabolism. Highly lipophilic compounds tend to be more readily metabolized by CYP enzymes.[7]
Experimental Protocols
Human Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a pyrazole derivative in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (IS) for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Thaw the HLM and the NADPH regenerating system on ice.
-
Prepare the incubation mixture by adding HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
-
Incubation:
-
Pre-warm the incubation mixture and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the incubation mixture.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold ACN with IS.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Cryopreserved Hepatocyte Stability Assay
This protocol outlines a general procedure for assessing metabolic stability using cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Collagen-coated plates
-
Acetonitrile (ACN) with internal standard (IS)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Incubation:
-
Prepare a working solution of the test compound in the incubation medium.
-
Remove the plating medium from the attached hepatocytes and add the test compound solution.
-
Incubate the plates at 37°C in a humidified incubator.
-
At specified time points, collect aliquots of the incubation medium.
-
-
Termination and Sample Preparation:
-
Quench the reaction by adding the collected aliquots to ACN with IS.
-
Process the samples for LC-MS/MS analysis as described in the microsomal assay protocol.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze the samples and calculate the metabolic stability parameters as described previously.
-
The Future of Metabolic Stability Assessment
The field of in vitro metabolism is continuously evolving. The development of more sophisticated in vitro models, such as 3D liver spheroids and liver-on-a-chip technologies, promises to provide even more predictive data for human pharmacokinetics. Additionally, the use of in silico tools for predicting metabolic hotspots and clearance rates is becoming increasingly integrated into the drug discovery workflow, allowing for a more rational design of metabolically stable compounds.[27][28][29]
Conclusion
The metabolic stability of pyrazole derivatives is a multifaceted property that is critical to their success as therapeutic agents. A thorough understanding of their metabolic pathways, coupled with the judicious use of in vitro experimental models, is essential for guiding the optimization of lead compounds. By integrating metabolic considerations early in the drug discovery process, researchers can increase the likelihood of developing pyrazole-based drugs with favorable pharmacokinetic profiles and, ultimately, improved clinical outcomes.
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U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][1][30]
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Barhate, V. D., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. AAPS PharmSciTech, 22(7), 253. [Link][12][24]
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Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(1), 110-123. [Link][31][32]
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Coon, M. J. (2005). Molecular mechanisms of the microsomal mixed function oxidases and biological and pathological implications. Biochemical and biophysical research communications, 338(1), 378-385. [Link][1]
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PatSnap. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose? Synapse. [Link][17]
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Creative Bioarray. (n.d.). In Silico ADMET Prediction. [Link][27]
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Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug metabolism and disposition: the biological fate of chemicals, 5(2), 149–156. [Link][11]
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Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link][10]
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Tupertsev, B., & Osipenko, S. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link][33]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link][34]
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Tupertsev, B., & Osipenko, S. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. ResearchGate. [Link][35]
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Unwalla, R. (n.d.). Phase II (Conjugation) Reactions. [Link][15]
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Bouzriba, S., et al. (2022). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. International Journal of Chemical and Biochemical Sciences, 21, 57-67. [Link][36]
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Shanu-Wilson, J. (2022, September 8). Phase II Drug Metabolism. Technology Networks. [Link][14]
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Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of oxidation reactions catalyzed by cytochrome P450 enzymes. Chemical reviews, 104(9), 3947-3980. [Link][6]
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Abdelazeem, N. M., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. RSC advances, 14(1), 1-19. [Link][28]
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El-gazzar, M. G., et al. (2025, August 8). In-silico studies of Pyrazolopyranopyrimidine as a Potential Anticancer Inhibitor: Synthesis, Network Pharmacology, ADMET Prediction, Molecular Docking, and Dynamics Simulations. ResearchGate. [Link][29]
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Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(22), 1835-1855. [Link][2]
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Groves, J. T. (2016). Hydrocarbon hydroxylation by cytochrome P450 enzymes. Chemical reviews, 116(21), 12828-12848. [Link][7]
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Thorn, C. F., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 313–319. [Link][8]
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El-Faham, A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Journal of Molecular Structure, 1250, 131741. [Link][18]
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Neves, B. J., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 2(4), 100877. [Link][39]
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Locuson, C. W., 2nd, & Tracy, T. S. (2011). Structure of pyrazole derivatives impact their affinity, stoichiometry, and cooperative interactions for CYP2E1 complexes. Drug metabolism and disposition: the biological fate of chemicals, 39(1), 171–178. [Link][23]
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Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3734. [Link][40]
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Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(7), 785-806. [Link][3]
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Akel, T., & Bek, M. (2023, August 8). Celecoxib. In StatPearls [Internet]. StatPearls Publishing. [Link][22]
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Tang, C., et al. (2000). Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor. Drug metabolism and disposition: the biological fate of chemicals, 28(5), 517–522. [Link][9]
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Kirchheiner, J., et al. (2003). In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics. Pharmacogenetics, 13(8), 449-457. [Link][41]
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Tang, C., et al. (2000). Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor. Drug Metabolism and Disposition, 28(5), 517-522. [Link][9]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the safe and environmentally conscious management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid, ensuring the safety of personnel and adherence to regulatory standards. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a conservative approach based on its chemical structure—a substituted pyrazole ring and a carboxylic acid moiety—is essential for establishing a robust disposal plan.
Part 1: Hazard Profile and Initial Assessment
Understanding the potential hazards of this compound is the first step in determining the correct disposal pathway. This requires evaluating the risks associated with its primary structural components.
-
The Pyrazole Core: Pyrazole and its derivatives are heterocyclic compounds widely used as scaffolds in pharmaceutical development. While some exhibit low toxicity, others can have significant biological activity and may pose risks to aquatic life with long-lasting effects.[1][2][3] Therefore, releasing these compounds into the environment is strongly discouraged.
-
The Acetic Acid Moiety: The carboxylic acid group imparts acidic properties. In concentrated solid or liquid form, it can be corrosive and cause skin and eye irritation or damage.[4]
Given these characteristics, this compound must be treated as a potentially hazardous chemical waste. A precautionary approach is paramount.
| Potential Hazard | Associated Structural Component | Primary Concern & Rationale |
| Environmental Toxicity | Pyrazole Ring | Pyrazole-based compounds can be biologically active. To prevent contamination of aquatic ecosystems, drain disposal is not a viable option.[2] |
| Skin & Eye Irritation/Corrosion | Acetic Acid Moiety / Full Compound | The acidic nature can cause irritation or burns upon contact. Proper Personal Protective Equipment (PPE) is mandatory.[4] |
| Unknown Toxicological Properties | Full Compound | Without comprehensive toxicological data, the compound should be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin. |
Part 2: The Regulatory Landscape: EPA and OSHA Compliance
Disposal of laboratory waste is governed by stringent federal and local regulations. The two primary federal bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for "cradle-to-grave" management of hazardous waste.[5] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of waste produced, which dictates storage time limits and reporting requirements.[6][7] For academic institutions, Subpart K offers an alternative, more flexible set of regulations for managing laboratory hazardous waste.[8][9]
-
Occupational Safety and Health Administration (OSHA): OSHA ensures worker safety.[10] The Hazard Communication Standard (29 CFR 1910.1200) requires that chemical hazards are identified and communicated, while the HAZWOPER standard (29 CFR 1910.120) covers operations involving hazardous waste and emergency response.[11][12][13]
| Regulatory Body | Core Responsibility | Key Requirements for Researchers |
| EPA | Environmental Protection | Proper waste identification, segregation, containerization, labeling, and disposal through a licensed facility.[6][7] |
| OSHA | Worker Health & Safety | Use of appropriate PPE, employee training on chemical hazards, and implementation of emergency response plans.[13][14] |
Part 3: Standard Operating Protocol for Disposal
This protocol outlines the necessary steps from the moment waste is generated at the bench to its final collection by your institution's Environmental Health and Safety (EHS) department.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form, ensure you are wearing the proper PPE to mitigate exposure risks.
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat.
Step 2: Segregate and Collect Waste at the Source
Proper segregation is the most critical step in a compliant waste management program. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[2][15]
-
Solid Waste:
-
Collect unadulterated this compound powder, contaminated weigh boats, or absorbent materials used for minor spills.
-
Place these materials into a designated, robust, sealable container (e.g., a wide-mouth polyethylene jar).
-
This container should be clearly labeled for "Solid Hazardous Waste."
-
-
Liquid Waste:
-
Aqueous Solutions: Collect solutions where water is the solvent in a dedicated, leak-proof container labeled "Aqueous Hazardous Waste."
-
Organic Solvent Solutions: Collect solutions where an organic solvent is the primary component in a separate, compatible container labeled "Organic Solvent Hazardous Waste." Do not mix halogenated and non-halogenated solvents unless your facility's waste stream allows it. [15]
-
Crucial Directive: Under no circumstances should this compound or its solutions be disposed of down the drain.[2] The potential for environmental persistence and aquatic toxicity necessitates this precaution.
-
-
Empty Container Disposal:
-
Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).[2][15]
-
Collect the rinsate and dispose of it as the corresponding liquid hazardous waste (aqueous or organic).[2]
-
After rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.
-
Step 3: Container Labeling and Management
All waste containers must be correctly labeled to comply with EPA and OSHA regulations.[6][7]
-
Labeling: The label must clearly state the words "Hazardous Waste."
-
Contents: List the full chemical name: "this compound" and any other components in the container (e.g., "in Methanol"). Approximate concentrations should be included.[15]
-
Hazard Identification: Affix the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[15] A funnel left in the opening is a violation.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store your properly labeled waste container in a designated SAA.
-
An SAA must be at or near the point of waste generation and under the control of the lab personnel generating the waste.[7]
-
It is best practice to use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.
Step 5: Arrange for Final Disposal
Follow your institution's specific procedures for having chemical waste removed from your laboratory.
-
Contact EHS: When the container is full or ready for pickup, contact your institution's EHS or Chemical Waste Management program.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your lab's standard operating procedures.[2]
Part 4: Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is crucial.
-
Small Spill (<100 mL or 100 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with soap and water.[16]
-
Label the container and dispose of it as hazardous waste.
-
-
Large Spill (>100 mL or 100 g):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.[16]
-
Prevent others from entering the area.
-
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical process for managing this compound waste in a laboratory setting.
Caption: Disposal decision workflow for this compound.
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Navigating the Handling of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid: A Guide to Personal Protective Equipment and Safe Disposal
In the landscape of pharmaceutical research and drug development, novel heterocyclic compounds like (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid are instrumental. As we explore their potential, a commitment to safety is paramount. This guide provides a detailed protocol for the safe handling and disposal of this compound, grounded in established safety principles for related chemical structures. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each procedural step is critical.
Understanding the Hazard Profile: A Synthesis of Analog Data
-
Skin Irritation: Direct contact may cause redness and discomfort.[1][2]
-
Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye damage.[2]
-
Harmful if Inhaled or Swallowed: Inhalation of dust or ingestion can lead to systemic toxicity.[1]
The carboxylic acid moiety suggests that the compound is a weak acid. While not as aggressive as mineral acids, it can still be corrosive and requires careful handling to prevent contact with skin, eyes, and mucous membranes.[3]
Core Principles of Protection: A Multi-Layered Approach
The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic process that adapts to the specific laboratory operation being performed. The fundamental principle is to create multiple barriers between the researcher and the chemical, minimizing all potential routes of exposure.
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the role of engineering controls. These are measures designed to isolate the hazard from the operator.
-
Fume Hood: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particles and vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[4][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Safety glasses with side shields (minimum); tight-sealing safety goggles recommended.[2] | Nitrile or butyl rubber gloves.[6] Inspect gloves for integrity before use.[5] | Fully-buttoned laboratory coat. | Generally not required if performed in a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with particulate filters (N95 or higher) is mandatory.[6] |
| Preparing Solutions | Tight-sealing safety goggles or a face shield in addition to safety glasses.[7] | Nitrile or butyl rubber gloves.[6] | Chemical-resistant apron over a laboratory coat. | Not required if performed in a fume hood. |
| Running Reactions and Work-up | Tight-sealing safety goggles or a face shield in addition to safety glasses. | Nitrile or butyl rubber gloves. Change gloves immediately if contamination is suspected.[5] | Laboratory coat. | Not required if performed in a fume hood. |
| Handling Waste | Safety glasses with side shields. | Nitrile or butyl rubber gloves. | Laboratory coat. | Not required. |
Causality Behind PPE Choices:
-
Eye Protection: The risk of fine powder becoming airborne during weighing necessitates, at a minimum, safety glasses with side shields. However, the potential for serious eye irritation strongly supports the use of tight-sealing goggles to prevent any particles from reaching the eyes.[2][8]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of organic chemicals and are a standard choice for laboratory work.[6] For prolonged handling or when working with concentrated solutions, butyl rubber gloves may offer superior protection.[6] The integrity of gloves must always be checked before use.[5]
-
Body Protection: A lab coat protects the skin and personal clothing from accidental spills.[9] A chemical-resistant apron provides an additional layer of protection when handling larger volumes of solutions.
-
Respiratory Protection: The primary defense against inhalation is the fume hood. A respirator is a secondary measure for situations where engineering controls are insufficient or during emergency situations like a large spill.[6]
Procedural Guidance: From Benchtop to Disposal
A self-validating protocol anticipates potential failures and incorporates steps to mitigate them. The following workflow for handling this compound is designed with this principle in mind.
Experimental Workflow
Caption: A workflow for the safe handling and disposal of this compound.
Operational and Disposal Plans
Spill Management:
In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill of solid material within a fume hood, use absorbent pads to gently collect the material without creating dust. For liquid spills, use a chemical spill kit rated for acids. In all cases, wear the appropriate PPE, including respiratory protection if the spill is outside of a fume hood.
Waste Disposal:
This compound is an organic acid and should be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collection: All waste, including contaminated consumables like gloves and weigh paper, should be collected in a clearly labeled, leak-proof container with a tight-fitting lid.[10] The label should specify "Acidic Organic Waste" and list the chemical name.[11]
-
Neutralization: While some general acidic waste streams can be neutralized before disposal, it is often preferable to have this done by a licensed disposal company, especially for novel compounds where reaction byproducts are unknown.[12] Consult your EHS office for specific guidance.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials like bases and oxidizing agents.[3]
The guiding principle for disposal is cradle-to-grave responsibility. As the generator of the waste, you are responsible for its safe handling until it is ultimately disposed of by a certified facility.
Conclusion
The responsible use of novel chemical entities like this compound underpins the integrity and safety of scientific research. By understanding the potential hazards through analogous compounds and implementing a multi-layered safety strategy that combines engineering controls, appropriate PPE, and meticulous procedural discipline, researchers can confidently explore the scientific frontier while ensuring their own safety and that of their colleagues.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
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Environmental Marketing Services. (2020, January 30). Types of Acid Waste Disposal. Retrieved from [Link]
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University of Oslo (UiO). (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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Greenflow. (2024, October 1). How to Get Rid of Acidic Waste Safely and Responsibly. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
